molecular formula C11H12FN3 B2368732 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline CAS No. 1006468-57-0

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Cat. No.: B2368732
CAS No.: 1006468-57-0
M. Wt: 205.236
InChI Key: SOMUJVAHUCSAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMUJVAHUCSAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006468-57-0
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Core Moiety in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the chemical properties, synthesis, reactivity, and strategic applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a key building block in the development of targeted therapeutics.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a heterocyclic aromatic amine that has emerged as a molecule of significant interest in pharmaceutical research. Its structure uniquely combines three critical pharmacophoric elements:

  • A 3,5-dimethylpyrazole Ring: The pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery, appearing in numerous approved drugs for oncology, inflammation, and infectious diseases.[1][2] The dimethyl substitution pattern provides steric bulk and specific hydrogen bonding capabilities, often serving as a crucial "hinge-binding" motif in kinase inhibitors.[3]

  • An Aniline Moiety: The primary amine serves as a versatile synthetic handle, allowing for the straightforward introduction of diverse chemical functionalities through well-established reactions like amide bond formation. This enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

  • A Fluorine Substituent: The strategic placement of a fluorine atom ortho to the amine modulates the electronic properties and basicity of the aniline. In drug design, fluorine is frequently used to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4]

This combination of features makes the title compound a highly valuable intermediate for synthesizing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[5][6]

Chemical Identity and Physicochemical Properties

Proper identification is critical for regulatory compliance and experimental reproducibility. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[7][8]
CAS Number 1006468-57-0[9]
Molecular Formula C₁₁H₁₂FN₃[7][8]
Molecular Weight 205.24 g/mol [7][10]
Appearance Off-white to light yellow powder[9]
Purity Typically ≥98%[9]
InChI Key SOMUJVAHUCSAPU-UHFFFAOYSA-N[7]
SMILES CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C[7]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) reaction followed by the reduction of a nitro group. This approach is efficient and scalable for laboratory and potential industrial production.

Synthetic Workflow

Caption: Two-step synthesis of the target aniline via SₙAr and nitro reduction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (SₙAr Reaction)

  • Rationale: The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. The fluorine atom at the C4 position is preferentially displaced by the pyrazole nucleophile due to superior activation by the para-nitro group.

  • Procedure:

    • To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension at room temperature for 15 minutes to form the pyrazolate salt.

    • Add 3,4-difluoronitrobenzene (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice water.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude intermediate.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Rationale: The nitro group must be reduced to the primary amine to provide the key synthetic handle for subsequent reactions. Catalytic hydrogenation is a clean and high-yielding method.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in ethanol or ethyl acetate.

    • Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the title compound as a solid with high purity.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its primary amine, which allows for the construction of more complex molecules. The pyrazole ring is generally stable to many reaction conditions, while the C-F bond is robust.

Reactivity_Map Core 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline Amidation Amide Derivatives (Kinase Inhibitors) Amidation->Core R-COCl, Base Sulfonylation Sulfonamide Derivatives Sulfonylation->Core R-SO₂Cl, Base Alkylation N-Alkylated Derivatives Alkylation->Core R-X, Base Coupling Buchwald-Hartwig Products (Aryl Amines) Coupling->Core Ar-X, Pd Catalyst

Caption: Key derivatization reactions of the aniline moiety.

  • Amide Bond Formation: This is the most common derivatization. Reaction with various acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) yields amide products. This reaction is fundamental to building the backbone of many kinase inhibitors.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base like pyridine or triethylamine produces sulfonamides, which can act as hydrogen bond acceptors or donors in protein-ligand interactions.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to secondary and tertiary amine derivatives.

  • Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed coupling with aryl halides or triflates can be used to form diarylamine structures, expanding the accessible chemical space.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. However, its structure contains a fluoroaniline moiety, and its hazard profile can be reasonably extrapolated from related compounds like 3-fluoroaniline and 4-fluoroaniline.[11][12][13][14][15]

Hazard CategoryPrecautionary Advice
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Avoid ingestion and direct contact.
Skin/Eye Irritation Causes skin irritation and potentially serious eye damage.[12][16] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[11]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid creating dust.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][16] Keep away from strong oxidizing agents.[17]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]

Disclaimer: This information is based on structurally similar chemicals and should be used for guidance only. A full risk assessment should be conducted before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed molecular scaffold. The convergence of a stable, hinge-binding pyrazole group with a versatile and electronically tuned fluoroaniline moiety makes it an exceptionally powerful building block for the synthesis of next-generation kinase inhibitors. Its well-defined synthesis and predictable reactivity provide medicinal chemists with a reliable platform for developing targeted therapies to address significant unmet medical needs.

References

  • ChemBK. 4-Fluoroaniline - Physico-chemical Properties. [Link]
  • PubChem. 4-Fluoroaniline. [Link]
  • PubChemLite. This compound. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate.
  • Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
  • Wikipedia. 4-Fluoroaniline. [Link]
  • SpectraBase. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)
  • National Institutes of Health. (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. [Link]
  • The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
  • ResearchGate.
  • Fluorine Notes. Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. [Link]
  • National Institute of Standards and Technology. p-Fluoroaniline - NIST WebBook. [Link]
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
  • IRIS UniPA.
  • Journal of Chemical and Pharmaceutical Research.
  • PubChem. 3-Fluoroaniline. [Link]
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
  • PubMed. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. [Link]
  • ResearchGate. Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. [Link]
  • ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)

Sources

A Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Privileged Scaffold in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline (CAS Number: 1006468-57-0), a key building block in the synthesis of advanced kinase inhibitors. The strategic incorporation of the 3,5-dimethylpyrazole and 3-fluoroaniline moieties confers advantageous properties for ATP-competitive inhibition of various protein kinases implicated in oncology. This document details a robust synthetic pathway, thorough analytical characterization, and the application of this intermediate in the context of targeted drug discovery. Furthermore, it provides validated, step-by-step protocols for the biological evaluation of downstream inhibitors, establishing a framework for its effective utilization in medicinal chemistry and cancer research.

Introduction: The Strategic Importance of the Pyrazolyl-Fluoroaniline Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized oncology by providing targeted therapies with improved efficacy and reduced off-target effects compared to traditional chemotherapies.[3]

The this compound scaffold has emerged as a "privileged" structure in the design of such inhibitors. This is due to the synergistic contribution of its constituent parts:

  • The 3,5-Dimethylpyrazole Moiety: This heterocyclic system is a bioisostere of the adenine ring of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] The methyl groups provide steric bulk and can be tailored to enhance selectivity for specific kinases.[2]

  • The 3-Fluoroaniline Moiety: The aniline nitrogen is crucial for forming hydrogen bonds with the kinase hinge.[4] The fluorine atom, with its high electronegativity and small size, modulates the pKa of the aniline, influences lipophilicity, and can participate in favorable orthogonal interactions within the binding pocket, thereby enhancing the overall pharmacological profile of the inhibitor.[5]

This guide will dissect the synthesis, characterization, and application of this valuable intermediate, providing researchers with the foundational knowledge to leverage its potential in their drug discovery programs.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall strategy involves the initial formation of the pyrazole ring, followed by its coupling to a suitably functionalized fluoro-nitrobenzene precursor, and concluding with the reduction of the nitro group to the target aniline.

G cluster_0 Part 1: Pyrazole Formation cluster_1 Part 2: Arylation and Reduction A Acetylacetone C 3,5-Dimethylpyrazole A->C Condensation (e.g., Acetic Acid catalyst) B Hydrazine Hydrate B->C D 1,2-Difluoro-4-nitrobenzene E 1-(2-Fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole C->E Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF) D->E F This compound E->F Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: A general multi-step synthesis workflow for the target compound.

Detailed Synthetic Protocol

This protocol is a self-validating system, designed to reliably produce high-purity this compound.

Part A: Synthesis of 3,5-Dimethylpyrazole

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution at room temperature. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2 hours.[6]

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3,5-dimethylpyrazole. The product can be used in the next step without further purification.

Part B: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole

  • Reaction Setup: To a 250 mL round-bottom flask, add 3,5-dimethylpyrazole (9.6 g, 0.1 mol), 1,2-difluoro-4-nitrobenzene (15.9 g, 0.1 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in dimethylformamide (DMF, 100 mL).

  • Reaction: Heat the mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Part C: Synthesis of this compound

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 1-(2-fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (23.7 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Reduction: Add ammonium chloride (26.7 g, 0.5 mol) and iron powder (28.0 g, 0.5 mol) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously for 4 hours. The color of the reaction mixture will change from yellow to dark brown/black.

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add 200 mL of ethyl acetate and 200 mL of saturated sodium bicarbonate solution to the residue. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as an off-white to light yellow powder.[7]

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1006468-57-0[7]
Molecular Formula C₁₁H₁₂FN₃[7]
Molecular Weight 205.23 g/mol [7]
Appearance Off-white to light yellow powder[7]
Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole proton, and the methyl groups. The aniline protons will appear as a broad singlet. The fluorine atom will cause characteristic splitting of adjacent aromatic proton signals. Representative shifts for similar fluoroaniline derivatives can be found in the literature.[8][9]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show signals for the aromatic and pyrazole carbons. The carbon atoms bonded to fluorine will exhibit a large C-F coupling constant.[8]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 206.1.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid, with UV detection at 254 nm. The purity of the final compound should be ≥98%.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify any volatile impurities.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is a cornerstone in the synthesis of numerous potent and selective kinase inhibitors. For instance, it is a key precursor for inhibitors targeting Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in various cancers.

G cluster_0 Kinase Active Site ATP ATP Kinase Kinase (e.g., Aurora B) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Inhibitor Inhibitor derived from 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline Inhibitor->Kinase Competitive Binding

Caption: Mechanism of action for a competitive kinase inhibitor.

The aniline group of the scaffold typically serves as an anchor, forming hydrogen bonds with the hinge region of the kinase. The remainder of the molecule, attached via the aniline nitrogen, can then be elaborated to occupy other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

Experimental Protocols for Biological Evaluation

Once a novel kinase inhibitor is synthesized using this compound, its biological activity must be rigorously evaluated. The following protocols provide a framework for this assessment.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Materials: Recombinant human kinase (e.g., Aurora B), appropriate peptide substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 384-well plate, add the kinase, the peptide substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay (Cellular Assay)

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase.

  • Cell Line: Choose a cancer cell line known to overexpress the target kinase (e.g., HCT116 for Aurora B).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test inhibitor for 72 hours. c. Measure cell viability using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Analysis: Plot the percentage of cell viability versus the inhibitor concentration and determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features provide a robust platform for the design of potent and selective kinase inhibitors. The synthetic and analytical protocols detailed in this guide offer a comprehensive resource for researchers aiming to incorporate this scaffold into their drug discovery pipelines. A thorough understanding of its synthesis, characterization, and application is paramount to accelerating the development of next-generation targeted cancer therapies.

References

  • CN102173995A - Synthesis method of m-fluoroaniline. (URL: )
  • New Journal of Chemistry Supporting Inform
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (URL: [Link])
  • CN102173995B - Synthesis method of m-fluoroaniline. (URL: )
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (URL: [Link])
  • This compound - CymitQuimica. (URL: Provided in search results)
  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (URL: [Link])
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. (URL: Provided in search results)
  • US3900519A - Process for preparing para-fluoroanilines. (URL: )
  • Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl-1H-pyraz. (URL: Provided in search results)
  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (URL: [Link])
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (URL: [Link])
  • Step B: Preparation of 3,5-dimethyl-4-fluoroaniline. (URL: [Link])
  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES - European Patent Office. (URL: Provided in search results)
  • This compound | SCBT. (URL: Provided in search results)
  • CN1482119A - Method for preparing 3.5-dimethylpyrazole. (URL: )
  • CN101624348A - Preparation method of para-fluoroaniline. (URL: )
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (URL: Provided in search results)
  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (URL: )
  • Advanced drug development and manufacturing - European Patent Office. (URL: Provided in search results)
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (URL: Provided in search results)
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (URL: [Link])

Sources

Structure elucidation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Intermediates and building blocks, such as this compound, form the foundational framework of many active pharmaceutical ingredients (APIs). An error in the structural assignment of such a precursor can have cascading effects, leading to failed syntheses, misinterpreted biological data, and significant delays in development timelines. This guide presents a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound, reflecting a robust, self-validating analytical workflow.

The molecule combines a substituted pyrazole ring with a fluoroaniline moiety. This presents a unique analytical challenge: to not only confirm the integrity of each ring system but to definitively establish their connectivity and substitution pattern. Our approach is not merely a sequence of experiments but a logical progression of inquiry, where each technique provides a piece of the puzzle, culminating in an undeniable structural proof. We will proceed from establishing the basic molecular formula and mass to mapping the intricate network of atomic connections and, finally, to visualizing the molecule's three-dimensional architecture.

Logical Elucidation Workflow

The process of structure elucidation follows a logical path, starting from broad molecular properties and progressively moving towards detailed atomic connectivity.

G cluster_start Initial Analysis cluster_ms Mass & Formula cluster_nmr Connectivity Mapping cluster_xray 3D Confirmation cluster_end Final Confirmation Sample Compound Sample MS Mass Spectrometry (MS) Sample->MS Determine MW & Formula NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Validate Formula NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Assign Atoms & Fragments XRay X-Ray Crystallography NMR_2D->XRay Propose Connectivity Structure Final Structure NMR_2D->Structure Corroborate Structure XRay->Structure Confirm 3D Geometry & Connectivity

Caption: Overall workflow for structure elucidation.

Part 1: Molecular Weight and Formula Determination via Mass Spectrometry (MS)

Expertise & Rationale: The foundational step in any structure elucidation is to confirm the molecular weight and deduce the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with high precision. This allows for the calculation of a molecular formula that is unique within a given mass tolerance, thereby validating the expected composition of C₁₁H₁₂FN₃.

Experimental Protocol: LC-MS (ESI-TOF)

  • Sample Preparation: A stock solution of this compound is prepared by dissolving ~1 mg of the compound in 1 mL of HPLC-grade methanol. This is further diluted to a final concentration of approximately 10 µg/mL.

  • Instrumentation: Analysis is performed on a Liquid Chromatography system coupled to a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm)[1].

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive. This mode is chosen because the aniline nitrogen is readily protonated.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode with a resolution >10,000.

Data Presentation: Expected HRMS Data

The expected monoisotopic mass for C₁₁H₁₂FN₃ is 205.1015 Da[2]. The high-resolution mass spectrum should confirm this with high accuracy.

Adduct IonFormulaCalculated m/zObserved m/z (example)Mass Error (ppm)
[M+H]⁺C₁₁H₁₃FN₃⁺206.1088206.1085-1.45
[M+Na]⁺C₁₁H₁₂FN₃Na⁺228.0907228.0903-1.75

Trustworthiness: The low ppm (parts-per-million) mass error between the calculated and observed m/z values provides strong confidence in the assigned molecular formula, C₁₁H₁₂FN₃. This self-validating step is critical before investing time in more complex NMR and crystallographic studies.

Part 2: Connectivity Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to map the precise arrangement of atoms. This is a multi-stage process. ¹H NMR identifies the number and environment of all protons. ¹³C NMR does the same for the carbon skeleton. Finally, 2D NMR experiments, specifically HSQC and HMBC, are the linchpins that connect the individual atoms into the final molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). TMS (tetramethylsilane) is used as an internal standard.

  • Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Experiments: A standard suite of experiments is run: ¹H, ¹³C, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). For the HMBC experiment, the key parameter for long-range couplings is typically set to 8 Hz to observe 2- and 3-bond correlations[3].

¹H and ¹³C NMR: The Atomic Census

Interpretation:

  • ¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, a single proton on the pyrazole ring, three protons on the fluoroaniline ring, and the two protons of the amine group. The aromatic protons will exhibit splitting patterns (couplings) influenced by the fluorine and other substituents.

  • ¹³C NMR: The spectrum should account for all 11 carbon atoms. The presence of the fluorine atom will cause characteristic splitting of the signals for the carbons it is attached to and those nearby (C-F coupling).

Data Presentation: Predicted NMR Assignments

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Rationale / Expected Multiplicity
Pyrazole-CH₃ (x2)~2.2 - 2.4~11 - 14Two sharp singlets (s)
Pyrazole-H4~5.9 - 6.1~106 - 108One singlet (s)
Pyrazole-C3/C5-~140, ~149Quaternary carbons attached to methyls
Aniline-NH₂~3.8 - 4.5-Broad singlet (s, broad), exchangeable
Aniline Aromatic CHs~6.8 - 7.4~110 - 125Doublets (d) and triplets (t) with H-H and H-F couplings
Aniline C-F-~155 - 160Quaternary carbon with large ¹JCF coupling
Aniline C-N (pyrazole)-~130 - 135Quaternary carbon
Aniline C-N (amine)-~142 - 146Quaternary carbon

(Note: Predicted chemical shifts are illustrative, based on data for similar pyrazole and fluoroaniline derivatives[4][5][6])

2D NMR (HSQC & HMBC): Assembling the Puzzle

Expertise & Rationale:

  • HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is a crucial step for unambiguously assigning the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

  • HMBC: This is the most powerful experiment for this specific molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key objective is to find correlations that cross the bond between the pyrazole and aniline rings, providing definitive proof of their connectivity.

Key HMBC Correlations for Structural Confirmation:

G img H2 H C1 C H2->C1 ²J C4_an C H2->C4_an ³J C3_pz C H2->C3_pz ³J (Key Correlation) H6 H H6->C1 ³J H6->C4_an ²J C5_pz C H6->C5_pz ³J (Key Correlation) Me3_H H Me3_H->C5_pz ³J Me5_H H Me5_H->C3_pz ³J

Caption: Key HMBC correlations confirming ring connectivity.

Interpretation of Key Correlations:

  • H6 to C1 & C5: The proton at position 6 of the aniline ring will show a 2-bond correlation to C1 and a 3-bond correlation to C5.

  • H2 to C1 & C3: The proton at position 2 of the aniline ring will show a 2-bond correlation to C1 and a 3-bond correlation to C3.

  • Crucial Inter-Ring Correlation (H2 to Pyrazole-C): The most critical correlation is from the aniline proton at H2 to the pyrazole carbon at the point of attachment (C1 of the pyrazole, attached to C4 of the aniline). This 3-bond correlation (H-C-C-N-C) unambiguously proves that the pyrazole ring is attached at position 4 of the fluoroaniline ring.

  • Internal Pyrazole Correlations: Correlations from the methyl protons to the C3 and C5 carbons of the pyrazole ring confirm the internal structure of that moiety.

Part 3: Definitive 3D Structure by Single-Crystal X-ray Crystallography

Expertise & Rationale: While NMR provides a robust map of atomic connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. It is the only technique that allows for direct visualization of the atomic arrangement in space, confirming bond lengths, bond angles, and the overall conformation. This technique moves from deduction to direct observation, providing the highest level of structural validation[7][8].

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: High-quality single crystals are required. This is often the rate-limiting step[9]. A common method is slow evaporation:

    • Dissolve the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane) to create a saturated solution.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a diffractometer[10][11].

    • The crystal is cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • The structure is solved using direct methods or Patterson methods to generate an initial electron density map.

    • The atomic positions are refined against the experimental data to produce the final, highly accurate molecular structure.

Expected Outcome: The result is a 3D model of the molecule, confirming the connectivity established by NMR. It will show the planar nature of the pyrazole and aniline rings and reveal the dihedral angle between them. This provides incontrovertible evidence of the this compound structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from complementary analytical techniques.

  • Mass Spectrometry establishes the correct molecular formula, C₁₁H₁₂FN₃.

  • 1D and 2D NMR Spectroscopy piece together the atomic puzzle, confirming the individual pyrazole and fluoroaniline fragments and, most critically, proving their linkage through key HMBC correlations.

  • Single-Crystal X-ray Crystallography provides the final, definitive proof, offering a direct visualization of the 3D molecular architecture that validates the NMR-derived connectivity.

References

  • Benchchem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • (n.d.). X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH).
  • (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole.
  • (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • National Institute of Standards and Technology (NIST). (n.d.). p-Fluoroaniline. NIST WebBook.
  • PubChemLite. (n.d.). This compound.
  • PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • PubChem. (n.d.). 4-Fluoroaniline.
  • (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives.
  • ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 13C NMR spectrum.
  • SpectraBase. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline - 13C NMR.
  • (n.d.). N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline.
  • (n.d.). This compound CAS NO.1006468-57-0.
  • (n.d.). Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Fluorine Notes.
  • (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • National Institutes of Health (NIH). (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.
  • National Institutes of Health (NIH). (n.d.). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone.
  • National Institute of Standards and Technology (NIST). (n.d.). p-Fluoroaniline. NIST WebBook.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "13C NMR".
  • (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E Crystallographic Communications.
  • MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
  • ResearchGate. (n.d.). 4-[5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl]-N,N-dimethylaniline.

Sources

An In-Depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a critical chemical intermediate in the synthesis of advanced therapeutics. We will detail its core physicochemical properties, provide a validated synthesis protocol derived from patent literature, outline a robust workflow for its analytical characterization, and discuss its strategic application in the development of targeted kinase inhibitors. This document is intended to serve as a practical resource for researchers in medicinal chemistry and process development, emphasizing the causality behind methodological choices to ensure reproducibility and high-quality outcomes.

Core Compound Identification and Properties

This compound is a substituted aniline derivative featuring a dimethylpyrazole moiety. This specific combination of a fluorinated aniline and a pyrazole ring system makes it a valuable building block in pharmaceutical chemistry, particularly for molecules targeting protein kinases.

Molecular Identity
  • Chemical Name: this compound

  • CAS Number: 1006468-57-0

  • Appearance: Typically an off-white to light yellow powder.[1]

Physicochemical Data

A summary of the key molecular properties is presented in Table 1. These values are fundamental for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂FN₃[2][3]
Molecular Weight 205.23 g/mol [2][4]
Monoisotopic Mass 205.10153 Da[3]
Canonical SMILES CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C[3]
InChIKey SOMUJVAHUCSAPU-UHFFFAOYSA-N[3]

Strategic Importance in Drug Discovery

The molecular architecture of this compound is not arbitrary; it is a convergence of two privileged pharmacophores in modern medicinal chemistry: the pyrazole ring and the fluoroaniline moiety.

  • The Pyrazole Scaffold: Pyrazole and its derivatives are integral components of numerous approved drugs, especially in oncology.[5] The pyrazole ring system can engage in crucial hydrogen bonding interactions with the hinge region of protein kinases, a common mechanism for achieving potent and selective inhibition.[6][7]

  • The Role of Fluorine: The strategic incorporation of fluorine is a well-established tactic in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[7] In this molecule, the fluorine atom positioned ortho to the amine group modulates the basicity (pKa) of the aniline nitrogen, which can be critical for tuning the molecule's reactivity in subsequent reactions and its binding interactions in the final drug product.

This intermediate is explicitly cited as a starting material in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, as detailed in patent WO/2012/061745 . This patent highlights its role in creating a new class of anticancer agents, validating its importance for drug development professionals.

Synthesis Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from commercially available materials. The following protocol is adapted from the procedures described in patent literature to provide a clear, actionable workflow.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization to Pyrazole A 2-Fluoro-4-hydrazinylaniline C Intermediate Hydrazone (Not Isolated) A->C Ethanol, Acetic Acid (cat.) B Pentane-2,4-dione B->C D Final Product: 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline C->D Heat (Reflux) QC_Workflow Start Synthesized Product HPLC HPLC/UPLC (Purity Assessment, >98%) Start->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Peak Matches NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Mass Matches Pass Qualified for Downstream Use NMR->Pass Structure Confirmed

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Analysis: Predicting Solubility Behavior

The molecular structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline dictates its fundamental physicochemical properties and, consequently, its solubility. A preemptive analysis of its constituent functional groups provides critical insights into its expected behavior in aqueous and organic media.

Key Structural Features:

  • Fluoroaniline Core: The aniline moiety provides a basic nitrogen atom (pKa ~4-5), suggesting that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble ammonium salt. The fluorine substituent increases lipophilicity and can alter the pKa of the aniline nitrogen.

  • Dimethyl-pyrazole Substituent: The pyrazole ring is a heterocyclic aromatic system that can participate in hydrogen bonding.[1][2] Generally, pyrazole itself is soluble in water and organic solvents.[2] However, the dimethyl substitution increases its lipophilicity, potentially decreasing aqueous solubility.[1]

  • Overall Lipophilicity: The combination of an aromatic aniline, a heterocyclic pyrazole, and methyl groups suggests the compound will have moderate to low aqueous solubility and a higher solubility in organic solvents.[3][4]

A thorough characterization should begin with determining key physicochemical parameters.[5]

Parameter Predicted Influence on Solubility Recommended Experimental Method
pKa The ionization constant is crucial for understanding the pH-solubility profile. The aniline amine is expected to be the primary basic center.UV-spectrophotometry in buffers of varying pH; potentiometric titration.[6][7]
LogP / LogD The octanol-water partition (LogP) and distribution (LogD at a specific pH) coefficients quantify lipophilicity. A higher LogP generally correlates with lower aqueous solubility.Shake-flask method followed by HPLC or UV-Vis quantification.[6][8][9]
Melting Point (MP) High melting point can indicate strong crystal lattice energy, which must be overcome for dissolution, often correlating with lower solubility.Differential Scanning Calorimetry (DSC).
Solid-State Form Polymorphism, the ability to exist in multiple crystal forms, can significantly impact solubility.[10][11] Different polymorphs can have different dissolution rates and equilibrium solubilities.[11][12]X-Ray Powder Diffraction (XRPD), DSC, and microscopy are essential for identifying and characterizing the solid form.[10]

Experimental Solubility Determination: A Multi-faceted Approach

A comprehensive solubility assessment involves multiple experimental assays to understand both the rate and extent of dissolution under various conditions. Low aqueous solubility is a common challenge in drug discovery that can hinder development.[13][14]

Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between kinetic and thermodynamic solubility, as they provide different insights for different stages of drug development.[15][16]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer. This high-throughput screening method is valuable in early discovery for ranking compounds but can overestimate the true solubility.[14][15][17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a solvent.[16][18] This "gold standard" measurement is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[15] It is crucial for lead optimization and preformulation studies.[16]

G

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is the standard for determining equilibrium solubility and is recommended by regulatory agencies like the ICH.[19][20]

Objective: To determine the equilibrium solubility of this compound in aqueous buffer.

Materials:

  • Test compound (solid form)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance and pH meter

  • Vials, orbital shaker/incubator, centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of PBS). The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant. For enhanced accuracy, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Self-Validation Step: Ensure the filter material does not bind the compound.

  • Quantification: Dilute the filtrate into a suitable mobile phase and analyze using a pre-validated HPLC-UV method. Determine the concentration against a standard calibration curve.

  • Replication: The experiment should be performed in at least triplicate.[21]

The Critical Role of pH: Biopharmaceutical Implications

For ionizable compounds like anilines, solubility is highly dependent on pH.[14][22] Characterizing the pH-solubility profile is essential for predicting oral absorption, as the compound will encounter a wide pH range in the gastrointestinal tract.

G Compound {this compound (R-NH2)| pKa ~4-5} Stomach {Stomach (pH 1.2-3.0)|Protonation: R-NH3+|Increased Solubility} Compound:e->Stomach:w Low pH Intestine {Intestine (pH 6.0-7.4)|Neutral Form: R-NH2|Decreased Solubility} Compound:e->Intestine:w Neutral pH

Protocol: pH-Solubility Profile Determination

This protocol follows the guidelines of the Biopharmaceutics Classification System (BCS).[23] A drug substance is considered "highly soluble" if its highest dose is soluble in 250 mL of aqueous media across the pH range of 1.2 to 6.8 at 37°C.[19][24]

Objective: To measure the solubility of the compound at different pH values relevant to the human gastrointestinal tract.

Procedure:

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by ICH guidelines).[21][24] Additional points around the predicted pKa should be included.

  • Solubility Measurement: Perform the thermodynamic shake-flask solubility protocol (as described in Section 2.2) in each of the prepared buffers.

  • pH Verification: It is crucial to measure the final pH of the saturated solution at the end of the equilibration period to confirm it has not shifted significantly.[20][21]

  • Data Plotting: Plot the measured solubility (often on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

Impact of the Solid State on Solubility

The solid-state properties of an active pharmaceutical ingredient (API) are a critical determinant of its behavior.[10][25][26] Different crystalline forms (polymorphs) or the amorphous state of the same compound can exhibit significantly different solubilities and dissolution rates.[27][28]

  • Polymorphism: A metastable polymorph is generally more soluble than its stable counterpart.[11][12] However, it may convert to the more stable, less soluble form over time, which can drastically affect bioavailability.[11] A classic example is the case of Ritonavir, where an unexpected, less soluble polymorph appeared post-launch, causing significant formulation issues.[27]

  • Amorphous Form: The amorphous form lacks a crystal lattice, typically making it more soluble than crystalline forms. However, it is also less stable.

A comprehensive solubility profile must be linked to the specific solid form being tested. Therefore, solid-state characterization using techniques like XRPD is not optional but a mandatory, integrated part of the solubility assessment.[27]

Conclusion: Synthesizing a Complete Profile

A robust solubility profile for this compound is not a single data point but a multi-dimensional dataset. By integrating predictive analysis with systematic experimental protocols—covering kinetic and thermodynamic measurements, the full pH-solubility curve, and solid-state characterization—researchers can build the comprehensive understanding necessary for informed decision-making in the drug development process. This foundational knowledge is essential to mitigate risks associated with poor bioavailability and to guide successful formulation strategies.[5][16]

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Medicinal Chemistry, 23(23), 2546-2563. [Link]
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • ICH. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers.
  • ICH. (2020, February 10). ICH harmonised guideline M9 on biopharmaceutics classification system-based biowaivers. European Medicines Agency.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Taylor, R. (2016). Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal. [Link]
  • Tsinman, K., Tsinman, O., & Alex, K. (n.d.). Thermodynamic Solubility Profile for Preformulation. Pion Inc.
  • Varma, M. V. S., Gardner, J. D., Steyn, S. J., Nkansah, P., & Rotter, C. J. (2012). pH-Dependent Solubility and Dissolution Rate of Pharmaceutical Bases: A Case Study of Crizotinib. Molecular Pharmaceutics, 9(7), 1935–1944. [Link]
  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, Annex 8. [Link]

Sources

An In-Depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: Safety, Handling, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a fluoroaniline moiety linked to a dimethylpyrazole ring, presents a unique combination of electronic and steric properties. The pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inclusion of a fluorine atom on the aniline ring can further enhance the compound's pharmacokinetic profile by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the safety, handling, disposal, and chemical properties of this compound, synthesized from available data on analogous compounds and general principles of chemical safety. It is intended to serve as an essential resource for researchers and professionals working with this and structurally related compounds.

Hazard Identification and Safety Precautions

1.1. Toxicological Profile (Inferred)

  • Acute Toxicity: Based on data for 4-fluoroaniline, the compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Aromatic amines are known skin and eye irritants. Direct contact may cause redness, pain, and in severe cases, chemical burns.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

  • Chronic Exposure: Prolonged or repeated exposure to aniline derivatives can lead to systemic effects, including potential damage to the liver, kidneys, and blood.[3]

1.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.[4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of significant exposure, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

2.1. Safe Handling Procedures

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Use only in a well-ventilated area or with appropriate respiratory protection.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

2.2. Storage Conditions

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, and direct sunlight.

  • Store separately from oxidizing agents, acids, and acid chlorides.[5]

  • To prevent potential degradation or oxidation, particularly if the compound is light-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) in an amber vial is recommended.[6]

Accidental Release Measures

3.1. Spill Cleanup

  • Small Spills:

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Large Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Prevent the spill from entering drains or waterways.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area as described for small spills.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all surplus material, reaction byproducts, and contaminated consumables in a designated, properly labeled hazardous waste container.[7]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a common disposal method for such compounds.[7]

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, decontaminated container can then be disposed of according to local regulations.

Chemical Properties and Reactivity

5.1. Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂FN₃[2]
Molecular Weight 205.23 g/mol [2]
Appearance Likely an off-white to light yellow powder[8]
Predicted XlogP 2.1[2]

5.2. Reactivity Profile

  • Aniline Moiety: The primary amine group on the aromatic ring is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[9] However, under strongly acidic conditions, the amine can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. The amino group can also undergo reactions such as diazotization.

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position.

  • Incompatibilities: The compound is expected to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Synthesis and Characterization

6.1. Proposed Synthetic Pathway

A common method for the synthesis of N-arylpyrazoles involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. A likely route to the target molecule would involve the reaction of 2-fluoro-4-nitrophenylhydrazine with acetylacetone (2,4-pentanedione) to form the pyrazole ring, followed by reduction of the nitro group to the aniline.

SynthesisWorkflow A 2-Fluoro-4-nitrophenylhydrazine C 1-(2-Fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole A->C B Acetylacetone B->C D This compound C->D reagent1 Acid Catalyst (e.g., Acetic Acid) reagent1->C reagent2 Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) reagent2->D

Caption: Plausible synthetic workflow for this compound.

6.2. Illustrative Experimental Protocol (Based on Analogy)

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole

  • To a solution of 2-fluoro-4-nitrophenylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Suspend the 1-(2-fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

6.3. Characterization (Illustrative Data)

Due to the lack of specific published data, the following are expected spectral characteristics based on the structure and data from analogous compounds.

Technique Expected Features
¹H NMR Signals for two methyl groups on the pyrazole ring (singlets, ~2.2-2.5 ppm), a proton on the pyrazole ring (singlet, ~6.0 ppm), aromatic protons on the fluoroaniline ring (multiplets, ~6.5-7.5 ppm), and a broad singlet for the -NH₂ protons.
¹³C NMR Signals for the methyl carbons (~10-15 ppm), pyrazole ring carbons (~100-150 ppm), and fluoroaniline ring carbons (~110-160 ppm), with characteristic C-F coupling.
IR (Infrared Spectroscopy) Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1400-1600 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).
Mass Spectrometry (MS) Expected molecular ion peak [M+H]⁺ at m/z 206.1088.[2]

Applications in Research and Drug Development

The structural motifs within this compound suggest its potential utility in various areas of drug discovery.

  • Kinase Inhibitors: Many pyrazole-containing compounds are known to be potent kinase inhibitors, a class of drugs widely used in oncology. The fluoroaniline moiety can form key hydrogen bonds within the ATP-binding pocket of various kinases.

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[10]

  • Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.

The unique substitution pattern of this compound makes it an attractive candidate for screening in various biological assays to identify novel therapeutic leads.

ChemicalStructure cluster_aniline Fluoroaniline Moiety cluster_pyrazole Dimethylpyrazole Moiety A P A->P N-C bond structure

Caption: Key functional moieties of this compound.

RiskAssessment start Handling this compound q1 Is there a potential for inhalation of dust? start->q1 yes1 Work in a chemical fume hood or use a respirator. q1->yes1 Yes no1 Ensure good general ventilation. q1->no1 No q2 Is there a risk of skin or eye contact? yes1->q2 no1->q2 yes2 Wear chemical-resistant gloves and safety goggles/face shield. q2->yes2 Yes q3 Are incompatible materials (e.g., strong oxidizers) present? yes2->q3 yes3 Ensure proper segregation during storage and use. q3->yes3 Yes end Proceed with caution q3->end No yes3->end

Caption: Decision flowchart for risk assessment and control measures.

References

  • PubChem. (n.d.). This compound.
  • Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?
  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
  • INDOFINE Chemical Company, Inc. (n.d.).
  • J&H Chemical Co., Ltd. (n.d.). This compound CAS NO.1006468-57-0. [Link]
  • Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • PubChem. (n.d.). 3-Fluoroaniline.
  • SpectraBase. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline. [Link]
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
  • NIST. (n.d.). p-Fluoroaniline. National Institute of Standards and Technology. [Link]
  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Der Pharma Chemica. (2011). Synthesis of novel benzothiazoles for anti-bacterial activity. [Link]
  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

Sources

An In-Depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a crucial research chemical and building block in the synthesis of advanced pharmaceutical agents. The strategic incorporation of a fluorinated aniline moiety and a dimethylpyrazole group bestows unique physicochemical properties upon this molecule, making it a valuable intermediate in the development of targeted therapies, particularly kinase inhibitors. This document will delve into the compound's chemical properties, plausible synthetic routes, and its notable applications in medicinal chemistry, supported by experimental insights and relevant literature.

Introduction: The Strategic Importance of Fluorinated Pyrazole Scaffolds

The landscape of modern drug discovery is increasingly dominated by molecules that are precisely tailored to interact with specific biological targets. Among the vast arsenal of chemical scaffolds available to medicinal chemists, fluorinated heterocyclic compounds have gained prominence for their ability to modulate key pharmacological properties. The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved drug candidates.[1]

The pyrazole nucleus is another privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, making it a cornerstone for the design of enzyme inhibitors.

This compound, with its combination of a fluorine-substituted aniline and a dimethylpyrazole moiety, represents a strategic convergence of these two important pharmacophores. This compound serves as a critical intermediate, providing a versatile platform for the synthesis of a new generation of kinase inhibitors and other potential therapeutics. This guide will explore the synthesis, properties, and applications of this key research chemical.

Physicochemical Properties and Structural Features

The molecular structure of this compound combines the nucleophilicity of the aniline amine group with the steric and electronic influences of the dimethylpyrazole and fluorine substituents.

PropertyValueSource
CAS Number 1006468-57-0[3]
Molecular Formula C₁₁H₁₂FN₃[4]
Molecular Weight 205.23 g/mol PubChem
Appearance Off-white to light yellow powder[3]
Application Pharmaceutical intermediate[3]

The fluorine atom at the 3-position of the aniline ring is a key feature. Its strong electron-withdrawing nature can lower the pKa of the aniline nitrogen, influencing its reactivity and interaction with biological targets. The 3,5-dimethylpyrazole ring provides a rigid, planar structure with hydrogen bond acceptors (the nitrogen atoms) and hydrophobic methyl groups, which can be crucial for specific binding interactions within a protein's active site.

Synthesis of this compound: A Methodological Overview

Step 1: Synthesis of 3,5-dimethylpyrazole

The formation of the 3,5-dimethylpyrazole core is a classic condensation reaction.

Synthesis_Step1 acetylacetone Acetylacetone reaction + acetylacetone->reaction hydrazine Hydrazine Hydrate hydrazine->reaction pyrazole 3,5-dimethylpyrazole reaction_arrow Reflux, Ethanol reaction->reaction_arrow reaction_arrow->pyrazole

General synthesis of 3,5-dimethylpyrazole.

Experimental Protocol (General):

  • To a solution of acetylacetone in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.

  • The reaction mixture is then typically heated to reflux for several hours to ensure complete cyclization.

  • After cooling, the solvent is removed under reduced pressure, and the resulting crude 3,5-dimethylpyrazole can be purified by distillation or recrystallization.

Step 2: Coupling of 3,5-dimethylpyrazole with a Fluorinated Aryl Halide

The key step in the synthesis of the title compound is the formation of the C-N bond between the pyrazole and the fluoroaniline ring. This is commonly achieved through a transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or an Ullmann condensation.

A plausible starting material for this step would be 1,2-difluoro-4-nitrobenzene. The nitro group can be subsequently reduced to the desired aniline.

Synthesis_Step2 cluster_coupling Buchwald-Hartwig Amination cluster_reduction Nitro Group Reduction pyrazole 3,5-dimethylpyrazole coupling_reaction + pyrazole->coupling_reaction aryl_halide 1,2-difluoro-4-nitrobenzene aryl_halide->coupling_reaction intermediate 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoronitrobenzene reduction_arrow e.g., H₂, Pd/C or SnCl₂ intermediate->reduction_arrow final_product This compound coupling_arrow Pd catalyst, Ligand, Base coupling_reaction->coupling_arrow coupling_arrow->intermediate reduction_arrow->final_product

Plausible synthetic pathway to the target compound.

Experimental Protocol (Plausible):

  • Buchwald-Hartwig Amination: In an inert atmosphere, a reaction vessel is charged with 1,2-difluoro-4-nitrobenzene, 3,5-dimethylpyrazole, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., dioxane). The mixture is heated under reflux until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoronitrobenzene.

  • Nitro Group Reduction: The intermediate nitro compound is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in hydrochloric acid, is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The product is then isolated and purified to give this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling through cytokine receptors. Inhibitors of the JAK pathway have shown significant therapeutic benefit in the treatment of autoimmune diseases and certain cancers.

Several patents disclose the use of pyrazolyl aniline derivatives in the synthesis of potent JAK inhibitors. For instance, compounds with a pyrazolo[4,3-c]pyridine core have been identified as JAK inhibitors, and their synthesis often involves the use of intermediates structurally related to this compound.[5]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.

Patents have been filed for Aurora kinase inhibitors that incorporate a pyrazole moiety.[6][7] The synthesis of these complex molecules often relies on building blocks like this compound to introduce the necessary pharmacophoric elements for potent and selective inhibition. A recent study described a novel class of pyrazole analogues as Aurora A kinase inhibitors, highlighting the importance of this scaffold in the field.[8]

Future Perspectives and Conclusion

This compound is a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of a fluorinated aniline and a dimethylpyrazole moiety provides a versatile and valuable platform for the synthesis of sophisticated drug candidates. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-designed intermediates is likely to grow.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2014). Pyrazoles: a multifunctional wonder molecule. International Journal of ChemTech Research, 6(5), 2828-2847.
  • Faria, J. V., et al. (2017). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in the last decade. RSC Medicinal Chemistry, 8(11), 1177-1196.
  • Fakhraian, H., et al. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Journal of Chemical Sciences, 134(1), 17.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
  • Patel, K., et al. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 17, 1860-1915.
  • US9637474B2. (2017). Aurora A kinase inhibitor.
  • AU2011217489B2. (2015). Pyrazole derivatives as JAK inhibitors.
  • WO 2013/017479 A1. (2013). Pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors.
  • WO2010083283A2. (2010). Processes for preparing jak inhibitors and related intermediate compounds.
  • Journal of Chemical Sciences. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Indian Academy of Sciences.
  • PubChem. This compound. National Center for Biotechnology Information.
  • CN112239465A. (2021). Aurora kinase inhibitor and use thereof.
  • Mishra, A., et al. (2025). Chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 14(9), 184-201.
  • US-12226419-B2. (2022). Topical Formulation for a Jak Inhibitor.
  • ResearchGate. Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives.
  • US Patent 20130158032A1. (2013). AURORA KINASE INHIBITORS.
  • US9802957B2. (2017). Processes of preparing a JAK1 inhibitor and new forms thereto.
  • Sangani, C. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic Chemistry, 140, 106901.
  • Saini, L., et al. (2023). Synthesis, Characterization and Anthelmintic evaluation of some novel pyrazole derivatives. World Journal of Pharmaceutical Research, 12(3), 744-755.
  • Reddy, G. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

Sources

Methodological & Application

Application Note and Synthesis Protocol: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a key building block in medicinal chemistry and drug discovery. Two robust and well-established synthetic strategies are presented: a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation. This guide offers detailed, step-by-step protocols, mechanistic insights, and practical advice for the successful synthesis, purification, and characterization of the target compound.

Introduction: Significance of this compound

Substituted anilines and pyrazoles are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents. The title compound, this compound, combines these two key pharmacophores. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The 3,5-dimethylpyrazole moiety is a common feature in many biologically active molecules, contributing to their pharmacological profile. As such, this compound serves as a valuable intermediate for the synthesis of novel kinase inhibitors, receptor modulators, and other potential therapeutics.

Retrosynthetic Analysis and Strategy

The primary challenge in the synthesis of the target molecule is the formation of the C-N bond between the pyrazole nitrogen and the fluorinated aniline ring. Two principal retrosynthetic disconnections are considered, leading to two distinct forward-synthesis strategies.

G cluster_0 Strategy 1: Buchwald-Hartwig Amination cluster_1 Strategy 2: Ullmann Condensation & Reduction target This compound precursor1 3,5-Dimethylpyrazole target->precursor1 C-N disconnection precursor2 4-Bromo-3-fluoroaniline target->precursor2 intermediate 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoro-1-nitrobenzene target->intermediate Nitro Reduction precursor3 3,5-Dimethylpyrazole precursor4 1-Bromo-2-fluoro-4-nitrobenzene intermediate->precursor3 C-N disconnection intermediate->precursor4

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination: This approach involves the direct coupling of 3,5-dimethylpyrazole with a suitable 4-halo-3-fluoroaniline derivative. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2]

  • Strategy 2: Copper-Catalyzed Ullmann Condensation followed by Nitro Group Reduction: This classic method involves the coupling of 3,5-dimethylpyrazole with a more activated aryl halide, such as 1-bromo-2-fluoro-4-nitrobenzene. The resulting nitro-intermediate is then reduced to the desired aniline. The Ullmann condensation is a well-established and cost-effective alternative to palladium-catalyzed methods.[3]

Synthesis of Precursors

Synthesis of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole can be reliably synthesized via the condensation of acetylacetone with hydrazine.

Reaction:

Protocol:

  • To a stirred solution of hydrazine hydrate (1.0 eq) in ethanol, slowly add acetylacetone (1.0 eq) at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like water or ethanol/water to yield 3,5-dimethylpyrazole as a white crystalline solid.[1][4][5]

Synthesis of 4-Bromo-3-fluoroaniline

This precursor can be prepared from 4-fluoroaniline.

Reaction:

Protocol:

  • Dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent at 0-5 °C with constant stirring.

  • After the addition, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-3-fluoroaniline.

Detailed Synthesis Protocols for the Target Molecule

Strategy 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 3,5-dimethylpyrazole and 4-bromo-3-fluoroaniline.

G cluster_0 Buchwald-Hartwig Amination Workflow start Combine Reactants: - 4-Bromo-3-fluoroaniline - 3,5-Dimethylpyrazole - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., Dioxane) reaction Heat under Inert Atmosphere (e.g., 100-120 °C) start->reaction workup Reaction Workup: - Cool to RT - Filter through Celite - Concentrate reaction->workup purification Purification: - Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Materials and Reagents:

Reagent/MaterialMolar Equiv.PuritySupplier Example
4-Bromo-3-fluoroaniline1.0>98%Sigma-Aldrich
3,5-Dimethylpyrazole1.2>98%Alfa Aesar
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02>97%Strem Chemicals
Xantphos0.04>98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)2.0>99%Acros Organics
1,4-Dioxane (anhydrous)->99.8%Sigma-Aldrich

Protocol:

  • To a dry Schlenk flask, add 4-bromo-3-fluoroaniline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Rationale:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions, particularly with less reactive aryl bromides.[1][6]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.

  • Solvent: Anhydrous 1,4-dioxane is a common high-boiling solvent for this type of reaction.

Strategy 2: Ullmann Condensation and Nitro Reduction

This two-step sequence involves an initial copper-catalyzed C-N bond formation followed by reduction of the nitro group.

G cluster_0 Ullmann Condensation & Reduction Workflow cluster_1 Step 1: Ullmann Condensation cluster_2 Step 2: Nitro Reduction start Combine Reactants: - 1-Bromo-2-fluoro-4-nitrobenzene - 3,5-Dimethylpyrazole - CuI - Ligand (e.g., L-proline) - Base (e.g., K2CO3) - Solvent (e.g., DMSO) reaction1 Heat (e.g., 120-140 °C) start->reaction1 workup1 Workup & Purification reaction1->workup1 intermediate 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoro-1-nitrobenzene workup1->intermediate start2 Dissolve Intermediate in Solvent (e.g., Ethanol/Water) reagents Add Reducing Agent (e.g., Iron powder, NH4Cl) start2->reagents reaction2 Heat (e.g., Reflux) reagents->reaction2 workup2 Workup & Purification reaction2->workup2 product This compound workup2->product

Caption: Workflow for Ullmann condensation and nitro reduction.

Step 1: Ullmann Condensation

Materials and Reagents:

Reagent/MaterialMolar Equiv.PuritySupplier Example
1-Bromo-2-fluoro-4-nitrobenzene1.0>98%TCI America
3,5-Dimethylpyrazole1.2>98%Alfa Aesar
Copper(I) Iodide (CuI)0.1>98%Sigma-Aldrich
L-Proline0.2>99%Acros Organics
Potassium Carbonate (K₂CO₃)2.0>99%J.T. Baker
Dimethyl Sulfoxide (DMSO)->99.7%Fisher Scientific

Protocol:

  • To a round-bottom flask, add 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add dimethyl sulfoxide (DMSO) and heat the mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoro-1-nitrobenzene.

Rationale:

  • Catalyst System: The use of CuI with a ligand like L-proline has been shown to facilitate Ullmann-type couplings under milder conditions than traditional protocols.[6]

  • Activation: The presence of the electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic aromatic substitution.[7]

Step 2: Nitro Group Reduction

Materials and Reagents:

Reagent/MaterialMolar Equiv.PuritySupplier Example
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoro-1-nitrobenzene1.0-From Step 1
Iron Powder5.0>98%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)1.0>99.5%Fisher Scientific
Ethanol---
Water---

Protocol:

  • To a solution of the nitro-intermediate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it hot through a pad of Celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary to obtain this compound.

Rationale:

  • Reducing Agent: The Fe/NH₄Cl system is a classic, effective, and relatively mild method for the reduction of aromatic nitro groups.[8]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Expected ¹H NMR Data (in CDCl₃, predicted): δ 7.0-7.2 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 5.9 (s, 1H, pyrazole-H), 3.8 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Hydrazine hydrate: Highly toxic and corrosive. Handle with extreme care.

    • Palladium and Copper Catalysts: Can be toxic and should be handled with care.

    • Solvents (Dioxane, DMSO): Can be flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalyst, poor quality reagents, insufficient temperatureUse fresh catalyst and anhydrous solvents. Ensure the reaction is heated to the appropriate temperature. Degas the reaction mixture thoroughly.
Formation of side productsCompeting side reactions, incorrect stoichiometryOptimize the reaction conditions (temperature, time, catalyst loading). Ensure accurate measurement of reagents.
Difficulty in purificationCo-eluting impuritiesTry a different solvent system for column chromatography. Consider recrystallization or preparative HPLC.

References

  • Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0351]
  • Scribd. Synthesis of 3_5-Dimethylpyrazole. [URL: https://www.scribd.com/document/369608447/Synthesis-of-3-5-Dimethylpyrazole]
  • ECHEMI. Could anybody tell about synthesis of 3,5 dimethylpyrazole?. [URL: https://www.echemi.com/community/could-anybody-tell-about-synthesis-of-3-5-dimethylpyrazole_topic_5321_1.html]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [URL: https://www.acs.
  • EvitaChem. Buy 3-fluoro-4-nitro-1H-pyrazole (EVT-6365752). [URL: https://www.evitachem.com/product/evt-6365752]
  • ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [URL: https://www.researchgate.net/publication/8394627_L-Proline_Promoted_Ullmann-Type_Coupling_Reactions_of_Aryl_Iodides_with_Indoles_Pyrroles_Imidazoles_or_Pyrazoles]
  • PubMed Central (PMC). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587123/]
  • Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.
  • BenchChem. A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline. [URL: https://www.benchchem.com/product/b5679/technical-guide]
  • NOAA. 4-FLUOROANILINE - CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/20341]
  • CymitQuimica. This compound. [URL: https://www.cymitquimica.com/4-3-5-dimethyl-1h-pyrazol-1-yl-3-fluoroaniline]
  • Sigma-Aldrich. 4-Fluoroaniline 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/f3800]
  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [URL: https://www.jocpr.
  • GuideChem. This compound CAS NO.1006468-57-0. [URL: https://www.guidechem.com/product_show/1006468-57-0.html]
  • Fisher Scientific. SAFETY DATA SHEET - 3-Fluoroaniline. [URL: https://www.fishersci.com/msds?productName=AC119650050]
  • PubMed Central (PMC). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270766/]
  • BenchChem. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [URL: https://www.benchchem.com/blog/synthesis-and-reactions-of-3-fluoroaniline]

Sources

The Strategic Role of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology Drug Development

In the landscape of modern medicinal chemistry, the quest for highly selective and potent kinase inhibitors remains a cornerstone of oncology research. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of various kinases. The 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline moiety is a prime example of such a scaffold, offering a unique combination of electronic and steric properties that have proven invaluable in the design of targeted cancer therapeutics.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in numerous kinase inhibitors. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its tunable electronic nature through substitution, makes it a versatile component for achieving high-affinity binding to the kinase hinge region. The addition of a 3-fluoroaniline group further enhances the molecule's utility. The fluorine atom can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities and overall pharmacokinetic profile. Furthermore, the aniline nitrogen provides a convenient handle for further synthetic elaboration, allowing for the construction of diverse and complex molecular architectures.

This application note will delve into the utility of this compound as a key intermediate in the synthesis of clinically relevant kinase inhibitors, with a particular focus on its application in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. We will provide detailed synthetic protocols, biological evaluation methodologies, and an analysis of the structure-activity relationships that underscore the importance of this chemical entity.

Case Study: Synthesis of Lorlatinib (PF-06463922), a Third-Generation ALK Inhibitor

A prominent example showcasing the significance of this compound is its role as a key building block in the synthesis of Lorlatinib (PF-06463922). Lorlatinib is a potent, third-generation, ATP-competitive inhibitor of both ALK and ROS1 receptor tyrosine kinases. It was specifically designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, a common site of metastasis in non-small cell lung cancer (NSCLC).[1][2][3][4]

The synthesis of Lorlatinib highlights the strategic use of this compound to introduce the core pyrazole-aniline fragment, which is crucial for its interaction with the ALK kinase domain.

Synthetic Workflow for a Key Lorlatinib Intermediate

The following diagram illustrates a generalized synthetic workflow for a key intermediate in the synthesis of Lorlatinib, starting from this compound.

G cluster_0 Synthesis of a Key Lorlatinib Precursor A This compound C Palladium-catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig) A->C Aniline component B Coupling Partner (e.g., a protected aminopyridine derivative) B->C Aryl halide component D Deprotection C->D Coupled product E Key Lorlatinib Intermediate D->E Final intermediate

Caption: Synthetic workflow for a key Lorlatinib intermediate.

Detailed Protocol: Synthesis of a Pyrazolopyrimidine Core from this compound

This protocol describes a general method for the synthesis of a pyrazolo[3,4-d]pyrimidine core, a common structural motif in kinase inhibitors, utilizing this compound. This transformation is a critical step in the construction of compounds like Lorlatinib.

Materials:

  • This compound

  • Dichloropyrimidine derivative (e.g., 2,4-dichloro-5-nitropyrimidine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (1.0 eq), the dichloropyrimidine derivative (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.5 eq).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrazolo[3,4-d]pyrimidine product.

Biological Evaluation of Kinase Inhibitors Derived from this compound

Target Profile: Anaplastic Lymphoma Kinase (ALK)

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain and nerves. Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with oncogenic activity. These fusion proteins, such as EML4-ALK, are potent drivers of cell proliferation and survival in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).

Signaling Pathway

G cluster_0 ALK Signaling Pathway A ALK Fusion Protein (e.g., EML4-ALK) B Dimerization & Autophosphorylation A->B C Downstream Signaling Pathways B->C D STAT3 Pathway C->D E PI3K/AKT Pathway C->E F RAS/MAPK Pathway C->F G Cell Proliferation, Survival, and Metastasis D->G E->G F->G

Caption: Simplified ALK signaling pathway in cancer.

Protocol: In Vitro ALK Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds derived from this compound against the ALK enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human ALK kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., containing MgCl2, DTT, and a buffering agent)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and substrate mixture to each well. Then, add the serially diluted test compounds.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of the test compounds on a cancer cell line that is dependent on ALK signaling (e.g., H3122 or STE-1 NSCLC cell lines).

Materials:

  • ALK-dependent cancer cell line

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known ALK inhibitor).

  • Incubation: Incubate the plates for 72 hours in a CO₂ incubator.

  • Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a microplate reader. Calculate the percent cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the reported in vitro potency of Lorlatinib, a drug synthesized using a this compound-derived intermediate.

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
Lorlatinib ALK<1H3122 (ALK+)9
ROS1<1HCC78 (ROS1+)15

Data are representative and may vary depending on the specific assay conditions.

Conclusion

The this compound scaffold is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its strategic incorporation into molecules like Lorlatinib has led to the development of next-generation therapies for challenging cancers. The synthetic accessibility of this intermediate, combined with its favorable physicochemical and biological properties, ensures its continued importance in the discovery and development of novel therapeutics. The protocols and information provided in this application note are intended to serve as a guide for researchers in this exciting and impactful field.

References

  • Pfizer. LORBRENA® (lorlatinib) tablets, for oral use.
  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][5][6]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.
  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498.
  • American Chemical Society. (R)

Sources

In vitro assay protocol using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Characterization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline as a Putative BRAF V600E Kinase Inhibitor

Abstract

The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular regulation, and its hyperactivation is a hallmark of many human cancers.[1][2] A specific mutation, V600E, in the BRAF kinase domain, renders the enzyme constitutively active, driving uncontrolled cell proliferation in a significant percentage of melanomas, as well as thyroid, colorectal, and other cancers.[3] This makes BRAF V600E a high-value target for therapeutic intervention.[4] This document provides a detailed protocol for the in vitro characterization of this compound, a small molecule with a scaffold suggestive of kinase inhibitory activity. We describe a robust, luminescence-based biochemical assay to determine the compound's potency (IC₅₀) against purified, recombinant human BRAF V600E kinase. The methodology is designed for high-throughput screening and detailed kinetic analysis, providing a foundational step in the preclinical evaluation of novel kinase inhibitors.

Scientific Background & Assay Principle

The RAF protein kinases are critical intermediates in cellular signal transduction, acting as direct effectors of RAS GTPases and initiating the ERK cascade.[1][2] The V600E mutation in BRAF leads to a 500-fold increase in kinase activity compared to its wild-type counterpart, bypassing the need for upstream RAS activation and leading to constitutive signaling.[3] Small molecule inhibitors that target the ATP-binding pocket of BRAF V600E have shown significant clinical efficacy.[5][6]

This protocol employs a luminescence-based kinase activity assay, a widely adopted method for its sensitivity, simplicity, and scalability.[7][8] The principle is based on the quantification of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.

The process involves two key steps:

  • Kinase Reaction: The BRAF V600E enzyme catalyzes the transfer of a phosphate group from ATP to a specific substrate (e.g., MEK1). In the presence of an inhibitor like this compound, this reaction is impeded.

  • Signal Detection: A proprietary reagent, typically containing luciferase and its substrate luciferin, is added. The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal.

Therefore, the light output is inversely proportional to the kinase activity. High kinase activity results in low ATP levels and a dim signal, whereas effective inhibition of the kinase preserves the ATP pool, leading to a bright luminescent signal.

G Assay Principle: Inverse relationship between kinase activity and light output. cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection BRAF_V600E BRAF V600E Enzyme Phospho_Substrate Phosphorylated MEK1 BRAF_V600E->Phospho_Substrate Catalyzes ADP ADP BRAF_V600E->ADP Substrate MEK1 Substrate Substrate->BRAF_V600E ATP ATP ATP->BRAF_V600E Inhibitor Test Compound (4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline) Inhibitor->BRAF_V600E Inhibits Remaining_ATP Remaining ATP Luciferase Luciferase (Detection Reagent) Remaining_ATP->Luciferase Light Luminescent Signal Luciferase->Light Generates

Caption: The two-step principle of the luminescence-based kinase assay.

The RAS-RAF-MEK-ERK Signaling Cascade

To appreciate the biological context of this assay, it is crucial to understand the signaling pathway in which BRAF operates. The diagram below illustrates the canonical cascade, highlighting the position of BRAF and the impact of the V600E mutation.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor BRAF V600E Inhibitor Inhibitor->BRAF Inhibits V600E V600E Mutation (Constitutive Activation) V600E->BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway targeted by BRAF V600E inhibitors.

Materials and Reagents

Proper sourcing and preparation of reagents are critical for assay success. The following table lists the necessary components. Commercial kits, such as the B-Raf(V600E) Kinase Assay Kit from BPS Bioscience, provide many of these reagents in an optimized format.[7]

ReagentRecommended SupplierPurpose
Recombinant Human BRAF V600EBPS Bioscience, Carna BioThe enzyme target for the inhibitor.
Recombinant Human MEK1 (inactive)SignalChem, MilliporeThe protein substrate to be phosphorylated by BRAF.
ATP (Adenosine 5'-Triphosphate)Sigma-AldrichThe phosphate donor for the kinase reaction.
Kinase Assay Buffer (e.g., 5X)BPS Bioscience, PromegaProvides optimal pH, salt, and co-factors (e.g., Mg²⁺) for the enzyme.
This compoundFluorochem, CymitQuimicaThe test compound (inhibitor).[9]
DMSO (Dimethyl Sulfoxide), AnhydrousSigma-AldrichSolvent for dissolving and diluting the test compound.
Kinase-Glo® Max Luminescent Kinase AssayPromegaReagent for detecting remaining ATP and generating a luminescent signal.
Solid white, opaque 96-well or 384-well assay platesCorning, GreinerLow-volume plates suitable for luminescence measurements.
Nuclease-free waterThermo Fisher ScientificFor preparing buffers and dilutions.

Experimental Workflow

The entire protocol, from reagent preparation to data analysis, can be visualized as a sequential process. Adherence to this workflow ensures reproducibility and minimizes experimental variability.

Caption: Overview of the in vitro BRAF V600E kinase inhibition assay workflow.

Detailed Step-by-Step Protocol

5.1. Reagent Preparation

  • 1X Kinase Buffer: Prepare the 1X Kinase Buffer by diluting the 5X stock with nuclease-free water. Keep on ice.

  • Test Compound (Inhibitor) Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create an intermediate dilution plate. For an 11-point dose-response curve, perform a 1:3 serial dilution in 100% DMSO, starting from 1 mM. This will generate a concentration range to test.

    • From the intermediate plate, create the final assay-ready plate by diluting the compounds into 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.

  • Enzyme and Substrate Preparation:

    • Thaw the BRAF V600E enzyme and MEK1 substrate on ice.

    • Dilute both the enzyme and substrate to their final working concentrations in chilled 1X Kinase Buffer. The optimal concentrations should be determined empirically but typically range from 2-5 ng/µL for the enzyme and 0.1-0.2 µg/µL for the substrate.

  • ATP Solution: Dilute the ATP stock to the desired final concentration in 1X Kinase Buffer. For IC₅₀ determination of ATP-competitive inhibitors, it is crucial to use an ATP concentration at or near the Michaelis-Menten constant (Kₘ) of the enzyme.[10] For BRAF V600E, this is typically around 10-20 µM.

5.2. Assay Procedure (96-well format)

  • Plate Layout: Design the plate layout to include controls.

Well ContentsDescription
Test Compound Enzyme + Substrate + ATP + Inhibitor (at various concentrations)
Positive Control (No Inhibition) Enzyme + Substrate + ATP + DMSO Vehicle (represents 0% inhibition)
Negative Control (Maximum Inhibition) Substrate + ATP + DMSO Vehicle (no enzyme, represents 100% inhibition)
  • Add Inhibitor: Add 5 µL of the serially diluted this compound solutions (or DMSO vehicle for controls) to the appropriate wells of the solid white assay plate.

  • Add Enzyme/Substrate Mix: Prepare a master mix containing the diluted BRAF V600E and MEK1. Add 20 µL of this master mix to all wells except the Negative Control wells (add 20 µL of 1X Kinase Buffer with substrate only to these).

  • Initiate Kinase Reaction: Add 25 µL of the diluted ATP solution to all wells to start the reaction. The total reaction volume is now 50 µL.

  • Incubation: Gently mix the plate and incubate at room temperature (22-25°C) for 45 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., PerkinElmer EnVision, BMG CLARIOstar).

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU). The goal is to convert this into a measure of inhibitor potency, the IC₅₀ value.

6.1. Calculation of Percent Inhibition

Use the following formula to calculate the percentage of kinase activity inhibited at each compound concentration:

% Inhibition = 100 * (RLU_Inhibitor - RLU_PositiveControl) / (RLU_NegativeControl - RLU_PositiveControl)

  • RLU_Inhibitor: Signal from wells containing the test compound.

  • RLU_PositiveControl: Average signal from wells with enzyme but no inhibitor (0% inhibition).

  • RLU_NegativeControl: Average signal from wells with no enzyme (100% inhibition).

6.2. IC₅₀ Determination

  • Plot the Data: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) equation:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Interpret the IC₅₀: The IC₅₀ value derived from the curve fit represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Example Data Table:

Compound Conc. (nM)log[Compound]Avg. RLU% Inhibition
100004.0012,50095.5%
33333.5212,15092.3%
11113.0511,20083.6%
3702.579,50068.2%
1232.096,80043.6%
411.614,10019.1%
13.71.142,2001.8%
4.60.662,0500.5%
Positive Control N/A2,0000%
Negative Control N/A13,000100%

System Validation & Trustworthiness

To ensure the reliability and robustness of the assay, calculating the Z'-factor is essential. It provides a statistical measure of the separation between the positive and negative control signals.

Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening. This confirms that the observed inhibition is significantly above the background noise of the assay, making the protocol a self-validating system.

Conclusion

This application note provides a comprehensive and robust protocol for determining the in vitro inhibitory potency of this compound against the oncogenic BRAF V600E kinase. By explaining the scientific rationale behind each step and incorporating critical validation controls, this guide enables researchers to generate high-quality, reproducible data essential for the hit-to-lead optimization phase of drug discovery. This biochemical assay serves as a critical first step, which should be followed by cell-based assays to confirm on-target activity in a more physiologically relevant context.[11][12]

References

  • Wu, J., Wan, Y., Liang, S., Gallagher, P., Liang, L., Loch, C., & Ma, H. (2024). Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers.
  • ResearchGate. (n.d.). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. [Link]
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. [Link]
  • Peng, S. B., et al. (2012). Identification of a novel family of BRAFV600E inhibitors. Journal of Medicinal Chemistry, 55(11), 5249–5259. [Link]
  • Peng, S. B., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 453-457. [Link]
  • Yao, Z., et al. (2015). An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. eLife, 4, e04665. [Link]
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
  • Sato, M., et al. (2009). A cell-based screening to detect inhibitors of BRAF signaling pathway. The Journal of Antibiotics, 62(2), 105-107. [Link]
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • Holderfield, M., et al. (2014). Identification of BRAF inhibitors through in silico screening. Oncogene, 33(19), 2457–2465. [Link]
  • Doyle, K. (2023). RAF Inhibitors: Quantifying Drug-Target Occupancy at Active RAS-RAF Complexes in Live Cells. Promega Connections. [Link]

Sources

Cell-based assays for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

A Validated Assay Cascade for Characterizing the Cellular Activity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a Novel JAK2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, is a critical component of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors essential for hematopoiesis and immune response.[1][2] Aberrant activation of the JAK2-STAT3/5 axis, often driven by mutations such as JAK2 V617F, is a key pathogenic driver in myeloproliferative neoplasms (MPNs) and other hematological malignancies.[1][3][4] This makes JAK2 a high-value therapeutic target for the development of small molecule inhibitors.

The compound this compound, hereafter referred to as CMPD-X, is a novel investigational molecule featuring a pyrazole-aniline scaffold, a motif present in numerous kinase inhibitors.[5][6][7] Based on its structural properties, CMPD-X is hypothesized to function as a JAK2 kinase inhibitor.

This application note provides a comprehensive, tiered strategy with detailed protocols for characterizing the cellular activity of CMPD-X. The described assay cascade is designed to rigorously validate its mechanism of action, moving from broad effects on cell viability to specific, direct target engagement within the complex cellular environment. This approach ensures that experimental choices are mechanistically driven and that the resulting data is robust and reliable for drug development decision-making.

Strategic Assay Workflow

A logical, tiered approach is essential for the efficient characterization of a novel compound. We propose a four-tier workflow that progressively builds a comprehensive profile of CMPD-X, from its general cellular impact to its specific molecular interactions and functional consequences.

G cluster_0 tier1 Tier 1: General Cytotoxicity Assess broad impact on cell health and proliferation. (CellTiter-Glo® Assay) tier2 Tier 2: Pathway Inhibition Confirm inhibition of the target signaling pathway. (Phospho-STAT3 ELISA) tier1->tier2 Is it on-pathway? tier3 Tier 3: Target Engagement Verify direct binding to the target protein in cells. (Cellular Thermal Shift Assay - CETSA) tier2->tier3 Is it binding the target? tier4 Tier 4: Functional Outcome Measure the intended biological consequence. (Caspase-Glo® 3/7 Assay) tier3->tier4 Does it induce the desired effect? G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6, GM-CSF) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation (Y705) pSTAT3 pSTAT3 (Active Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor CMPD-X Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK2-STAT3 signaling pathway by CMPD-X.

Protocol: Phospho-STAT3 (Tyr705) Cellular ELISA [8][9][10]1. Cell Seeding and Starvation (for TF-1 cells): Seed TF-1 cells in a 96-well plate at 50,000 cells/well. Wash cells with serum-free medium to remove GM-CSF and incubate in serum-free medium for 4 hours to reduce basal signaling. For HEL cells, which are constitutively active, no starvation/stimulation is needed. 2. Compound Treatment: Add serial dilutions of CMPD-X and incubate for 2 hours at 37°C. 3. Stimulation (TF-1 cells only): Stimulate cells with 10 ng/mL recombinant human GM-CSF for 30 minutes. 4. Fixation and Permeabilization: Fix, permeabilize, and block the cells according to the ELISA kit manufacturer’s protocol (e.g., from R&D Systems, Thermo Fisher Scientific, or RayBiotech). 5. Antibody Incubation: Incubate wells with a primary antibody specific for pSTAT3 (Y705). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. 6. Detection: Add a chemiluminescent or colorimetric HRP substrate and read the signal on a plate reader. 7. Normalization: In a parallel plate, measure total STAT3 levels using a total-STAT3 antibody to ensure CMPD-X does not alter total protein levels.

Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal for each well. Plot the normalized pSTAT3 levels against the log concentration of CMPD-X to determine the pathway inhibition IC₅₀.

ParameterDescriptionExpected Outcome for CMPD-X
IC₅₀ (pSTAT3) Concentration of compound that inhibits STAT3 phosphorylation by 50%.A potent IC₅₀ value that is similar to or lower than the viability IC₅₀.

Tier 3: Cellular Thermal Shift Assay (CETSA®)

Rationale: While pathway inhibition strongly suggests target activity, it does not prove direct binding. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in an unperturbed cellular environment. [11][12][13][14]The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. [11][12]A shift in the protein's melting temperature (Tagg) upon compound treatment is direct evidence of target engagement. [11] Protocol: CETSA for JAK2 Target Engagement [12][13]1. Cell Treatment: Treat intact HEL cells with a high concentration of CMPD-X (e.g., 10x pSTAT3 IC₅₀) or vehicle (DMSO) for 1 hour. 2. Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. 3. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). 4. Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. 5. Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble JAK2 protein using Western blot or a specific JAK2 ELISA. 6. Data Acquisition (Western Blot): Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against JAK2. Use a secondary antibody for detection and quantify band intensities.

Data Analysis: For each temperature, normalize the band intensity of the soluble JAK2 to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized soluble protein fraction against the temperature for both vehicle- and CMPD-X-treated samples. The rightward shift of the melting curve in the presence of CMPD-X indicates target stabilization.

ParameterDescriptionExpected Outcome for CMPD-X
ΔTagg The change in the melting temperature of JAK2 in the presence of the compound.A positive thermal shift (ΔTagg > 0) for JAK2.

Tier 4: Functional Apoptosis Assay

Rationale: The ultimate goal of inhibiting a pro-survival pathway like JAK-STAT in cancer cells is to induce apoptosis (programmed cell death). Measuring the activation of effector caspases, such as caspase-3 and caspase-7, is a direct and specific marker of apoptosis. [15][16]The Caspase-Glo® 3/7 Assay provides a sensitive, luminescence-based method for detecting this functional outcome. [15][17][18] Protocol: Caspase-Glo® 3/7 Apoptosis Assay [15][16][19]1. Cell Seeding and Treatment: Seed HEL cells in a 96-well, opaque-walled plate (10,000 cells/well in 80 µL) and treat with a serial dilution of CMPD-X, as in the viability assay. 2. Incubation: Incubate the plate for a shorter duration, typically 24 to 48 hours, to capture the apoptotic events that precede widespread loss of viability. 3. Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. [18]Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of reagent to each well. 4. Signal Development: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation. [16]5. Data Acquisition: Measure the luminescence with a plate reader.

Data Analysis: Subtract background and plot the luminescence (representing caspase activity) against the log concentration of CMPD-X. This should yield a dose-dependent increase in the apoptotic signal.

ParameterDescriptionExpected Outcome for CMPD-X
Apoptosis Induction Fold-increase in Caspase-3/7 activity relative to vehicle control.A clear, dose-dependent increase in caspase activity.

Summary of Results and Interpretation

By following this integrated assay cascade, researchers can generate a comprehensive data package to support the hypothesis that this compound (CMPD-X) is a direct and functionally active JAK2 inhibitor.

Table 1: Example Data Summary for CMPD-X

Assay TierAssay NameCell LineKey ParameterResultInterpretation
Tier 1 CellTiter-Glo®HELViability IC₅₀150 nMCMPD-X is cytotoxic to JAK2-dependent cells.
Tier 2 pSTAT3 ELISAHELpSTAT3 IC₅₀85 nMCMPD-X inhibits the JAK-STAT pathway at concentrations consistent with its cytotoxic effect.
Tier 3 CETSA®HELΔTagg (JAK2)+4.2 °CCMPD-X directly binds to and stabilizes JAK2 protein inside cells.
Tier 4 Caspase-Glo® 3/7HELApoptosis Induction>10-fold increaseInhibition of the JAK2 pathway by CMPD-X leads to the induction of apoptosis.

The convergence of these results—potent cytotoxicity, on-target pathway modulation, direct physical binding, and induction of the desired functional outcome—provides a robust and validated profile of CMPD-X as a promising JAK2-targeted agent.

References

  • Cell-based Kinase Assays. Profacgen. [Link]
  • TF-1 cell - Wikipedia. [Link]
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Phospho-Stat 3 (Y705) ELISA Kit. RayBiotech. [Link]
  • Spotlight: Cell-based kinase assay form
  • JAK-STAT Signalling and Cytokines: The Wh
  • Caspase 3/7 Activity. Protocols.io. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • JAK2V617F and p53 mutations coexist in erythroleukemia and megakaryoblastic leukemic cell lines. PubMed Central. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • CETSA. CETSA. [Link]
  • HEL. Leibniz Institute DSMZ. [Link]
  • JAK/STAT Signaling Pathway.
  • Verification of the presence of JAK2V617F in HEL and SET-2 cells.
  • JAK2V617F mRNA metabolism in myeloproliferative neoplasm cell lines. PubMed Central. [Link]
  • This compound. PubChem. [Link]
  • This compound. PubChemLite. [Link]
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. PubMed. [Link]

Sources

Application Notes and Protocols for the Utilization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline as a foundational scaffold in early-stage drug discovery, with a particular focus on kinase inhibitor screening. We will delve into the rationale behind its selection, detailed protocols for biochemical and cell-based screening, and methodologies for preliminary mechanism of action studies. Our approach emphasizes not just the procedural steps but the underlying scientific principles that ensure robust and reproducible outcomes.

Introduction: The Strategic Value of the Pyrazole Scaffold

The concept of a molecular scaffold—the core structure of a bioactive compound—is central to medicinal chemistry and drug design.[4][5][6][7] Scaffolds provide the structural framework upon which functional groups can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. The pyrazole ring system, in particular, has emerged as a "privileged" scaffold, meaning it is capable of binding to multiple biological targets with high affinity.[8] This versatility has led to its incorporation into a wide array of approved drugs and clinical candidates, notably in the domain of oncology and inflammatory diseases where kinase signaling pathways are often dysregulated.[1][2]

This compound presents itself as a highly attractive starting point for a kinase inhibitor discovery program. Its key attributes include:

  • A Proven Pharmacophore: The dimethylpyrazole moiety is a common feature in known kinase inhibitors, often occupying the ATP-binding site of the enzyme.

  • Tunable Physicochemical Properties: The fluorine substitution can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

  • A Handle for Chemical Diversification: The primary aniline group provides a reactive site for the straightforward synthesis of a diverse library of amide derivatives, allowing for the exploration of structure-activity relationships (SAR).

This application note will guide the user through a logical workflow, from initial library synthesis to hit validation and preliminary characterization.

Library Synthesis and Design: From Scaffold to Screening Deck

The primary amino group of this compound is the key to generating a focused library of potential kinase inhibitors. Amide bond formation is a robust and well-established reaction in medicinal chemistry, allowing for the coupling of a wide variety of carboxylic acids to the aniline scaffold. This strategy enables the systematic exploration of different substituents that can interact with the diverse microenvironment of the kinase ATP-binding pocket.

Workflow for Library Synthesis:

G cluster_0 Library Design & Synthesis Scaffold 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline Coupling Amide Coupling Reaction Scaffold->Coupling Acids Diverse Carboxylic Acid Building Blocks Acids->Coupling Library Screening Library of Amide Derivatives Coupling->Library

Caption: Workflow for the synthesis of a screening library.

Protocol for Parallel Amide Synthesis:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 M in a suitable solvent like DMF or NMP).

    • Prepare an array of diverse carboxylic acids in a 96-well plate format (1.2 M in the same solvent). These should include a range of aliphatic, aromatic, and heterocyclic acids to maximize chemical diversity.

    • Prepare a stock solution of a coupling agent (e.g., HATU, 1.5 M) and a base (e.g., DIPEA, 3.0 M).

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add the carboxylic acid solution (1.2 equivalents).

    • Add the this compound stock solution (1.0 equivalent).

    • Add the coupling agent and base.

    • Seal the plate and allow it to shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Perform liquid-liquid extraction or use a solid-phase extraction (SPE) plate to purify the products.

    • Analyze the purity and confirm the identity of the compounds in each well using LC-MS.

  • Plate Preparation for Screening:

    • Prepare stock solutions of the purified compounds at a standard concentration (e.g., 10 mM in DMSO) in 96- or 384-well plates.

Primary Screening: Biochemical Kinase Assays

The initial screening of the synthesized library should be performed using a high-throughput biochemical assay.[9][10] These assays measure the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase in a purified system.[11][12]

Principle of a Generic Kinase Assay:

Most kinase assays rely on the detection of either the phosphorylated substrate or the consumption of ATP.[12][13] A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

G cluster_1 Biochemical Screening Workflow Dispense Dispense Kinase, Substrate, and ATP Add_Cmpd Add Library Compound (or DMSO control) Dispense->Add_Cmpd Incubate Incubate at RT Add_Cmpd->Incubate Add_Ab Add Detection Antibody (e.g., anti-phospho-Ab) Incubate->Add_Ab Read Read Plate (TR-FRET Signal) Add_Ab->Read Analyze Data Analysis (% Inhibition) Read->Analyze

Caption: High-throughput biochemical screening workflow.

Protocol for a TR-FRET Kinase Assay:

  • Reagent Preparation:

    • Kinase: Recombinant purified kinase of interest (e.g., Src, Abl, EGFR).

    • Substrate: A suitable peptide or protein substrate for the kinase, often biotinylated for detection.

    • ATP: Prepare at a concentration close to the Km for the specific kinase to ensure sensitivity to competitive inhibitors.[14]

    • Detection Reagents: A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • Assay Buffer: Typically contains HEPES, MgCl2, DTT, and a surfactant like Brij-35.

  • Assay Procedure (in a 384-well plate):

    • Dispense 2 µL of the library compound (at the desired screening concentration, e.g., 10 µM) or DMSO (for controls) into the wells.

    • Add 4 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate for 60-90 minutes at room temperature.

    • Stop the reaction and add 10 µL of the detection reagent mix.

    • Incubate for an additional 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme) controls.

    • Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits."

Parameter Value Description
Screening Concentration10 µMInitial concentration for single-point screening.
ATP ConcentrationKm (apparent)Ensures sensitivity to ATP-competitive inhibitors.[14]
Hit Threshold>50% InhibitionDefines a positive result in the primary screen.

Hit Confirmation and Potency Determination

Hits from the primary screen must be confirmed and their potency determined by generating a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9][14]

Protocol for IC50 Determination:

  • Compound Plating:

    • Prepare a serial dilution of the confirmed hit compounds, typically an 8- to 12-point curve (e.g., from 100 µM to 1 nM).

  • Assay Performance:

    • Perform the same biochemical kinase assay as in the primary screen, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Screening: Cell-Based Assays

While biochemical assays are excellent for identifying direct inhibitors, they do not provide information on cell permeability, off-target effects, or activity in a physiological context.[15][16][17] Therefore, confirmed hits should be evaluated in cell-based assays.[18][19]

Principle of a Cell-Based Proliferation Assay:

A common secondary assay is to measure the anti-proliferative effect of the compounds on a cancer cell line that is known to be dependent on the target kinase.

Protocol for a Cell Proliferation Assay (e.g., using CellTiter-Glo®):

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a leukemia cell line for a FLT3 inhibitor[20][21][22]) in appropriate media.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the hit compounds for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®), which measures cellular ATP levels as an indicator of metabolic activity.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation relative to DMSO-treated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Preliminary Mechanism of Action (MoA) Studies

For promising hits that demonstrate both biochemical and cellular activity, initial MoA studies can provide valuable insights into their binding mode and selectivity.

Selectivity Profiling:

Screening the active compounds against a panel of other kinases is crucial to assess their selectivity.[9] A highly selective inhibitor is often desirable to minimize off-target toxicity. This can be done using the same biochemical assay format with a broad range of kinases.

Target Engagement Assays:

Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to the target kinase within the cell. This technique measures the change in the thermal stability of the target protein upon ligand binding.

Conclusion

This compound is a versatile and strategically valuable scaffold for the discovery of novel kinase inhibitors. By following the integrated workflow of library synthesis, biochemical screening, and cell-based validation outlined in these application notes, researchers can efficiently identify and characterize potent and selective lead compounds for further development. The protocols provided herein are designed to be robust and adaptable, serving as a solid foundation for any drug discovery program targeting the kinome.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2019).
  • Biology Cell-Based Assays. (n.d.).
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2019). Journal of Medicinal Chemistry. [Link]
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2019). PubMed. [Link]
  • The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. (2017).
  • Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. (2019). Journal of Visualized Experiments. [Link]
  • Enzyme assay. (n.d.). Wikipedia. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]
  • Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]
  • New Screening Approaches for Kinases. (2015). Royal Society of Chemistry. [Link]
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
  • Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. (n.d.).
  • Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl-1H-pyraz. (n.d.). Fluorine Notes. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]
  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). PubMed. [Link]
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). PubMed. [Link]
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). PubMed Central. [Link]
  • Current status of pyrazole and its biological activities. (2015). PubMed Central. [Link]
  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). PubMed. [Link]
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
  • Synthesis method of m-fluoroaniline. (2010).
  • FN-1501. (n.d.). precisionFDA. [Link]
  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (2022). MDPI. [Link]
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2024). PubMed. [Link]

Sources

Derivatization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline for Structure-Activity Relationship (SAR) Studies

Introduction: Unlocking Therapeutic Potential Through a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of a drug discovery program's success. The this compound moiety represents a quintessential "privileged scaffold"—a molecular framework that is not only synthetically tractable but also rich in features conducive to potent and selective interactions with a wide array of biological targets.

The pyrazole ring system is a cornerstone of numerous approved drugs, celebrated for its metabolic stability and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[3][4][5] The aniline portion of the molecule, while a common structural alert due to potential metabolic liabilities, remains a highly valuable pharmacophore for its role in hydrogen bonding and as a versatile synthetic handle for molecular elaboration.[6][7] The strategic placement of a fluorine atom ortho to the pyrazole ring serves to modulate the electronic properties and basicity (pKa) of the aniline nitrogen, which can profoundly influence pharmacokinetic properties and binding affinity by altering local dipole moments and mitigating oxidative metabolism.[8]

This guide serves as a comprehensive resource for researchers engaged in the exploration of this scaffold. We provide a detailed examination of robust derivatization protocols centered on the aniline nitrogen, explain the rationale behind key experimental choices, and outline a systematic workflow for the synthesis, purification, and characterization of a focused compound library designed for rigorous Structure-Activity Relationship (SAR) studies.

Strategic Workflow for SAR Library Generation

A successful SAR campaign relies on a logical and efficient workflow, from initial reaction design to final data analysis. The goal is to systematically introduce chemical diversity at a specific vector—in this case, the aniline nitrogen—to probe the chemical space and understand how modifications affect biological activity.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening cluster_sar SAR Elucidation Start 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline Scaffold Deriv Parallel Derivatization (Amidation, Sulfonylation, etc.) Start->Deriv Select R-groups Purify Purification (Column Chromatography, Prep-HPLC) Deriv->Purify Crude Products QC QC & Characterization (NMR, LC-MS, HRMS) Purify->QC Pure Analogs Screen Biological Screening (In vitro assays) QC->Screen Characterized Library SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Biological Data Design Design Next-Generation Analogs SAR->Design Key Insights Design->Start Iterative Optimization

Caption: High-level workflow for SAR library synthesis and evaluation.

Derivatization Protocols: Modifying the Aniline Core

The exocyclic amino group of this compound is the most accessible and reactive site for derivatization, making it an ideal anchor point for SAR exploration. The following protocols are robust, general procedures that can be adapted to a wide range of building blocks.

Protocol 1: Amide Bond Formation via Acylation

Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as both hydrogen bond donors and acceptors. This protocol describes a standard coupling reaction using an acyl chloride.

Rationale: The reaction of an aniline with an acyl chloride is a rapid and high-yielding method for amide formation.[9] Pyridine is included as a mild base to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.[10]

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add pyridine (1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Acyl Chloride (R-COCl)1.1Acylating Agent
Pyridine1.5Base (HCl Scavenger)
Dichloromethane (DCM)-Anhydrous Solvent
Protocol 2: Sulfonamide Synthesis

Sulfonamides are crucial functional groups in drug design, often serving as bioisosteres for amides or carboxylic acids. They are generally more metabolically robust and can form strong hydrogen bonds.

Rationale: This protocol utilizes a sulfonyl chloride to react with the aniline, forming a stable sulfonamide linkage.[12] Similar to acylation, a base is required to neutralize the HCl generated. The use of a slight excess of the sulfonylating agent ensures the complete conversion of the starting aniline.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM (0.2 M) at room temperature under a nitrogen atmosphere.

  • Add the desired sulfonyl chloride (1.2 eq.) portion-wise to the solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.[13]

  • Once the reaction is complete, dilute with DCM and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue via flash column chromatography to obtain the pure sulfonamide product.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Sulfonyl Chloride (R-SO₂Cl)1.2Sulfonylating Agent
Pyridine2.0Base (HCl Scavenger)
Dichloromethane (DCM)-Anhydrous Solvent
Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups to the aniline nitrogen. It offers greater control and milder conditions compared to direct alkylation with alkyl halides, avoiding common issues like over-alkylation.

Rationale: The reaction proceeds via the initial formation of an iminium ion intermediate from the aniline and an aldehyde/ketone, which is then immediately reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB). STAB is particularly effective as it is less reactive towards the carbonyl starting material than the iminium intermediate.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add acetic acid (1-2 drops) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material by silica gel chromatography.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Aldehyde/Ketone (R-CHO/R₂CO)1.2Alkylating Agent Precursor
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
Acetic AcidcatalyticCatalyst
1,2-Dichloroethane (DCE)-Anhydrous Solvent

Reaction Monitoring, Purification, and Characterization

Rigorous analytical chemistry is the bedrock of trustworthy and reproducible SAR data. Each newly synthesized compound must be purified to a high degree (>95%) and its structure unequivocally confirmed.

1. Reaction Monitoring:

  • TLC: An indispensable, rapid technique for qualitatively tracking the consumption of starting materials and the formation of products.

  • LC-MS: Provides quantitative progress data and confirms the mass of the desired product, helping to identify any major side products during the reaction.[11]

2. Purification:

  • Flash Column Chromatography: The standard method for purifying multi-milligram to gram quantities of compounds based on polarity.

  • Preparative HPLC: Used for purifying challenging mixtures or for obtaining highly pure samples (>98%) for biological testing.

3. Structural Characterization: The identity and purity of every final compound must be confirmed before biological screening.[14][15]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information about the compound's carbon-hydrogen framework.[16][17]

  • High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Guiding SAR: A Logic-Based Approach to Library Design

The choice of R-groups for derivatization should not be random but rather a deliberate strategy to probe specific physicochemical properties that influence biological activity.

SAR_Logic cluster_props Physicochemical Properties Probed cluster_groups Example R-Group Classes Core Core Scaffold (Pyrazolyl-Fluoroaniline) Alkyl Alkyl Chains (Me, iPr, tBu) Core->Alkyl Aryl Substituted Aryls (Ph, 4-Cl-Ph, 4-MeO-Ph) Core->Aryl Hetero Heterocycles (Pyridine, Morpholine) Core->Hetero Polar Polar Groups (-CH₂OH, -CH₂NH₂) Core->Polar Sterics Steric Bulk Lipo Lipophilicity (logP) Electro Electronics (σ) HBond H-Bonding Capacity Alkyl->Sterics Alkyl->Lipo Aryl->Lipo Aryl->Electro Hetero->Lipo Hetero->HBond Polar->HBond

Caption: Logic map for selecting R-groups to probe key properties.

By systematically varying the R-group attached to the aniline nitrogen with moieties from different classes (e.g., small alkyls, substituted phenyl rings, heterocycles), researchers can deconvolute the effects of sterics, electronics, lipophilicity, and hydrogen bonding potential on the compound's biological activity.[5][18] This methodical approach maximizes the information gleaned from each synthesized analog, accelerating the journey toward an optimized lead candidate.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery. American Chemical Society.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Current Pharmaceutical and Clinical Research.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Rochester.
  • Aniline. Wikipedia.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods (RSC Publishing).
  • 20.7: Reactions of Arylamines. Chemistry LibreTexts.
  • High-throughput characterization and quality control of small-molecule combin
  • Aniline replacement in drug-like compounds. Cresset Group.
  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.
  • Mild Sulfonyl
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. PubMed.
  • Small Molecule Drug Characteriz
  • Synthesis of 4,4-Difluoro-1H-pyrazole Deriv

Sources

Application Notes & Protocols for the Synthesis and Analysis of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable.[1] Among these, fluorinated anilines are a critical class of intermediates, serving as versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and advanced polymers.[2][3] This guide provides a comprehensive overview of the experimental setups for key reactions involving fluorinated anilines, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated anilines can be broadly approached through two primary routes: the introduction of a fluorine atom onto an existing aniline scaffold or the modification of a pre-fluorinated aromatic ring. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Nucleophilic Aromatic Substitution (SNA_r_): A Workhorse for Fluoroarene Synthesis

Nucleophilic aromatic substitution is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups.[4] This approach is commonly used in the industrial production of various fluoroanilines.

Causality of Experimental Choices:

  • Leaving Group: The choice of leaving group is critical. While fluoride is a poor leaving group in many contexts, the presence of activating groups (e.g., nitro groups) in the ortho and/or para positions facilitates the substitution of other halogens (Cl, Br) or a nitro group with a fluoride ion.[4][5]

  • Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources.[6] The use of phase-transfer catalysts (e.g., quaternary ammonium salts) can enhance the solubility and reactivity of the fluoride salt in aprotic polar solvents.[6]

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically employed to facilitate the dissolution of the fluoride salt and to reach the high temperatures often required for these reactions.

Experimental Protocol: Synthesis of 4-Fluoroaniline via Halogen Exchange (Halex) Reaction

This protocol details the synthesis of 4-fluoroaniline from 4-chloronitrobenzene, followed by reduction of the nitro group.

Step 1: Nucleophilic Fluorination of 4-Chloronitrobenzene

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple is charged with anhydrous potassium fluoride (1.5 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).

  • Solvent and Reactant Addition: Anhydrous dimethyl sulfoxide (DMSO) is added to the flask, and the mixture is heated to 150-180°C with vigorous stirring to ensure a fine suspension of the KF. 4-chloronitrobenzene (1.0 eq.) is then added dropwise over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture. The disappearance of the starting material and the appearance of the 4-fluoronitrobenzene product are tracked.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate (4-fluoronitrobenzene) is collected by filtration, washed with water, and dried under vacuum.

Step 2: Reduction of 4-Fluoronitrobenzene to 4-Fluoroaniline

A common and efficient method for this reduction is catalytic hydrogenation.[7]

  • Catalyst and Substrate: In a suitable hydrogenation vessel, 4-fluoronitrobenzene is dissolved in methanol or ethanol.[7] A catalytic amount of 10% Palladium on Carbon (Pd/C) is carefully added.[7]

  • Hydrogenation: The vessel is purged with nitrogen and then filled with hydrogen gas (typically using a balloon or a Parr hydrogenator). The reaction is stirred vigorously at room temperature.[7]

  • Monitoring and Completion: The reaction is monitored by Thin-Layer Chromatography (TLC) or GC until the starting material is fully consumed.[7]

  • Isolation: The catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to yield the crude 4-fluoroaniline.[7] Purification can be achieved by distillation or recrystallization.[7]

Electrophilic Fluorination: Direct C-H Fluorination

For substrates that are not amenable to SNAr reactions, direct electrophilic fluorination offers an alternative. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose.[8][9]

Causality of Experimental Choices:

  • Fluorinating Agent: Selectfluor® is an electrophilic fluorinating agent that is relatively safe to handle and effective for a range of substrates.[8] It is a source of "F+".

  • Reaction Mechanism: The mechanism can be complex, involving either a direct electrophilic attack on the aromatic ring or a radical pathway, depending on the substrate and reaction conditions.[8][10]

  • Solvent: Polar solvents like acetonitrile or methanol are often used.

Data Presentation: Comparison of Catalytic Systems for Nitroarene Reduction

Catalyst SystemTypical Loading (substrate:catalyst, w/w)PressureTemperatureSolventTypical YieldPurityReference
10% Palladium on Carbon (Pd/C) ~20:1Atmospheric to 5.0 MPaRoom Temperature to 80°CMethanol, Ethanol>95%>99.5%[7]
1% Platinum on Carbon (Pt/C) 200:1 to 400:10.5 - 5.0 MPa60 - 100°CMethanol, Ethanol>94%>99.5%[7]
Iron Powder in Acidic Media StoichiometricAtmospheric80-90°CEthanol/WaterVariableVariable[7]

Experimental Workflow Visualization

Fluorinated_Aniline_Synthesis_Workflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Pathway cluster_Direct Direct Fluorination Pathway Start_SNAr Aryl Halide/Nitroarene (e.g., 4-Chloronitrobenzene) Fluorination Nucleophilic Fluorination (KF, DMSO, Heat) Start_SNAr->Fluorination Intermediate_SNAr Fluorinated Nitroarene (e.g., 4-Fluoronitrobenzene) Fluorination->Intermediate_SNAr Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate_SNAr->Reduction Product_SNAr Fluorinated Aniline (e.g., 4-Fluoroaniline) Reduction->Product_SNAr Start_Direct Aniline Derivative Direct_Fluorination Electrophilic Fluorination (e.g., Selectfluor®) Start_Direct->Direct_Fluorination Product_Direct Fluorinated Aniline Direct_Fluorination->Product_Direct

Caption: General synthetic workflows for fluorinated anilines.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of the synthesized fluorinated anilines is crucial for their use in subsequent applications. A combination of chromatographic and spectroscopic techniques is employed.[7][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of the final product and for monitoring reaction progress.[11][12]

  • Column: A C18 reverse-phase column is typically used.[12]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance is standard.

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is excellent for analyzing the volatility and purity of fluorinated anilines.[11][13]

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used.

  • Injector and Detector Temperatures: Typical injector temperatures are around 250°C, with the detector at 300°C.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structural elucidation of the synthesized compounds.

  • ¹H NMR: Provides information on the protons in the molecule, including their chemical environment and coupling to neighboring protons and fluorine atoms.

  • ¹³C NMR: Shows the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is a highly specific and sensitive technique for fluorine-containing compounds.[11] The chemical shift and coupling patterns of the fluorine signals provide definitive evidence of the fluorine's position on the aromatic ring.

Safety and Handling of Fluorinated Anilines

Fluorinated anilines, like many aromatic amines, are toxic and should be handled with appropriate safety precautions.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14][16] Work in a well-ventilated fume hood.[14][17]

  • Inhalation and Contact: Avoid inhaling vapors and direct contact with the skin and eyes.[15][16] In case of contact, wash the affected area immediately with copious amounts of water.[15][18]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[16][17]

Conclusion

The synthesis of fluorinated anilines is a well-established yet evolving field. By understanding the underlying principles of the key synthetic methodologies and employing rigorous analytical techniques, researchers can confidently and safely prepare these valuable compounds for a wide range of applications. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in this exciting area of chemistry.

References

  • Reactions of Aniline - Chemistry Steps.
  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Compar
  • 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC) - Aarti Industries.
  • Mechanism for trifluoromethylation of aniline.
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
  • A Comprehensive Technical Guide to the Synthesis and Characteriz
  • 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY D
  • Catalyst‐free fluorination of aniline derivatives.
  • Fluorination Reagents, Fluorin
  • Safety Data Sheet: 3-Chloro-4-fluoroaniline - Carl ROTH.
  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
  • 4-FLUOROANILINE - CAMEO Chemicals - NOAA.
  • Electrophilic fluorin
  • US4145364A - Preparation of fluorinated anilines - Google P
  • US7154006B2 - Preparation of fluorinated anilines - Google P
  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au.
  • Synthesis and characterization of fluorine-substituted polyanilines - ResearchG
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substr
  • Nucleophilic Aromatic Substitution, A Guided Inquiry Labor
  • Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen.
  • Radical-nucleophilic arom
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam
  • Nucleophilic aromatic substitution reactions of chloroanilines and chloroanilides with potassium phenylthiolate | The Journal of Organic Chemistry - ACS Public
  • A Comparative Guide to the Synthesis Efficiency of Fluorin
  • analytical methods for characterization of 4-(Furan-2-ylmethoxy)aniline - Benchchem.
  • Evaluation of analytical methods for fluorine in biological and related m
  • method 8131 aniline and selected derivatives by gas chrom
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.

Sources

Application Notes & Protocols: Leveraging 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline for Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Fragment

In the landscape of modern drug discovery, the pyrazole moiety stands out as a "privileged scaffold," a structural motif frequently found in a multitude of FDA-approved therapeutics.[1][2][3][4] Its prevalence is a testament to its versatile pharmacological profiles and its ability to engage in favorable interactions with a wide array of biological targets, including kinases, GPCRs, and enzymes.[1][5] When integrated into a fragment-based drug discovery (FBDD) campaign, a pyrazole-containing fragment serves as a high-potential starting point for building novel, potent, and selective drug candidates.[6][7][8]

This guide focuses on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline , a meticulously designed fragment that combines three key strategic elements for library synthesis:

  • The 3,5-dimethyl-pyrazole Core: This heterocycle is not merely a placeholder; it acts as a bioisostere for aryl rings, often improving critical physicochemical properties such as solubility and lipophilicity while providing specific hydrogen bond donor/acceptor patterns.[2]

  • The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom on the aniline ring is a classic medicinal chemistry tactic. It can enhance binding affinity through favorable electrostatic interactions, block metabolic oxidation at that position, and modulate the pKa of the aniline nitrogen, thereby influencing its reactivity and binding characteristics.

  • The Aniline Functional Handle: The primary aromatic amine is the linchpin for synthetic diversification. It is a versatile nucleophile, readily participating in a host of robust and well-established chemical transformations, making it an ideal anchor point for parallel library synthesis.[9][10]

This document provides a comprehensive overview, safety protocols, and detailed experimental procedures for utilizing this fragment to generate diverse small molecule libraries.

Fragment Profile and Safety Precautions

Physicochemical Data

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1006468-57-0[11]
Molecular Formula C₁₁H₁₂FN₃-
Molecular Weight 205.23 g/mol -
Appearance Off-white to light yellow powder[11]
Purity ≥98% (typically)[11]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[11]
Safety & Handling

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from structurally related fluoroanilines dictates a cautious approach.[12][13][14]

  • Hazard Statement: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12][14][15] May lead to the formation of methemoglobin upon absorption.[12]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[12][14]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12][14]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Synthesis of the Core Fragment

A plausible and efficient synthesis of this compound involves a classical Knorr pyrazole synthesis followed by nitration and reduction. This approach leverages commercially available starting materials.

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) cluster_3 Step 4: Reduction of Nitro Group A 2,4-Difluorophenylhydrazine C 1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole A->C Acid catalyst (e.g., AcOH) Ethanol, Reflux B Acetylacetone (2,4-pentanedione) B->C D 1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole E 1-(2,4-Difluoro-5-nitrophenyl)-3,5-dimethyl-1H-pyrazole D->E HNO₃ / H₂SO₄ Controlled Temp. F 1-(2,4-Difluoro-5-nitrophenyl)-3,5-dimethyl-1H-pyrazole G 1-(2-Fluoro-4-hydroxy-5-nitrophenyl)-3,5-dimethyl-1H-pyrazole F->G NaOH or KOH Aqueous Dioxane H Intermediate from Step 3 (Phenol) I This compound (Final Product) H->I Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: A potential synthetic workflow for the title fragment.

Protocols for Library Synthesis

The aniline moiety is the gateway to diversification. Below are two robust, field-proven protocols for generating libraries from this fragment.

Protocol 1: Parallel Amide Coupling

Amide bond formation is the most frequently used reaction in medicinal chemistry.[16] This protocol utilizes a standard carbodiimide coupling agent, which is efficient and amenable to parallel synthesis formats.[17][18]

Objective: To couple a library of diverse carboxylic acids to the aniline nitrogen of the core fragment.

Start Dispense Fragment Solution (in DMF or DCM) Acid Add Carboxylic Acid Library (R-COOH, 1.1 eq) Start->Acid Reagents Add Coupling Agents (EDC, 1.2 eq) (HOBt, 1.2 eq) Acid->Reagents Base Add Base (DIPEA, 2.0 eq) Reagents->Base React Stir at Room Temp (4-16 hours) Base->React Workup Aqueous Workup (e.g., NaHCO₃ wash) React->Workup Extract Liquid-Liquid Extraction (e.g., EtOAc or DCM) Workup->Extract Purify Purification (Column Chromatography or Prep-HPLC) Extract->Purify End Characterized Library Member Purify->End

Caption: Workflow for parallel amide library synthesis.

Materials:

  • This compound

  • Library of carboxylic acids (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt) or a suitable alternative

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In an array of reaction vials, add the carboxylic acid (1.1 equivalents) to a solution of this compound (1.0 equivalent, e.g., 0.1 mmol, 20.5 mg) in anhydrous DMF (1 mL).

  • Activator Addition: To each vial, add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). The HOBt is added first to form the active ester and minimize side reactions and potential epimerization if chiral acids are used.

  • Base Addition: Add DIPEA (2.0 eq) to each vial. The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.

  • Reaction: Seal the vials and stir the mixtures at room temperature for 4-16 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 5 mL) to remove unreacted acid and HOBt, followed by brine (1 x 5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, particularly for constructing biaryl systems which are common in drug molecules.[19][20] To utilize this reaction, the aniline must first be converted to a more suitable coupling partner, such as an aryl bromide or triflate. This protocol outlines the coupling step.

Objective: To couple a library of boronic acids or esters to a derivatized (e.g., brominated) version of the core fragment.

Start Charge Reactor with Aryl Halide Fragment & Boronic Acid (1.5 eq) Catalyst Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) Start->Catalyst Base Add Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) Catalyst->Base Solvent Add Solvent (e.g., Dioxane/Water) Base->Solvent React Heat under Inert Atm. (e.g., N₂ or Ar, 80-110 °C) Solvent->React Workup Cool & Filter (to remove Pd catalyst) React->Workup Extract Aqueous Extraction Workup->Extract Purify Purification (Column Chromatography) Extract->Purify End Characterized Biaryl Product Purify->End

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide derivative of the core fragment (e.g., 4-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-fluoro-benzene)

  • Library of boronic acids or pinacol esters (R-B(OH)₂ or R-Bpin)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, and water)

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid/ester (1.5 eq), and the base (2.0 eq).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial, dissolve the palladium source (e.g., 2-5 mol% Pd(OAc)₂) and the ligand (e.g., 4-10 mol% SPhos) in a small amount of the reaction solvent.

  • Assembly: Add the solvent (e.g., a 4:1 mixture of Dioxane:Water) to the main reaction vessel containing the solids.

  • Degassing: Bubble nitrogen or argon gas through the mixture for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring for 2-12 hours. The presence of the fluorine atom can sometimes make the coupling more challenging, potentially requiring stronger bases or more active catalyst systems.[21][22]

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent like EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Library Design and Characterization

The power of FBDD lies in the systematic exploration of chemical space around a high-quality fragment. The protocols above enable the decoration of the core scaffold with a multitude of R-groups, each chosen to probe specific interactions with a biological target.

cluster_amide Amide Library (R-CO-NH-Ar) cluster_suzuki Biaryl Library (R-Ar'-Ar) Core Core Fragment 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline A1 R = Alkyl Core->A1 Amide Coupling A2 R = Aryl Core->A2 Amide Coupling A3 R = Heterocycle Core->A3 Amide Coupling A4 R = Chiral moiety Core->A4 Amide Coupling S1 R = Electron-donating group Core->S1 Suzuki Coupling (post-derivatization) S2 R = Electron-withdrawing group Core->S2 Suzuki Coupling (post-derivatization) S3 R = H-bond donor/acceptor Core->S3 Suzuki Coupling (post-derivatization) S4 R = Lipophilic group Core->S4 Suzuki Coupling (post-derivatization)

Caption: Conceptual design of libraries derived from the core fragment.

Analytical Characterization

Rigorous characterization is non-negotiable to ensure the identity, purity, and integrity of each library member. A combination of spectroscopic and spectrometric techniques is essential.[23]

TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structural Elucidation & VerificationConfirms the covalent structure, atom connectivity, and successful bond formation.[24][25]
¹⁹F NMR Fluorine Environment ConfirmationA highly sensitive method to confirm the presence and chemical environment of the fluorine atom.
LC-MS Purity Assessment & Mass VerificationProvides the molecular weight of the synthesized compound and assesses its purity, often expressed as a percentage at a specific UV wavelength.[23][24]
HRMS Exact Mass DeterminationHigh-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Conclusion

The this compound fragment is a powerful and versatile building block for medicinal chemistry and drug discovery. Its constitutionally coherent design—marrying a privileged pyrazole scaffold with a synthetically tractable fluoroaniline handle—provides an exceptional starting point for the rapid generation of diverse and novel chemical libraries. The robust protocols detailed herein for amide coupling and Suzuki-Miyaura reactions offer reliable pathways to explore structure-activity relationships, ultimately accelerating the journey from fragment hit to lead candidate.

References

  • ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • La Trobe University. Small Molecule Structure Characterisation.
  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules.
  • ChemistryViews. Suzuki-Miyaura Couplings of Fluorinated Arenes.
  • National Center for Biotechnology Information. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • National Center for Biotechnology Information. NMR Characterization of RNA Small Molecule Interactions.
  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • Cole-Parmer. Material Safety Data Sheet - 4-Fluoroaniline, 98%.
  • PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • SpringerLink. Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • ResearchGate. Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives.
  • ACS Publications. Screening of Small Molecule Interactor Library by Using In-Cell NMR Spectroscopy (SMILI-NMR).
  • BORIS Portal. Green Chemistry.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Fluorine Notes. Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl-1H-pyraz.
  • PubMed. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity.
  • Frontiers in Molecular Neuroscience. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
  • Indian Academy of Sciences. Journal of Chemical Sciences.
  • Semantic Scholar. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • World Journal of Pharmaceutical Research. synthesis, characterization, docking studies, and in-vitro cytotoxic activity of some novel substituted (3,5-dimethyl-1h-pyrazol-1-yl)(phenyl)methanone derivatives.
  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery.

Sources

Analytical methods for quantification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Abstract

This document provides a comprehensive technical guide detailing robust analytical methods for the accurate quantification of this compound. This compound, a substituted fluoroaniline containing a pyrazole moiety, is a relevant intermediate in pharmaceutical synthesis and chemical research. Ensuring its purity and concentration is critical for quality control and regulatory compliance. We present a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, which is widely accessible and suitable for routine quality control and assay. Additionally, a high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level analysis and impurity identification is outlined. The protocols are designed to be self-validating, incorporating system suitability tests and validation strategies aligned with International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable framework for the quantification of this specific analyte.

Introduction and Analytical Strategy

This compound is an aromatic amine whose precise quantification is essential for controlling reaction stoichiometry, assessing product purity, and ensuring the quality of downstream products. The molecule possesses strong ultraviolet (UV) chromophores within its pyrazole and fluoroaniline rings, making it an ideal candidate for HPLC-UV analysis.

The primary analytical challenge is to develop a method that is not only accurate and precise but also specific. A stability-indicating method is one that can resolve the main analyte from any potential degradation products, process impurities, or related substances.[4][5][6] To achieve this, a forced degradation study is an integral part of method development, intentionally stressing the analyte to generate potential degradants.[7][8][9][10]

Our core strategy is to establish a reversed-phase HPLC (RP-HPLC) method as the principal technique due to its robustness and the compound's favorable chemical properties. This is supplemented by an LC-MS method for confirmatory purposes and for applications requiring higher sensitivity.

Analyte Properties
PropertyValueSource
Chemical Formula C₁₁H₁₂FN₃-
Molecular Weight 205.23 g/mol [11]
Appearance Assumed to be a solid or oil-
Structure -

Primary Method: Stability-Indicating RP-HPLC with UV Detection

This method is designed for the accurate assay and purity determination of this compound in drug substance and intermediate samples.

Rationale and Method Development Insights

The choice of RP-HPLC is based on the analyte's moderate polarity. A C18 stationary phase provides excellent retention and separation capabilities for such aromatic compounds. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The addition of an acid (e.g., formic or phosphoric acid) is crucial; it protonates the aniline nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.

The detection wavelength is selected by running a UV scan of the analyte. Given the dual aromatic systems, a wavelength between 254 nm and 280 nm is expected to provide a strong signal.

A critical component of this protocol is the forced degradation study. By subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light), we can generate its likely degradation products.[9][12] The HPLC method must then demonstrate its ability to separate the intact analyte peak from all degradant peaks, thus proving its specificity and stability-indicating nature.[4][13]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Force Forced Degradation cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Analyte_Char Analyte Characterization (Solubility, UV Spectra) Col_Select Column & Mobile Phase Screening Analyte_Char->Col_Select Param_Opt Parameter Optimization (Gradient, Flow, Temp) Col_Select->Param_Opt Stress Stress Sample Preparation (Acid, Base, H2O2, Heat, Light) Param_Opt->Stress Optimized Method Analysis Analyze Stressed Samples Stress->Analysis Peak_Purity Assess Peak Purity & Resolution Analysis->Peak_Purity Specificity Specificity Peak_Purity->Specificity Demonstrates Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability Test (SST) Sample_Run Sample Analysis SST->Sample_Run Report Report Results Sample_Run->Report

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: RP-HPLC-UV

2.2.1. Reagents and Materials

  • This compound Reference Standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (≥98%)

  • Methanol (HPLC grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge, Phenomenex Luna)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm (or determined λmax)
Run Time 25 minutes

2.2.3. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the sample equivalent to ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter through a 0.45 µm syringe filter before injection.

2.2.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution. The results must meet the following criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

2.2.5. Data Analysis The concentration of the analyte in the sample is calculated using the external standard method:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Forced Degradation Protocol

To establish the stability-indicating nature of the method, perform the following stress studies.[7][12] Aim for 5-20% degradation of the active ingredient.[12]

Stress ConditionProtocol
Acid Hydrolysis Dissolve sample in 1 mL diluent, add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 M NaOH.
Base Hydrolysis Dissolve sample in 1 mL diluent, add 1 mL of 1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 M HCl.
Oxidative Stress Dissolve sample in 2 mL of diluent. Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Stress Expose solid sample to 105 °C in a hot air oven for 48 hours. Prepare solution as per sample prep.
Photolytic Stress Expose solid sample to UV light (254 nm) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 1.5).

Method Validation Summary (per ICH Q2(R2))

The developed method must be validated to ensure it is fit for its intended purpose.[1][3][14]

ParameterPurposeTypical Acceptance Criteria
Specificity To assess the ability to measure the analyte in the presence of impurities/degradants.Peak purity of analyte must pass. Resolution > 1.5 from other peaks.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of nominal concentration.
Accuracy To assess the closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at 3 levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the method's reproducibility.%RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount that can be quantitatively determined with suitable precision.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability parameters must pass when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).

Confirmatory Method: LC-MS/MS Analysis

For applications requiring higher sensitivity (e.g., trace impurity analysis) or definitive identification, LC-MS is the method of choice.[15][16]

Rationale

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. By monitoring the specific mass-to-charge ratio (m/z) of the analyte and its fragments, interferences from matrix components can be virtually eliminated. This is particularly useful for identifying unknown impurities by analyzing their mass spectra and fragmentation patterns.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS MS Detection cluster_Data Data Processing Dilution Dilute Sample to ng/mL or pg/mL level LC_Cond Use HPLC Conditions (or UPLC for speed) Dilution->LC_Cond Tune Tune MS for Analyte (ESI+, m/z 206.1) LC_Cond->Tune Scan Full Scan (for unknowns) Tune->Scan SIM_MRM SIM or MRM (for quant) Tune->SIM_MRM Identify Identify Impurities (Fragmentation) Scan->Identify Quant Quantify using Calibrated Curve SIM_MRM->Quant

Caption: General workflow for LC-MS analysis.

Recommended LC-MS Protocol

3.2.1. Instrumentation and Conditions

  • LC System: UPLC or HPLC system.

  • MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • LC Conditions: Same as the HPLC-UV method, but can be scaled for UPLC columns (e.g., 2.1 mm ID, sub-2 µm particles) for faster analysis.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The aniline and pyrazole nitrogens are readily protonated.

  • Expected Precursor Ion [M+H]⁺: m/z 206.1

  • MS Method:

    • For Quantification: Use Selected Ion Monitoring (SIM) of m/z 206.1 or develop a Multiple Reaction Monitoring (MRM) method by identifying a stable product ion.

    • For Impurity ID: Perform a full scan (e.g., m/z 50-500) to detect all ions, followed by product ion scans on peaks of interest to obtain fragmentation data.

3.2.2. Sample Preparation Prepare standards and samples in the mobile phase at much lower concentrations (e.g., in the ng/mL range) due to the high sensitivity of the mass spectrometer.

Alternative Method: Gas Chromatography (GC)

While HPLC is the primary recommendation, GC can be an alternative, especially for analyzing volatile process impurities (e.g., residual solvents) alongside the main analyte.

Considerations

Aniline compounds can sometimes exhibit poor peak shape in GC due to their polarity and potential for adsorption on the column or inlet liner.[17] Derivatization can mitigate this but adds complexity.[18][19] However, for a relatively clean substance, a modern GC-MS system with a suitable column can often provide good results without derivatization.[20][21]

Suggested GC-MS Protocol
ParameterRecommended Setting
GC-MS System Agilent 7890/5977 or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 270 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Scan Range m/z 40-450

References

  • Vertex AI Search. (2024). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Vertex AI Search. (2024).
  • Benchchem. (2025).
  • International Journal of Pharmaceutical Sciences and Research. (2012).
  • Veeprho. (2020).
  • International Journal of Trend in Scientific Research and Development. (2021).
  • NIH. (2012).
  • Journal of the Serbian Chemical Society. (1998). Gas Chromatographic Determination ofAniline and Nitrobenzene in Ambient Air.
  • Pharmaguideline. (2023).
  • Apicule. (2024). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • Europub. (2021). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
  • AMSbiopharma. (2025).
  • LCGC International. (2012).
  • EPA. (1996).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Benchchem. (2025). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • PubMed. (1998).
  • KNAUER. (2014).
  • NIH. (2020).
  • ICH. (2023).
  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Benchchem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
  • PubMed. (2014).
  • Vulcanchem. (2023). 4-fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-stage process. First, the key precursors, 3,5-dimethyl-1H-pyrazole and a suitable halo-fluoroaniline, are prepared. These intermediates are then coupled, most commonly via a palladium-catalyzed Buchwald-Hartwig amination, to form the final product. This guide will address potential issues in all stages of this process.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction cluster_product Final Product & Purification Acetylacetone Acetylacetone + Hydrazine Source Pyrazole 3,5-Dimethyl-1H-pyrazole Acetylacetone->Pyrazole Knorr Cyclocondensation Fluoroaniline 2-Fluoroaniline or 4-Bromo-2-fluoro-1-nitrobenzene Bromoaniline 4-Bromo-2-fluoroaniline Fluoroaniline->Bromoaniline Bromination or Reduction Coupling Buchwald-Hartwig Amination Pyrazole->Coupling Bromoaniline->Coupling Product 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline Coupling->Product Purification Purification (Chromatography, Recrystallization) Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.

Section A: Precursor Synthesis - 3,5-Dimethyl-1H-pyrazole

Question 1: My yield of 3,5-dimethyl-1H-pyrazole is low, and the product appears impure. What are the common causes and solutions?

Answer: Low yield and impurity in 3,5-dimethyl-1H-pyrazole synthesis, a classic Knorr-type cyclocondensation, typically stem from two main areas: reaction control and workup procedure.

  • Causality: The reaction between acetylacetone and hydrazine is highly exothermic.[1] Uncontrolled addition of hydrazine can lead to localized overheating, promoting side reactions and the formation of polymeric byproducts. The choice of hydrazine source (hydrate vs. sulfate) also impacts reactivity and workup.

  • Troubleshooting Steps:

    • Control the Exotherm: Add the hydrazine source (hydrate or a solution of sulfate in alkali) dropwise to a cooled solution of acetylacetone (pentane-2,4-dione).[1] Maintaining the temperature around 15°C during the addition is critical for preventing side reactions.

    • Optimize Hydrazine Source: Hydrazine sulfate is often preferred as it leads to a less violent reaction compared to hydrazine hydrate.[1] The reaction is performed in an aqueous alkaline solution (e.g., 10% NaOH) to liberate the free hydrazine in situ.

    • Ensure Complete Reaction: After the initial addition, allow the mixture to stir for a sufficient time (e.g., 1 hour) at a controlled temperature before proceeding with the workup to ensure the reaction goes to completion.[1]

    • Efficient Extraction: The product, 3,5-dimethylpyrazole, is water-soluble. During workup, ensure the aqueous layer is saturated with a salt like NaCl before extraction with a suitable organic solvent (e.g., ether) to maximize recovery.

    • Purification: The crude product is often a crystalline solid.[1] Recrystallization from a suitable solvent like petroleum ether or water can significantly improve purity.[1][2]

Question 2: The reaction with hydrazine hydrate is too vigorous and difficult to control. Are there safer alternatives?

Answer: Yes, the violent nature of the reaction with hydrazine hydrate is a known issue.[1] The recommended and safer alternative is to use hydrazine sulfate in an aqueous alkali solution.[1] This method generates hydrazine in a controlled manner, mitigating the strong exotherm and making the reaction safer and more reproducible. The overall yield and purity are often comparable or even superior with this method.[1]

Section B: Precursor Synthesis - 4-Bromo-2-fluoroaniline

Question 3: I am getting a mixture of isomers during the bromination of 2-fluoroaniline. How can I improve the regioselectivity to favor the 4-bromo product?

Answer: Achieving high regioselectivity in the bromination of anilines can be challenging due to the strong activating nature of the amino group. The key is to choose a brominating agent and reaction conditions that favor para-substitution over ortho-substitution.

  • Causality: The amino group is a powerful ortho-, para-director. In 2-fluoroaniline, the fluorine atom is a deactivating group but also an ortho-, para-director. The para position (C4) is sterically more accessible and electronically favored, but ortho-bromination (C6) and di-bromination can occur.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Using N-bromosuccinimide (NBS) is a common method that can provide good selectivity.[3] The reaction is typically performed in a chlorinated solvent like methylene chloride at low temperatures (e.g., 0°C) to control reactivity.[3]

    • Copper-Catalyzed Bromination: A more modern and highly regioselective method involves the use of a copper catalyst (e.g., CuSO₄·5H₂O) with NaBr as the bromine source and an oxidant like Na₂S₂O₈.[4] This system has been shown to produce 4-bromo-2-fluoroaniline with high selectivity over the 6-bromo isomer.[4]

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess can lead to the formation of di-brominated byproducts. It is often better to use slightly less than one equivalent and accept a small amount of unreacted starting material, which is easier to separate from the desired product.

Question 4: The reduction of 4-bromo-2-fluoro-1-nitrobenzene to 4-bromo-2-fluoroaniline is incomplete. How can I drive the reaction to completion?

Answer: Incomplete reduction of the nitro group is a common issue. The success of this reaction depends on the choice of reducing agent and ensuring its activity.

  • Causality: The nitro group reduction can sometimes be sluggish, or the reducing agent can be deactivated by impurities or improper handling.

  • Troubleshooting Steps:

    • Metal/Acid Reduction: A classic and robust method is the use of iron powder with an acid source like ammonium chloride (NH₄Cl) in a solvent mixture such as ethanol/water.[5][6] Ensure the iron powder is activated (e.g., by washing with dilute HCl) and in sufficient excess (e.g., 5 equivalents). Heating the reaction to reflux (e.g., 90°C) is typically required to drive it to completion.[5][6]

    • Catalytic Hydrogenation: While effective, catalytic hydrogenation (e.g., H₂ with Pd/C) can sometimes lead to dehalogenation (loss of the bromine atom) as a side reaction. If using this method, carefully monitor the reaction progress by TLC or GC-MS and stop it as soon as the starting material is consumed.

    • Reaction Monitoring: Always monitor the reaction's progress using TLC. If the reaction stalls, consider adding more of the reducing agent.

Section C: Buchwald-Hartwig Amination

Question 5: The final coupling reaction between 3,5-dimethyl-1H-pyrazole and 4-bromo-2-fluoroaniline is not working (low or no conversion). What are the most critical parameters to investigate?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction.[7] Failure is often due to the deactivation of the catalyst or suboptimal reaction conditions. The key parameters are the catalyst system (palladium source and ligand), base, solvent, temperature, and the exclusion of oxygen and water.

  • Causality: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle. Oxygen can oxidize and deactivate the catalyst. The choice of ligand is crucial for stabilizing the catalyst and facilitating both oxidative addition and reductive elimination steps. The base must be strong enough to deprotonate the pyrazole but not so harsh as to cause side reactions.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: This is the most critical factor. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen). Solvents and reagents should be degassed prior to use.[7]

    • Catalyst and Ligand Choice: Use a reliable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) and a suitable biarylphosphine ligand.[8] For coupling with pyrazoles, bulky electron-rich ligands like tBuDavePhos or Xantphos are often effective.[9][10] The ratio of ligand to palladium is also important, typically ranging from 1:1 to 2:1.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[8][10] Ensure the base is fresh and has been stored under inert conditions.

    • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or xylene are standard.[7][10] Ensure the solvent is rigorously dried before use.

    • Temperature: These reactions often require elevated temperatures (80-120°C) to proceed at a reasonable rate.[8][10]

Buchwald_Hartwig_Cycle Pd0 [Pd(0)L_n] PdII_Complex [Ar-Pd(II)L_n-X] Pd0->PdII_Complex Oxidative Addition center OxAdd Oxidative Addition Amine_Complex [Ar-Pd(II)L_n-NHR'R'']^+ PdII_Complex->Amine_Complex Base-assisted N-H activation Ligand_Exchange Ligand Exchange Amine_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Final Product) Amine_Complex->Product HX H-X + Base-H^+ Amine_Complex->HX Red_Elim Reductive Elimination ArX Ar-X (4-bromo-2-fluoroaniline) ArX->Pd0 Amine R'R''NH (3,5-dimethylpyrazole) Amine->PdII_Complex Base Base Base->PdII_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Question 6: I am observing significant dehalogenation of my 4-bromo-2-fluoroaniline starting material. How can this side reaction be minimized?

Answer: Dehalogenation (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide is converted to an arene (Ar-H instead of Ar-Nu).

  • Causality: This side reaction can be promoted by certain ligands, excess base, high temperatures, or the presence of trace water which can act as a proton source. The mechanism can involve the reaction of a palladium-hydride species with the aryl halide.

  • Troubleshooting Steps:

    • Ligand Screening: Some ligands are more prone to promoting dehalogenation than others. Screening different classes of ligands (e.g., Josiphos, Buchwald biarylphosphine ligands) may identify a system less prone to this side reaction.

    • Base Stoichiometry: Use the minimum amount of base necessary for the reaction, typically 1.5-2.2 equivalents.[11] Excess base can sometimes exacerbate the problem.

    • Rigorously Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. Trace water can be a source of protons for the dehalogenation pathway.

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period. High temperatures can accelerate side reactions.

Section D: Product Isolation and Purification

Question 7: How can I effectively remove the palladium catalyst and phosphine ligand from my final product?

Answer: Removing residual palladium and bulky phosphine ligands is a crucial but often difficult step in purification.

  • Causality: The ligands and their oxides are often greasy, high-boiling compounds that co-elute with the product during standard silica gel chromatography.

  • Troubleshooting Steps:

    • Filtration: After the reaction, a simple filtration through a pad of Celite can remove some of the insoluble palladium species.[5]

    • Activated Charcoal: Stirring the crude product in a suitable solvent with activated charcoal can help adsorb residual palladium and some organic impurities.

    • Specialized Chromatography: If standard silica chromatography is ineffective, consider using a different stationary phase. For example, some chemists report success with alumina or by treating the silica gel with a base like triethylamine to prevent streaking of the basic aniline product.

    • Recrystallization: If the final product is a solid, recrystallization is an excellent method for removing impurities. Experiment with a range of solvents (e.g., ethanol, ethyl acetate/hexanes) to find suitable conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole[1]
  • In a 1-L round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

  • Cool the flask in an ice bath.

  • Once the solution reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise via the dropping funnel, ensuring the temperature is maintained at approximately 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for 1 hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by rotary evaporation to yield a crystalline residue of 3,5-dimethylpyrazole.

  • The product can be further purified by recrystallization from petroleum ether. Expected yield: 77–81%.

Protocol 2: Synthesis of 4-Bromo-2-fluoroaniline[5][6]
  • To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in 50 mL of ethanol and 20 mL of water, add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).

  • Heat the reaction mixture to 90°C and stir for 2 hours. Monitor progress by TLC.

  • After completion, cool the mixture and filter it over a pad of Celite.

  • Wash the filter cake thoroughly with ethanol (300 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography (eluting with a gradient of petroleum ether/ethyl acetate) to afford pure 4-bromo-2-fluoroaniline. Expected yield: ~85%.

Protocol 3: Buchwald-Hartwig Amination (Representative Conditions)[10][11]
  • To an oven-dried Schlenk tube, add 4-bromo-2-fluoroaniline (1.0 mmol), 3,5-dimethyl-1H-pyrazole (1.2 mmol), and sodium tert-butoxide (2.2 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., tBuDavePhos, 2-4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield this compound.

Data Summary Tables

Table 1: Troubleshooting Buchwald-Hartwig Coupling Conditions

ParameterStandard ConditionTroubleshooting ActionRationale
Atmosphere Inert (Argon/N₂)Re-purge system; use Schlenk line; degas solvent againThe Pd(0) catalyst is highly sensitive to oxygen.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Use a modern precatalyst (e.g., G4-Pd precatalyst)Precatalysts provide more reliable formation of the active catalytic species.[7]
Ligand Xantphos, tBuDavePhosScreen other bulky biarylphosphine ligandsLigand choice is substrate-dependent and crucial for catalytic efficiency.[10]
Base NaOtBu, KOtBuUse fresh, high-purity base; try K₃PO₄ or Cs₂CO₃Base strength and solubility can significantly impact the reaction rate.
Solvent Toluene, DioxaneEnsure solvent is anhydrous (<50 ppm H₂O)Water can hydrolyze the base and participate in catalyst deactivation pathways.
Temperature 100-110°CIncrease or decrease temperature in 10°C incrementsOptimizes reaction rate versus catalyst decomposition and side reactions.

References

  • A Practical Procedure for Regioselective Bromin
  • Preparation of 4-bromo-2-fluoroaniline. PrepChem.com. [Link]
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
  • 3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]
  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • Journal of Chemical Sciences. Indian Academy of Sciences. [Link]
  • Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Fluorine Notes. [Link]
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
  • Synthesis of 4-Arylallylidenepyrazolone Deriv
  • Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives.
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]

Sources

Technical Support Center: Purification Challenges of Fluorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by these compounds. The introduction of fluorine can significantly alter a molecule's physicochemical properties, impacting everything from solubility and polarity to intermolecular interactions, which in turn complicates purification.[1][2][3]

This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven techniques.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of fluorinated pyrazole derivatives in a question-and-answer format.

Chromatography Issues

Question 1: My fluorinated pyrazole derivative is showing poor separation from impurities on a standard silica gel column. What adjustments can I make?

Answer:

Poor separation on silica gel is a common issue with fluorinated compounds due to altered polarity. The high electronegativity of fluorine can reduce the basicity of nearby nitrogen atoms in the pyrazole ring, affecting how the molecule interacts with the acidic silica surface.[4] Here’s a systematic approach to troubleshoot this:

  • Mobile Phase Modification:

    • Solvent Choice: Experiment with a range of solvent systems. While ethyl acetate/hexane is a common starting point, consider solvents with different polarities and selectivities. For instance, dichloromethane/methanol or acetone/hexane might offer better separation.

    • Additives: For basic pyrazole derivatives that may be interacting too strongly with the silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can improve peak shape and elution.[5] Conversely, for acidic compounds, a small amount of acetic acid or formic acid can be beneficial.

  • Stationary Phase Alternatives:

    • Deactivated Silica: Use silica gel that has been treated with a reagent to reduce the number of acidic silanol groups. You can prepare this in-house or purchase pre-deactivated silica.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for the purification of basic fluorinated pyrazoles, as it minimizes strong acidic interactions.[6]

    • Fluorinated Phases: For compounds with a high fluorine content, consider using a column with a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)).[7][8] These phases can offer unique selectivity for fluorinated molecules through fluorous-fluorous interactions.[7][9]

  • Technique Optimization:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switch to a shallow gradient. This can help to resolve closely eluting compounds.

    • Sample Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's weight.

Question 2: I'm observing co-elution of my target fluorinated pyrazole with a non-fluorinated impurity in reversed-phase HPLC. How can I improve the resolution?

Answer:

Co-elution in reversed-phase HPLC indicates that the compounds have very similar polarities under the chosen conditions. Here’s how to enhance separation:

  • Optimize Selectivity:

    • Change Organic Modifier: Switching the organic component of your mobile phase (e.g., from acetonitrile to methanol, or vice versa) can significantly alter selectivity and resolve co-eluting peaks.[5]

    • Mobile Phase Additives: The use of additives like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can improve separation.[5][10] TFE, in particular, can enhance interactions with fluorinated analytes.[10]

    • Change Stationary Phase: If modifying the mobile phase is unsuccessful, switch to a column with a different chemistry. A phenyl-hexyl or a dedicated fluorinated phase column can provide different interactions and improve resolution.[5][7]

  • Employ an Orthogonal Technique: If co-elution persists, the impurities may be structurally very similar to your target compound. In such cases, a purification technique with a different separation mechanism is recommended.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for the purification of fluorinated compounds.[11][12][13][14] It often provides better resolution and is particularly effective for chiral separations.[13]

    • Hydrophilic Interaction Chromatography (HILIC): For highly polar fluorinated pyrazoles, HILIC can be a powerful tool.[5]

Crystallization Challenges

Question 3: My fluorinated pyrazole derivative oils out or forms a precipitate instead of crystallizing. What steps can I take to induce proper crystal formation?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is common when the solution is supersaturated at a temperature above the compound's melting point in the solvent system.

  • Solvent System Selection: The choice of solvent is critical for successful recrystallization.[15][16]

    • Ideal Solvent Properties: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15]

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to find the ideal one.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used.[17] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[17]

  • Controlled Cooling:

    • Slow Cooling: Rapid cooling often leads to precipitation rather than crystallization. Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath.[17][18]

    • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution to initiate crystallization.

  • Managing Water Content: If your compound was isolated from an aqueous workup, it may contain residual water. Water can sometimes hinder crystallization.

    • Drying: Ensure your crude product is thoroughly dry before attempting recrystallization.

    • Water-Immiscible Solvents: If using a water-immiscible solvent for recrystallization, any separated water phase should be removed from the hot solution before cooling.[19]

Part 2: Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the polarity and solubility of pyrazole derivatives?

A1: The incorporation of fluorine, the most electronegative element, has a profound and sometimes counterintuitive effect on the physicochemical properties of pyrazole derivatives.[1][3][4]

  • Polarity: A single fluorine atom can increase the molecular dipole moment. However, as the degree of fluorination increases, particularly with groups like trifluoromethyl (-CF3), the overall polarity can decrease, and the compound can become more lipophilic.[1][20] This increased lipophilicity can enhance metabolic stability and bioavailability in a drug development context.[1][20]

  • Solubility: The effect on solubility is complex. While increased lipophilicity might suggest better solubility in nonpolar solvents, strong intermolecular interactions in the solid state can lead to poor solubility in many common organic solvents.[11] This is a key reason why techniques like SFC, which use supercritical CO2 as the mobile phase, can be advantageous for fluorinated compounds.[11][14]

  • Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor. The introduction of fluorine can influence the hydrogen bonding networks in the crystal lattice, which can affect both solubility and crystal packing.[21][22][23]

Q2: What are the most common impurities I should expect in the synthesis of fluorinated pyrazoles?

A2: The nature of impurities will depend on the synthetic route. However, some common classes of impurities include:

  • Isomeric Pyrazoles: Many classical pyrazole syntheses can lead to the formation of regioisomers, which can be very difficult to separate due to their similar physical properties.[24]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Byproducts from Side Reactions: Depending on the reagents used, side reactions can generate a variety of byproducts. For instance, in reactions involving dehydrohalogenation, elimination products might be formed.

  • Residual Solvents: Solvents used in the reaction or workup can be trapped in the solid product.

  • Water: Moisture from reagents, solvents, or the atmosphere can be present.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) for my fluorinated pyrazole?

A3: SFC is a powerful purification technique that is particularly well-suited for fluorinated compounds under several circumstances:[11][12][13][14]

  • Poor Solubility: When your compound has limited solubility in common HPLC solvents.[11]

  • Complex Mixtures: For the separation of complex mixtures where HPLC provides insufficient resolution.

  • Chiral Separations: SFC is often superior to HPLC for the separation of enantiomers.[13]

  • Thermally Labile Compounds: SFC operates at lower temperatures than gas chromatography, making it suitable for thermally sensitive molecules.[13]

  • "Green" Chemistry: The primary mobile phase in SFC is typically carbon dioxide, which is less toxic and easier to dispose of than many organic solvents used in HPLC.[14]

Part 3: Data and Protocols

Table 1: Recommended Starting Conditions for Chromatography
TechniqueStationary PhaseMobile Phase AMobile Phase BGradient Profile (Example)
Normal Phase Flash Chromatography Silica GelHexaneEthyl Acetate0-100% B over 20 column volumes
Reversed-Phase HPLC C180.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B over 15 minutes
Supercritical Fluid Chromatography (SFC) Chiral or Achiral Stationary PhaseSupercritical CO₂Methanol5-40% B over 8 minutes
Experimental Protocol: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude fluorinated pyrazole. Add a few drops of the chosen solvent. If the compound dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube gently. If the compound dissolves upon heating and then reappears as a solid upon cooling, you have found a potentially suitable solvent.[15]

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the compound.[15][17][18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[17][19]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[17][18]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15][17][18]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17][19]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.[15]

Visualization of Purification Workflow

Purification_Workflow cluster_start Initial Assessment cluster_chromatography Chromatographic Purification cluster_crystallization Crystallization cluster_end Final Product Start Crude Fluorinated Pyrazole Assess Assess Polarity & Solubility Start->Assess NP_LC Normal Phase (Silica/Alumina) Assess->NP_LC Non-polar to Moderately Polar RP_HPLC Reversed-Phase HPLC Assess->RP_HPLC Moderately Polar SFC Supercritical Fluid Chromatography (SFC) Assess->SFC Poorly Soluble / Chiral Recrystallization Recrystallization NP_LC->Recrystallization Solid Product Analysis Purity Analysis (NMR, LC-MS) NP_LC->Analysis Liquid Product RP_HPLC->Recrystallization Solid Product RP_HPLC->Analysis Liquid Product SFC->Recrystallization Solid Product SFC->Analysis Liquid Product Recrystallization->Analysis Pure_Product Pure Product (>98%) Analysis->RP_HPLC Impurities Detected Analysis->SFC Impurities Detected Analysis->Pure_Product Purity Confirmed

Caption: Decision workflow for purification of fluorinated pyrazoles.

References

  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) - Selerity Technologies.
  • Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing).
  • Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - RSC Publishing Home.
  • 53734 PDFs | Review articles in SUPERCRITICAL FLUIDS - ResearchGate.
  • Supercritical fluid chromatography - Wikipedia.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem.
  • Technical Support Center: Purification Strategies for Polar Fluorinated Compounds - Benchchem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline - Benchchem.
  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - NIH.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove - University of Mississippi.
  • Selective Incorporation of Fluorine in Pyrazoles | Request PDF - ResearchGate.
  • Working with fluorinated silica phases - SiliCycle.
  • Recrystallization.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs.
  • Recrystallization - Single Solvent.
  • Recrystallization.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Recrystallization - Chemistry LibreTexts.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH.
  • GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH.

Sources

Technical Support Center: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during this multi-step synthesis. Our goal is to explain the chemical principles behind each step, enabling you to diagnose issues and implement effective solutions.

The synthesis is typically a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond between 3,5-dimethylpyrazole and an activated fluoroaromatic ring.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.

This guide is structured to address potential side reactions and experimental challenges in each of these critical stages.

Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Stage

The first stage involves the reaction of 3,5-dimethylpyrazole with a suitable precursor, typically 1,2-difluoro-4-nitrobenzene, in the presence of a base. The nitro group is essential as it activates the aromatic ring for nucleophilic attack.[1][2][3]

Workflow: SNAr Reaction & Key Checkpoints

Below is a diagram illustrating the main reaction pathway and potential pitfalls during the SNAr step.

SNAr_Workflow cluster_0 S_NAr Stage SM 1,2-Difluoro-4-nitrobenzene + 3,5-Dimethylpyrazole Base Base (e.g., K2CO3) + Solvent (e.g., DMF) SM->Base Reaction Reaction Conditions (e.g., 80-120°C) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Side1 Side Product 1: Regioisomer Reaction->Side1 Steric hindrance not fully controlling Side2 Side Product 2: Di-substitution Reaction->Side2 Excess pyrazole or high temperature Crude Crude Product: 1-(2-Fluoro-4-nitrophenyl) -3,5-dimethyl-1H-pyrazole Workup->Crude Side3 Side Product 3: Hydrolysis Workup->Side3 Presence of water at high temp.

Caption: SNAr reaction workflow and common side products.

Frequently Asked Questions (SNAr Stage)

Q1: My SNAr reaction is showing low conversion to the desired product. What are the common causes?

A1: Low conversion can stem from several factors:

  • Insufficient Base: A base like potassium carbonate (K₂CO₃) is required to deprotonate the 3,5-dimethylpyrazole, generating the pyrazolate anion, which is the active nucleophile.[4] Ensure the base is anhydrous and used in at least stoichiometric amounts (typically 1.1-1.5 equivalents).

  • Reaction Temperature: SNAr reactions require thermal activation.[5] If the temperature is too low, the reaction rate will be impractically slow. For a substrate like 1,2-difluoro-4-nitrobenzene, a temperature range of 80-120°C in a polar aprotic solvent (e.g., DMF, DMSO) is common.

  • Solvent Quality: Polar aprotic solvents are crucial for solvating the cation of the base and enhancing the nucleophilicity of the pyrazolate anion. Ensure your solvent is anhydrous, as water can lead to hydrolysis of the starting material.

Q2: I've isolated an isomer of my desired product. How is this possible and how can I prevent it?

A2: This is a classic issue of regioselectivity . Pyrazole has two nitrogen atoms (N1 and N2), both of which can act as nucleophiles.[4] While the methyl groups at positions 3 and 5 create steric hindrance that strongly favors substitution at the N1 position, a small amount of the N2-substituted isomer can form, especially at higher temperatures.

  • Mechanism of Isomer Formation: The pyrazole ring is an electron-rich system.[4] While steric factors dominate, the electronic properties of the two nitrogens are not identical. The pyridine-like nitrogen is generally considered the more basic and nucleophilic site.[4]

  • Mitigation Strategy:

    • Temperature Control: Running the reaction at the lower end of the effective temperature range can increase selectivity by favoring the sterically less hindered pathway.

    • Choice of Base: Using a bulkier base might enhance steric differentiation between the two nitrogen atoms.

    • Purification: The isomers are diastereomers and typically have different polarities, allowing for separation by column chromatography.[6]

Q3: My mass spectrometry results show a peak corresponding to the addition of two pyrazole units. What is this and how do I avoid it?

A3: You are observing a di-substitution product. Your starting material, 1,2-difluoro-4-nitrobenzene, has two leaving groups (fluorine atoms). The first substitution product, 1-(2-fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole, is still an activated aryl halide. The nitro group activates both the ortho and para positions.[5] Therefore, a second SNAr reaction can occur where another pyrazole molecule displaces the second fluorine atom.

  • Prevention:

    • Control Stoichiometry: Use a slight excess of the difluoro-nitrobenzene starting material (e.g., 1.1 equivalents) relative to the 3,5-dimethylpyrazole to ensure the pyrazole is the limiting reagent.

    • Slow Addition: Add the pyrazole solution slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second substitution.

    • Lower Temperature: The second substitution is typically slower than the first. Running the reaction at a lower temperature for a longer time can improve selectivity for the mono-substituted product.

Part 2: Troubleshooting the Nitro Group Reduction Stage

This second stage is a critical transformation to yield the final aniline product. The choice of reducing agent is paramount to ensure chemoselectivity, avoiding unwanted reactions with the fluorine atom or the pyrazole ring. Iron powder in the presence of an acidic promoter like ammonium chloride (NH₄Cl) is a widely used, effective, and mild method.[7][8][9]

Workflow: Nitro Reduction & Key Checkpoints

Reduction_Workflow cluster_1 Nitro Reduction Stage Start Nitro Intermediate (from S_NAr) Reagents Fe Powder, NH4Cl Solvent (EtOH/H2O) Start->Reagents Reaction Reaction Conditions (e.g., Reflux) Reagents->Reaction Workup Filtration (Celite) Extraction & Concentration Reaction->Workup Side1 Incomplete Reduction (Nitro/Nitroso/Hydroxylamine) Reaction->Side1 Insufficient Fe or reaction time Side2 Dehalogenation (C-F Cleavage) Reaction->Side2 Harsh conditions (e.g., strong acid, H2/Pd) Final Final Product: 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline Workup->Final

Caption: Nitro reduction workflow and potential side reactions.

Frequently Asked Questions (Reduction Stage)

Q1: My reduction reaction is incomplete, and I still see starting material on my TLC plate. What went wrong?

A1: Incomplete reduction is a common issue with heterogeneous reactions like the Fe/NH₄Cl system.

  • Iron Quality and Activation: The surface area and reactivity of the iron powder are critical. Use a fine, high-purity iron powder (<10 μm if possible).[7] Sometimes, pre-activation of the iron with dilute acid (like HCl) to remove surface oxides can significantly improve reaction rates, although the Fe/NH₄Cl system often generates activated iron in situ.[7]

  • Stoichiometry: A significant excess of iron is typically required (5-10 equivalents) to ensure the reaction goes to completion due to the formation of iron oxides/hydroxides on the surface.

  • Insufficient NH₄Cl: Ammonium chloride acts as a proton source in the reaction. Ensure you have used a sufficient quantity (often in large excess).

  • Vigorous Stirring: This is a solid-liquid biphasic reaction. Efficient stirring is essential to ensure good contact between the organic substrate and the iron surface.

Q2: I am concerned about the stability of the C-F bond and the pyrazole ring. Can the Fe/NH₄Cl reduction cause side reactions?

A2: The Fe/NH₄Cl system is valued for its high chemoselectivity and is generally considered safe for most functional groups, including aryl fluorides and pyrazoles.[7][9]

  • C-F Bond Stability: Aryl C-F bonds are very strong and not susceptible to reduction under these mild conditions. More aggressive methods, such as catalytic hydrogenation with certain catalysts (e.g., Pd/C under harsh conditions), can sometimes lead to hydrodehalogenation.

  • Pyrazole Ring Stability: The pyrazole ring is a stable aromatic heterocycle and is inert to these reduction conditions.

  • Avoiding Intermediates: While incomplete reduction can leave nitroso or hydroxylamine intermediates, the Fe/NH₄Cl system, when run to completion, effectively converts the nitro group fully to the amine.[10][11]

Q3: The workup of my iron reduction is very difficult. The iron sludge is hard to filter. Do you have a recommended protocol?

A3: The formation of fine iron oxide sludge can make filtration slow and inefficient. Here is a field-proven protocol for an effective workup.

Protocol: Workup for Fe/NH₄Cl Reduction
  • Cooling and Dilution: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Dilute the mixture with a solvent like ethyl acetate or dichloromethane (DCM).[8]

  • Basification (Optional but Recommended): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the mixture and stir vigorously. This helps to precipitate the iron salts as hydroxides, which are often more granular and easier to filter.

  • Filtration through Celite®: Prepare a thick pad (2-3 cm) of Celite® or diatomaceous earth in a Buchner funnel. Wet the pad with the extraction solvent (e.g., ethyl acetate).

  • Filter the Slurry: Pour the reaction slurry onto the Celite® pad and apply gentle vacuum.

  • Thorough Washing: Wash the filter cake extensively with fresh portions of the extraction solvent (e.g., 3-5 times the reaction volume) to ensure all the product is recovered from the iron sludge.[8]

  • Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aniline.

Part 3: Purification and Characterization

Q1: My final product is an off-white or yellow solid. What is the expected purity and appearance?

A1: The final product, this compound, is typically an off-white to light yellow powder.[12] Purity after a standard workup is often >95%, but minor impurities from the side reactions mentioned above may be present. For higher purity (>98%), chromatographic purification or recrystallization is recommended.

Q2: What are the recommended conditions for purifying the final product?

A2:

  • Column Chromatography: This is the most effective method for removing both polar (e.g., starting materials, reduction intermediates) and non-polar (e.g., di-substituted product) impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is a good starting point.[6]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient final polishing step.

    • Solvent Systems: A mixture of a good solvent (e.g., ethanol, isopropanol, or ethyl acetate) and a poor solvent (e.g., hexanes or heptane) is often effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists, then allow it to cool slowly.

Summary Data Table

ParameterSNAr StageNitro Reduction StageFinal Product
Key Reagents 1,2-difluoro-4-nitrobenzene, 3,5-dimethylpyrazole, K₂CO₃Fe powder, NH₄ClThis compound
Typical Solvent DMF, DMSOEthanol/Water-
Temp. (°C) 80 - 12070 - 90 (Reflux)-
Common Impurities Regioisomer, Di-substituted pyrazoleUnreacted nitro compoundResidual reagents, side products
Typical Yield 75-90%85-95%-
Appearance Yellow SolidDark SlurryOff-white/Yellow Solid[12]
Purification Column ChromatographyFiltration & ExtractionColumn Chromatography / Recrystallization

References

  • Heteroaromatic Chemistry Lecture 8. (n.d.). Chemistry II (Organic).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC, NIH.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC, NIH.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). Sciencemadness.org.
  • Regioselectivity in pyrazole EAS. (2022). Reddit.
  • Reduction of nitro arene by Fe/ammonium chloride. (2012). ChemSpider Synthetic Pages.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. (2023). ACS Publications.
  • This compound. (n.d.). CymitQuimica.
  • Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. (n.d.). ResearchGate.
  • This compound CAS NO.1006468-57-0. (n.d.). Guidechem.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC, NIH.
  • Synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. (n.d.). Fluorine Notes.
  • Nucleophilic aromatic substitution. (n.d.). BYJU'S.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy.
  • Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I. (2022). Journal of Chemical Sciences.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Source not provided].

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting for the diverse challenges encountered during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common questions and hurdles faced during pyrazole synthesis in a direct Q&A format.

Q1: My pyrazole synthesis yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in pyrazole synthesis is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For the common Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, refluxing in a protic solvent like ethanol with a few drops of glacial acetic acid is a standard starting point.[1] However, for some substrates, aprotic dipolar solvents like DMF or NMP can lead to better results.[2] It's essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inappropriate Catalyst: While many pyrazole syntheses can be performed with a simple acid catalyst like acetic acid, others benefit from Lewis acids or even nanocatalysts.[2][3][4] For instance, nano-ZnO has been shown to be an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, leading to excellent yields and shorter reaction times.[2]

  • Poor Quality of Reagents: The purity of your starting materials, particularly the hydrazine and dicarbonyl compound, is paramount. Impurities can lead to unwanted side reactions and a decrease in yield. Always use freshly distilled or purified reagents if there is any doubt about their quality.

  • Product Loss During Work-up and Purification: Significant product loss can occur during extraction and purification steps. Ensure complete extraction from the aqueous phase and choose an appropriate purification method. Recrystallization is often a good first choice for crystalline products, while column chromatography may be necessary for oily products or to separate close-running impurities.[5][6]

Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. Here are some strategies to control regioselectivity:

  • Choice of Hydrazine: The nature of the substituent on the hydrazine can influence the regioselectivity. For instance, aryl hydrazines can exhibit different selectivities compared to alkyl hydrazines.

  • Reaction Conditions: The reaction solvent and temperature can play a significant role. Gosselin and co-workers found that the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents gives better regioselectivity than in polar protic solvents like ethanol.[2]

  • Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack of the hydrazine, thereby favoring the formation of one regioisomer over the other.

  • Flow Chemistry: Continuous-flow processes can sometimes offer better control over reaction parameters, leading to improved regioselectivity.[7]

Q3: What is the best general method for purifying pyrazole derivatives?

A3: The optimal purification method depends on the physical properties of your pyrazole derivative (solid vs. oil) and the nature of the impurities.

  • Recrystallization: For solid pyrazoles, recrystallization is often the most effective and scalable purification technique.[5] Common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixed solvent systems like ethanol/water.[5] The choice of solvent is critical and should be determined empirically.

  • Column Chromatography: For oily products or for separating mixtures of regioisomers, silica gel column chromatography is the standard method.[2] Deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial for basic pyrazole compounds to prevent streaking and product loss on the column.[6]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent, washing with an acidic aqueous solution to extract the pyrazole as its salt, and then neutralizing the aqueous layer and re-extracting the purified pyrazole into an organic solvent.

  • Formation of Acid Addition Salts: Pyrazoles can be purified by converting them into their acid addition salts, which can then be crystallized from an organic solvent.[8][9] This method is particularly useful for separating by-products that do not form salts.[8]

Section 2: Detailed Experimental Protocols

Here, we provide step-by-step methodologies for key pyrazole synthesis and purification techniques, grounded in established literature.

Protocol 1: Acetic Acid-Catalyzed Knorr Pyrazole Synthesis

This protocol outlines a classic and widely used method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1]

Materials:

  • 1,3-Dicarbonyl compound (1 mmol)

  • Hydrazine hydrate or substituted hydrazine (1 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (2-3 drops)

  • Ice-cold water

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the hydrazine hydrate or substituted hydrazine (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitated solid by filtration and wash it with cold water.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Protocol 2: Purification by Recrystallization

This protocol details the purification of a solid pyrazole compound using a single-solvent recrystallization method.[5]

Materials:

  • Crude pyrazole compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, water)

  • Erlenmeyer flask

  • Hot plate or water bath

  • Filter paper and funnel

  • Desiccator (optional)

Procedure:

  • Place the crude pyrazole compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid dissolves completely.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes, then hot-filter the solution to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum recovery, you can place the flask in an ice bath to further induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Section 3: Data Presentation and Visualization

Table 1: Common Solvents for Pyrazole Recrystallization

This table provides a starting point for selecting a suitable solvent for the recrystallization of pyrazole derivatives.[5]

Solvent/Solvent SystemPolarityRecommended For
EthanolProtic, PolarGeneral purpose, good for many pyrazole derivatives
MethanolProtic, PolarSimilar to ethanol, good for more polar compounds
WaterProtic, Highly PolarSuitable for pyrazoles with high polarity or ionizable groups
Ethyl AcetateAprotic, Moderately PolarGood for less polar pyrazole derivatives
Cyclohexane/Petroleum EtherNonpolarFor nonpolar pyrazole derivatives
Ethanol/WaterMixed ProticFor polar pyrazole derivatives where a single solvent is not ideal
Hexane/Ethyl AcetateMixedFor moderately polar derivatives, allows for fine-tuning of polarity
Diagram 1: General Workflow for Pyrazole Synthesis and Optimization

This diagram illustrates the logical flow of a typical pyrazole synthesis experiment, from planning to the purified product.

Pyrazole_Synthesis_Workflow cluster_planning 1. Planning & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_analysis 5. Analysis & Optimization start Select Starting Materials (1,3-Dicarbonyl & Hydrazine) catalyst Choose Catalyst (e.g., Acetic Acid, Lewis Acid) start->catalyst solvent Select Solvent (e.g., Ethanol, DMF) catalyst->solvent reaction Perform Reaction (Reflux, Stirring) solvent->reaction monitoring Monitor Progress (TLC) reaction->monitoring quench Quench Reaction & Precipitate monitoring->quench Reaction Complete filtration Filter & Wash Crude Product quench->filtration purification_method Choose Purification Method filtration->purification_method recrystallization Recrystallization purification_method->recrystallization Solid chromatography Column Chromatography purification_method->chromatography Oil/Mixture analysis Analyze Purity & Yield (NMR, MS, mp) recrystallization->analysis chromatography->analysis troubleshoot Troubleshoot? (Low Yield, Impurities) analysis->troubleshoot optimization Optimize Conditions (Temp, Catalyst, Solvent) troubleshoot->optimization Yes finish Pure Product troubleshoot->finish No optimization->start

Caption: A flowchart illustrating the key stages in pyrazole synthesis and optimization.

Diagram 2: Knorr Pyrazole Synthesis Mechanism

This diagram outlines the reaction mechanism for the acid-catalyzed Knorr pyrazole synthesis.[10][11][12]

Knorr_Mechanism dicarbonyl 1,3-Dicarbonyl protonated_carbonyl Protonated Carbonyl dicarbonyl->protonated_carbonyl + H+ hydrazine Hydrazine hydrazine->protonated_carbonyl Nucleophilic Attack acid_catalyst H+ (cat.) hemiaminal Hemiaminal Intermediate protonated_carbonyl->hemiaminal imine Imine/Enamine Intermediate hemiaminal->imine - H2O cyclic_hemiaminal Cyclic Hemiaminal imine->cyclic_hemiaminal Intramolecular Nucleophilic Attack pyrazole Pyrazole Product cyclic_hemiaminal->pyrazole - H2O, - H+ water H2O regenerated_catalyst H+ (cat.)

Sources

Overcoming poor solubility of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Poor Solubility in Experimental Assays

Welcome to the technical support resource for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling the solubility challenges associated with this compound. As Senior Application Scientists, we understand that inconsistent results and experimental artifacts often trace back to poor compound solubility. This center provides troubleshooting guides and FAQs to help you achieve reliable and reproducible data.

Introduction: Understanding the Solubility Challenge

This compound incorporates a pyrazole moiety and a fluoroaniline group. Both parent structures suggest inherent hydrophobicity and limited aqueous solubility.[1][2] Pyrazoles are weakly basic and tend to be more soluble in organic solvents than in water.[1][3][4] Similarly, fluoroaniline is classified as insoluble in water.[2][5] Consequently, this compound is expected to be a "brick-dust" or "grease-ball" type molecule, belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, which are characterized by low solubility.[6][7]

Poor solubility is a primary hurdle in drug discovery, affecting over 70% of new chemical entities and leading to issues such as:

  • Underestimation of Potency: The actual concentration of the compound in solution is lower than the nominal concentration, leading to inaccurate IC50/EC50 values.

  • Poor Reproducibility: Inconsistent precipitation between experiments leads to high data variability.

  • Assay Artifacts: Compound precipitates can interfere with optical readings in plate-based assays or interact non-specifically with biological targets.

This guide will walk you through a logical, step-by-step process to diagnose and solve these issues.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A: This is a classic sign of exceeding the compound's kinetic solubility.[8] While the compound is stable in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer causes it to rapidly crash out of solution.[8][9] The final concentration in your assay is likely well above its aqueous solubility limit.

Q2: What is the maximum concentration of DMSO I should use in my assay?

A: A final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard for most cell-based and biochemical assays.[10] While some cell lines can tolerate up to 1%, higher concentrations can cause cellular toxicity or off-target effects, confounding your results.[11][12][13] It is critical to keep the final DMSO concentration consistent across all wells, including vehicle controls.

Q3: Can I use sonication or heat to get my compound into the stock solution?

A: Yes, gentle warming (e.g., 37°C) and brief sonication can be effective for dissolving the compound in the primary stock solvent like DMSO.[14] However, prolonged exposure to heat or high-energy sonication can risk degrading the compound. If you observe precipitation in your stock vial, this is a reasonable first step to attempt redissolving it before use.[14]

Q4: How does the pH of my assay buffer affect the solubility of this compound?

A: The pyrazole ring in your compound is weakly basic.[3][4] Therefore, adjusting the pH of your buffer to be slightly acidic can protonate the pyrazole moiety, forming a more soluble salt.[3] This can be an effective strategy, but you must first confirm that your assay's biological components (e.g., enzymes, cells) are tolerant of the pH change.

Q5: I've tried everything and still see precipitation over the course of a long incubation (e.g., 24-48 hours). What are my options?

A: This indicates an issue with thermodynamic solubility, where the compound falls out of a supersaturated solution over time. For persistent solubility issues, more advanced formulation strategies may be required. These include the use of solubilizing excipients like cyclodextrins (which form inclusion complexes) or non-ionic surfactants.[15][16][17] These approaches can stabilize the compound in the aqueous phase but require careful validation to ensure they do not interfere with the assay.

Troubleshooting Guide: From Problem to Solution

Use the following table to diagnose and address precipitation issues systematically.

Observation Potential Cause Recommended Solution & Rationale
Immediate, heavy precipitation upon dilution Final concentration far exceeds kinetic solubility.[8]1. Reduce Final Concentration: Perform a dose-response experiment starting from a much lower concentration. 2. Optimize Dilution Technique: Add the DMSO stock to the assay buffer dropwise while gently vortexing to avoid localized high concentrations.[9] Pre-warming the buffer can also help.[9][14]
Slight turbidity or fine precipitate observed after dilution Final concentration is near the kinetic solubility limit.1. Determine Kinetic Solubility Limit: Perform a formal solubility assessment (see protocol below) in your specific assay buffer to find the maximum workable concentration. 2. Use a Co-solvent: If the assay allows, consider adding a small, fixed percentage of a co-solvent like PEG 400 or ethanol to the final assay buffer to increase polarity.[18]
Precipitation appears hours into incubation at 37°C Thermodynamic instability; compound "crashing out" from a supersaturated state over time. Temperature shifts can also decrease solubility.[9]1. Incorporate Serum/BSA: If compatible with the assay, proteins in fetal bovine serum (FBS) or bovine serum albumin (BSA) can bind to hydrophobic compounds and help maintain their solubility.[8] 2. Advanced Formulation: Explore using cyclodextrins (e.g., HP-β-CD) to form an inclusion complex, effectively "shielding" the hydrophobic compound from the aqueous environment.[17][19]
Inconsistent results and high well-to-well variability Micro-precipitation is occurring, which may not be visible to the naked eye but is sufficient to alter the effective compound concentration.1. Centrifuge Plates: Before reading, briefly centrifuge the assay plates to pellet any precipitate, though this does not solve the underlying concentration issue. 2. Re-evaluate Solubility Limit: The true soluble concentration is lower than what you are using. Re-run experiments at concentrations confirmed to be fully soluble.
Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing compound precipitation.

G cluster_immediate cluster_delayed start Precipitation Observed in Assay q1 When does it occur? start->q1 a1 Immediate (Upon Dilution) q1->a1 a2 Delayed (During Incubation) q1->a2 cause1 Cause: Exceeds Kinetic Solubility a1->cause1 sol1 Solution 1: Lower the highest test concentration. cause1->sol1 sol2 Solution 2: Optimize dilution method (e.g., dropwise addition, pre-warmed buffer). sol1->sol2 q2 Still precipitates? sol2->q2 adv_sol Advanced Formulation Strategies q2->adv_sol cause2 Cause: Exceeds Thermodynamic Solubility a2->cause2 sol3 Solution 1: Add protein (BSA/Serum) if assay compatible. cause2->sol3 sol4 Solution 2: Use solubilizing excipients (e.g., Cyclodextrin). sol3->sol4 sol4->adv_sol end_node Achieved Soluble & Reproducible Assay adv_sol->end_node

Caption: Troubleshooting decision tree for precipitation issues.

Key Experimental Protocols & Data

Protocol 1: Determining Kinetic Solubility in Assay Buffer

This protocol uses visual inspection to provide a rapid and practical assessment of the maximum soluble concentration of your compound in the exact buffer you will use for your experiment.

Materials:

  • 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Your specific assay buffer (e.g., PBS, HBSS, cell culture medium).

  • Clear 96-well microplate.

  • Multichannel pipette.

Methodology:

  • Prepare Compound Dilution Plate (in DMSO):

    • Add 50 µL of 100% DMSO to wells B1 through H1 of a 96-well plate.

    • Add 100 µL of your 10 mM stock solution to well A1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to B1, mix thoroughly, then transfer 50 µL from B1 to C1, and so on, down to well H1. This creates a concentration series from 10 mM to 78 µM in 100% DMSO.

  • Prepare Assay Plate (Aqueous Buffer):

    • Add 198 µL of your assay buffer to wells A1 through H1 of a new, clear 96-well plate. This volume is chosen to achieve a 1:100 final dilution, resulting in a 1% final DMSO concentration.

  • Initiate Precipitation Test:

    • Using a multichannel pipette, transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the assay plate.

    • Mix immediately by shaking on a plate shaker for 30 seconds.

  • Visual Assessment:

    • Immediately inspect the plate against a black background. Look for the highest concentration that remains completely clear, without any cloudiness, precipitate, or oily film.

    • Let the plate sit at room temperature for 1-2 hours and inspect again to assess short-term stability. The concentration in the last clear well is your approximate kinetic solubility limit.

Data Presentation: Co-solvents and Solubility

The choice of solvent is critical. While DMSO is common, other options exist but must be used with caution.

Table 1: Common Co-solvents and Recommended Maximum Concentrations in Assays

Co-SolventTypical UseRecommended Max % (v/v) in Cell-Based AssaysNotes
DMSO Primary stock solvent0.1% - 0.5% [10]Can be cytotoxic at >1%.[12][13] Ensure anhydrous DMSO is used.
Ethanol Secondary co-solvent0.5% - 1% [13]More volatile than DMSO. Can have effects on cell membranes and metabolic processes.[13]
PEG 400 Formulation vehicle~0.5% Generally low toxicity. Can improve solubility of hydrophobic compounds.[20]
Glycerol Protein stabilization<1% Can help preserve protein stability but may increase viscosity.[21]

Table 2: Hypothetical Kinetic Solubility Data for this compound

This table illustrates the type of data you would generate from Protocol 1, showing how buffer composition impacts solubility.

Buffer SystemHighest Soluble Concentration (µM)Observation
Phosphate-Buffered Saline (PBS), pH 7.412.5 µMHeavy precipitation at 25 µM and above.
PBS, pH 6.525 µMClear at 25 µM, slight turbidity at 50 µM.
DMEM + 10% FBS50 µMSerum proteins aid in solubilization.
PBS + 2% HP-β-Cyclodextrin>100 µMCyclodextrin significantly enhances solubility.
Visualizing the Stock Preparation Workflow

Proper stock preparation and dilution are foundational to avoiding solubility issues.

G cluster_assay Day of Experiment start Weigh Compound stock Dissolve in 100% Anhydrous DMSO to create 10-50 mM Master Stock start->stock check_stock Visually inspect for full dissolution. (Use gentle warming/sonication if needed) stock->check_stock aliquot Aliquot master stock into single-use vials. Store at -20°C or -80°C. check_stock->aliquot Clear thaw Thaw one aliquot completely at RT aliquot->thaw intermediate Prepare intermediate dilutions in 100% DMSO (if needed) thaw->intermediate final_dilution Add small volume of DMSO stock to large volume of pre-warmed assay buffer intermediate->final_dilution assay Add final solution to assay plate final_dilution->assay

Caption: Standard workflow for preparing and using compound stock solutions.

This guide provides a framework for systematically addressing the solubility of this compound. By understanding the compound's inherent properties and applying these troubleshooting principles, you can significantly improve the quality and reliability of your experimental data.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Pharmaceutical Technology. Formulation Strategies for Poorly Soluble Drugs.
  • Scilit. Drug delivery strategies for poorly water-soluble drugs.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Solubility of Things. Pyrazole.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays.
  • BioMed Central. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative.
  • National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • SciSpace. Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available.
  • ResearchGate. Chemical structure of the selected pyrazole derivatives.
  • PubChem. 4-Fluoroaniline.
  • Biotage. How to prevent compound precipitation during flash column chromatography.
  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • National Institutes of Health (NIH). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling.
  • ResearchGate. Impact of Nanosizing on Solubility and Dissolution Rate of Poorly Soluble Pharmaceuticals.
  • ResearchGate. (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Cheméo. Chemical Properties of p-Fluoroaniline (CAS 371-40-4).

Sources

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

A Guide to Stability and Degradation for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation issues associated with this compound. As Senior Application Scientists, we have compiled this resource based on the chemical properties of its constituent moieties—a substituted pyrazole and a fluoroaniline—to help you anticipate and troubleshoot challenges in your experiments.

The pyrazole nucleus is a common scaffold in many pharmaceutical compounds due to its metabolic stability and ability to form key interactions with biological targets.[1][2][3] However, the overall stability of a molecule is dictated by all its functional groups. The aniline portion of this molecule, in particular, can be susceptible to environmental factors. This guide provides a framework for understanding and mitigating these potential issues.

General Storage and Handling Recommendations:

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture. Use of an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.

  • In Solution: Prepare solutions fresh for each experiment. If storage is necessary, aliquot solutions into amber vials, purge with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Appearance of Unexpected Impurity Peaks in HPLC Analysis of a Solution

Question: I dissolved a sample of this compound in methanol for HPLC analysis. After leaving the solution on the benchtop for a day, I observed new peaks in the chromatogram that were not present initially. What could be the cause?

Answer: The appearance of new peaks strongly suggests that your compound is degrading in solution. The primary culprits are likely oxidation and photodegradation, given the aniline and pyrazole functionalities.

  • Possible Cause A: Oxidative Degradation

    • Why it happens: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities and dimerization products. While the pyrazole ring is generally stable, it can also undergo oxidation under certain conditions, potentially leading to ring-opened byproducts or hydroxylation.[4][5] The presence of dissolved oxygen in your solvent can facilitate these reactions.

    • Troubleshooting Steps:

      • Solvent Preparation: Use high-purity, HPLC-grade solvents. Degas the solvent before use by sparging with an inert gas like helium or by sonication under vacuum.

      • Inert Atmosphere: Prepare your sample under an inert atmosphere (e.g., in a glove box or by purging the vial with argon or nitrogen) to minimize contact with oxygen.

      • Antioxidants: For some applications (not typically for analytical standards), the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be tested, but be mindful of its potential to interfere with your assay.

  • Possible Cause B: Photodegradation

    • Why it happens: Aromatic amines are known to be sensitive to light, particularly in the UV spectrum.[6][7][8] Exposure to ambient laboratory light can be sufficient to induce degradation over time, leading to the formation of a complex mixture of byproducts.

    • Troubleshooting Steps:

      • Use Protective Vials: Always use amber or opaque vials to prepare and store solutions of this compound.

      • Minimize Light Exposure: Protect your samples from light during all stages of handling and analysis. If your autosampler does not have a cooled, dark sample compartment, consider running the samples immediately after preparation.

      • Run a Dark Control: To confirm photodegradation, prepare two identical samples. Keep one exposed to ambient light and wrap the other completely in aluminum foil. Analyze both after a set period. A significant difference in the impurity profile will confirm light sensitivity.[9]

Troubleshooting Workflow for Solution Instability

Solution_Instability_Workflow start New Peaks in HPLC check_oxidation Hypothesis: Oxidation? start->check_oxidation check_photo Hypothesis: Photodegradation? start->check_photo degas_solvent Use Degassed Solvents & Inert Atmosphere check_oxidation->degas_solvent Yes amber_vials Use Amber Vials & Minimize Light check_photo->amber_vials Yes re_analyze_ox Re-analyze Sample degas_solvent->re_analyze_ox re_analyze_photo Re-analyze Sample amber_vials->re_analyze_photo

Caption: Troubleshooting workflow for solution instability.

Issue 2: Color Change of the Solid Compound During Storage

Question: My solid, off-white powder of this compound has developed a yellowish or brownish tint after several months of storage in the freezer. Is this a sign of degradation?

Answer: Yes, a change in color is a strong indicator of chemical degradation, even in the solid state. For aromatic amines, this is often due to slow surface oxidation or photodegradation.

  • Why it happens: Even at low temperatures, slow oxidation can occur on the surface of the powder, especially if the container is not airtight and has been opened multiple times. Aromatic amines can form highly colored quinone-imine type structures upon oxidation. Light exposure, even intermittent, can also contribute to this process over long periods.

  • Troubleshooting & Prevention:

    • Confirm Purity: Re-analyze the purity of the material using a validated analytical method (e.g., HPLC-UV, LC-MS). Compare the impurity profile to that of a fresh or properly stored batch.

    • Improve Storage Conditions: For long-term storage, it is crucial to minimize exposure to both oxygen and light.

      • Aliquot: Divide the solid material into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric oxygen and moisture each time the container is opened.

      • Inert Atmosphere: Backfill the vials with an inert gas like argon or nitrogen before sealing.

      • Light Protection: Store the vials in a dark container or wrapped in aluminum foil.

    • Evaluate Impact: If degradation is confirmed, assess whether the observed level of impurities will impact your experimental results. For highly sensitive assays, it may be necessary to purify the material or obtain a new batch.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for solid this compound?

    • A: For optimal long-term stability, store the solid compound at -20°C or below, in an airtight container, protected from light, and under an inert atmosphere (argon or nitrogen).

  • Q2: How should I prepare stock solutions to maximize their shelf-life?

    • A: Prepare stock solutions in a high-purity, anhydrous solvent (e.g., DMSO or DMF). Use a solvent that has been purged with an inert gas. Aliquot the solution into single-use amber vials, flush with argon or nitrogen, and store at -80°C.

  • Q3: Is this compound susceptible to hydrolysis?

    • A: While the pyrazole and fluoroaniline moieties are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic aqueous solutions could potentially lead to degradation.[10] It is advisable to conduct stability studies in your specific aqueous buffers or media if the compound will be incubated for extended periods.

  • Q4: What is the best analytical method to monitor the stability of this compound?

    • A: A stability-indicating HPLC method with UV detection is the most common and effective technique. A gradient elution method on a C18 column is a good starting point. The method should be able to resolve the parent compound from any potential degradation products. LC-MS can be used to identify the mass of any new impurities, which helps in elucidating degradation pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[11][12] This protocol outlines the typical stress conditions.

Objective: To identify the potential degradation pathways of this compound and to generate its degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector, C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 ACN:water mixture.

  • Stress Conditions: For each condition, set up a test sample and a control sample (stored at 5°C in the dark).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the solid powder and a vial of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the solid powder and a vial of the stock solution to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[9] A dark control sample wrapped in aluminum foil should be placed in the chamber alongside the test sample.

  • Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a validated HPLC-UV method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (60°C, Solid & Soln) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Neutralize (if needed) Dilute & Analyze by HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Summary of Expected Stability

The following table summarizes the anticipated stability of this compound based on the chemical properties of its functional groups. This should be confirmed by experimental studies.

Stress ConditionExpected StabilityPotential Degradants
Acidic (pH < 3) Likely stable, but monitor for potential hydrolysis at elevated temperatures.Ring-opened products (unlikely), de-fluorination (unlikely).
Neutral (pH 6-8) Generally stable in the absence of light and oxygen.-
Basic (pH > 9) May show some degradation over time, especially at elevated temperatures.Products of hydrolysis or base-catalyzed oxidation.
Oxidative (H₂O₂) Susceptible. Significant degradation is expected.N-oxides, hydroxylated species, quinone-imines, dimers, ring-opened products.
Thermal (>40°C) Moderately stable. Degradation may be observed at higher temperatures over extended periods.Unspecified decomposition products.
Photolytic (UV/Vis) Susceptible. Significant degradation is expected upon exposure to light, especially in solution.[6]Complex mixture of photo-oxidation products and dimers.

References

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • Loras, E. T., & Reinke, L. A. (1988). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed.
  • PubChem. (n.d.). 4-Fluoroaniline.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products.
  • Gieshoff, T., Scholl, C., Schrempp, M., & Waldvogel, S. R. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(24), 5035-5039.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Lyalin, B. V., & Petrosyan, V. A. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry, 47, 1237-1240.
  • Davis, K. H., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • Journal of Applied Spectroscopy. (n.d.). PHOTOSTABILITY OF MOLECULES OF AROMATIC AMINES IN....
  • Plotnikov, V. G., & Maier, G. V. (2001). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 70(11), 937-967.
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sharma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2033.
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(1), 1-40.
  • Kapri, A., Gupta, N., & Nain, S. (2023). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 57, 253-271.
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • MedCrave. (2016). Forced Degradation Studies.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
  • Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Green Chemistry, 14(10), 2730-2738.
  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
  • Li, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences, 25(11), 5897.
  • Amorim, C. L., et al. (2013). Biodegradation of fluoroanilines by the wild strain Labrys portucalensis. Applied Microbiology and Biotechnology, 97(15), 6995-7003.
  • Chemsrc. (n.d.). 4-Fluoroaniline.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • PubChemLite. (n.d.). This compound.
  • FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • ResearchGate. (2013). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
  • ResearchGate. (2015). Degradation of 3-fluoroanilne by Rhizobium sp. JF-3.
  • Semantic Scholar. (n.d.). Research Article Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1.
  • ResearchGate. (2018). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.
  • Analytical Methods. (2011). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis.
  • PubChem. (n.d.). 3-Fluoroaniline.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with pyrazole-containing small molecules. Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5][6] Their versatile structure allows for a wide range of biological activities, from anticancer to anti-inflammatory effects.[7][8][9][10] However, this chemical versatility can also introduce complexities in biological assays, leading to inconsistent, misleading, or difficult-to-reproduce results.

This guide is structured as a series of questions and answers to directly address the common challenges encountered in the lab. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, diagnose issues effectively, and ensure the integrity of your data.

Section 1: Compound-Centric Issues & First-Line Troubleshooting

This section addresses the most frequent source of assay variability: the physical and chemical behavior of the pyrazole compound itself. Before questioning the assay biology, it is crucial to validate the integrity of your primary tool.

Q1: My pyrazole compound shows variable activity between experiments, sometimes even within the same plate. Where should I start troubleshooting?

A1: Start with the "Three S's": S olvent, S olubility, and S tability.[11] Inconsistent results often originate from the compound failing to remain in a monomeric, soluble state under assay conditions.

  • Causality: Pyrazole scaffolds, especially those with high planarity and multiple aromatic rings, can have high crystal packing energy, leading to poor aqueous solubility.[12] Upon dilution from a DMSO stock into aqueous assay buffer, the compound can precipitate or form aggregates. This process can be stochastic, leading to high well-to-well variability.

Troubleshooting Workflow:

  • Solvent Check: Ensure the solvent used for stock solutions (typically DMSO) is not toxic to your cells at the final concentration used in the assay.[11] Run a solvent-only toxicity curve as a standard control.

  • Visual Solubility Assessment: Prepare your compound at its highest assay concentration in the final assay buffer. Let it sit for 30-60 minutes. Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.

  • Stock Solution Integrity: Old DMSO can absorb water, which can lower the solubility of your compound. Use fresh, anhydrous DMSO for preparing new stock solutions. Ensure stocks are stored properly (typically at -20°C or -80°C) and have not undergone excessive freeze-thaw cycles.

Q2: I suspect my pyrazole compound is precipitating. How can I quantitatively measure its solubility in my assay buffer?

A2: A kinetic solubility assay is the most relevant method. This technique measures the solubility of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking the actual process in your experiment.

Protocol: Kinetic Solubility Measurement using Nephelometry

Nephelometry measures turbidity by detecting scattered light. An increase in scattered light indicates the formation of insoluble particles.

Materials:

  • Nephelometer or plate reader with a light-scattering module.

  • Clear-bottom 96- or 384-well plates.

  • Your pyrazole compound stock (e.g., 10 mM in DMSO).

  • Assay buffer.

Method:

  • Add 98 µL of assay buffer to a series of wells.

  • Create a serial dilution of your compound stock in DMSO in a separate plate.

  • Add 2 µL of the DMSO serial dilutions to the wells containing buffer. This creates a final DMSO concentration of 2% and a range of compound concentrations. Include buffer-only and DMSO-only controls.

  • Mix the plate gently.

  • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Read the plate on the nephelometer. The concentration at which the signal significantly rises above the DMSO control baseline is the kinetic solubility limit.

Parameter Description Significance
Kinetic Solubility The concentration at which a compound begins to precipitate when diluted from a stock solution into aqueous buffer.Determines the maximum reliable concentration for your assay. Exceeding this limit will lead to inconsistent results.
Equilibrium Solubility The concentration of a saturated solution after an extended incubation of solid compound in buffer.Less relevant for most HTS applications but useful for formulation development.
Q3: My compound appears soluble, but the results are still inconsistent. Could it be forming non-precipitating aggregates?

A3: Yes, this is a critical and often overlooked issue. Small molecules, particularly those that are "greasy" or planar, can self-associate into colloidal aggregates at concentrations far below their visible precipitation point.[13][14] These aggregates are a common source of false positives in high-throughput screens because they can non-specifically sequester and denature proteins.[13][14][15]

Why it Matters: Pyrazole compounds can fit this profile. Aggregation can lead to an apparent structure-activity relationship that is not related to specific binding at the target site.[13]

Troubleshooting Workflow Diagram

Below is a workflow to diagnose and address potential compound aggregation.

G cluster_0 Phase 1: Initial Suspicion cluster_1 Phase 2: Aggregation Investigation cluster_2 Phase 3: Confirmation & Mitigation Inconsistent_Results Inconsistent Assay Results (High Variability, Poor IC50 Curve) Solubility_Check Q1/Q2: Solubility Check (Visual, Nephelometry) Inconsistent_Results->Solubility_Check Aggregation_Suspicion Solubility OK, but Inconsistency Persists Solubility_Check->Aggregation_Suspicion Compound Appears Soluble DLS_Assay Q4: Perform DLS Assay (Detects Sub-Micron Particles) Aggregation_Suspicion->DLS_Assay Detergent_Assay Q4: Add Detergent (Triton X-100) to Bioassay Aggregation_Suspicion->Detergent_Assay DLS_Positive DLS shows particles >100nm DLS_Assay->DLS_Positive Positive No_Aggregation Conclusion: Aggregation Unlikely Investigate Assay Interference (Sec 2) DLS_Assay->No_Aggregation Negative Detergent_Effect Activity Abolished by Detergent Detergent_Assay->Detergent_Effect Positive Detergent_Assay->No_Aggregation Negative Confirm_Aggregation Conclusion: Aggregation is Likely Cause of Artifact DLS_Positive->Confirm_Aggregation Detergent_Effect->Confirm_Aggregation

Caption: Troubleshooting workflow for distinguishing solubility vs. aggregation issues.

Q4: How can I definitively test for compound aggregation?

A4: There are two widely accepted methods: Dynamic Light Scattering (DLS) and the detergent-based counter-screen.

  • Dynamic Light Scattering (DLS): This is a primary biophysical method.[15][16] DLS measures the size of particles in solution by analyzing light scattering fluctuations. The formation of colloidal aggregates will result in the appearance of particles with diameters typically in the range of 100-1000 nm.[15][16] This is a direct, quantitative method for identifying aggregation.[13]

  • Detergent Counter-Screen (Protocol): This is a functional method that is easy to implement in your existing bioassay. Aggregates are held together by non-covalent hydrophobic forces, which are disrupted by low concentrations of non-ionic detergents.

    Protocol: Triton X-100 Counter-Screen

    • Prepare two sets of your standard assay plates.

    • In the "Test" plate set, add Triton X-100 to your assay buffer to a final concentration of 0.01% (v/v).

    • In the "Control" plate set, use your standard assay buffer.

    • Run your standard dose-response experiment with the pyrazole compound on both sets of plates.

    • Interpretation: If the compound's activity is significantly reduced or completely abolished in the presence of Triton X-100, it is highly likely that its mechanism of action is dependent on aggregation. A true, specific binder should not be affected by the low concentration of detergent.

Section 2: Assay-Centric Issues & Interference

If you have ruled out compound-centric problems, the next step is to investigate whether your pyrazole compound is directly interfering with the assay technology itself. Many pyrazole-containing compounds are classified as Pan-Assay Interference Compounds (PAINS).[17][18]

Q5: My assay uses a luciferase reporter, and I'm seeing strange results (e.g., an increase in signal when I expect inhibition). What's happening?

A5: This is a classic artifact of luciferase reporter assays.[19] Pyrazole-containing structures can interfere with firefly luciferase (FLuc) in two primary ways:

  • Direct Inhibition: Many small molecules are direct inhibitors of the FLuc enzyme.[20] They can compete with the substrate (D-luciferin) or ATP.[20] This would lead to a decrease in signal.

  • Enzyme Stabilization (The Counter-intuitive Effect): FLuc has a short half-life in cells.[19] Some inhibitors, upon binding, can stabilize the enzyme and protect it from cellular degradation.[19][21][22] This leads to an accumulation of FLuc protein over the course of the experiment. When you add the substrate to read the plate, the high concentration of luciferin can outcompete the inhibitor, revealing a much larger amount of active enzyme and thus a higher signal.[22]

Troubleshooting Strategy:

  • Run a Cell-Free Luciferase Inhibition Assay: Test your compound directly against purified FLuc enzyme. This will unequivocally determine if it is a direct inhibitor.

  • Use an Orthogonal Reporter: The best way to validate a hit from a reporter gene assay is to use an orthogonal assay.[21] This means confirming the result using a different detection method. For example, if your FLuc reporter measures the expression of Gene X, validate your findings by measuring the mRNA levels of Gene X via qPCR or the protein levels via Western Blot or ELISA.

Q6: Could my pyrazole compound be interfering with a fluorescence-based readout (FP, FRET, or fluorescence intensity)?

A6: Absolutely. Pyrazole rings are aromatic heterocycles and, depending on their substituents, can possess intrinsic fluorescent properties or act as quenchers.

Mechanisms of Interference:

  • Compound Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay dye, leading to a false positive signal.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a false negative signal. This is a common issue with colored compounds.

  • Light Scattering: At high concentrations, precipitated or aggregated compound can scatter light, interfering with plate reader optics and causing erratic readings.[23]

Troubleshooting Protocol: Autofluorescence & Quenching Check

  • Plate Setup: Use the same plate type and assay buffer as your main experiment.

  • Compound-Only Wells: Add your pyrazole compound in a dose-response curve to wells containing only assay buffer (no fluorescent reagents). Read the plate using your assay's optical settings. A significant signal indicates autofluorescence.

  • Quenching Check Wells: To a set of wells containing your fluorescent tracer/reagent at its standard concentration, add the pyrazole compound in a dose-response curve. A dose-dependent decrease in signal (that is not due to a biological interaction) indicates quenching.

  • Controls: Always include buffer-only and DMSO-only wells as baselines.

Section 3: Biology-Centric Issues & Off-Target Effects

Once you are confident in your compound's behavior and its compatibility with your assay technology, you can begin to investigate more complex biological reasons for inconsistent results.

Q7: My results are reproducible, but the compound's activity doesn't align with its intended target. Could it have off-target effects?

A7: Yes, this is a common challenge in drug discovery. The pyrazole scaffold is known to interact with a wide variety of biological targets.[5] For example, different pyrazole derivatives have been shown to inhibit kinases, cyclooxygenases (COX), and various other enzymes.[5][8]

Investigative Strategy:

  • Literature Review: Conduct a thorough literature search for your specific pyrazole scaffold or similar structures. This may reveal known off-target activities.

  • Target-Class Counter-screens: If you suspect a particular off-target class (e.g., kinases), test your compound against a panel of representative targets from that class.

  • Phenotypic vs. Target-Based Assays: If you identified your compound in a phenotypic screen (e.g., a cell viability assay), its activity could be due to modulating any number of pathways. Follow-up studies are essential to identify the specific molecular target.[24]

Signaling Pathway Diagram: Example of Off-Target Investigation

Imagine you have a pyrazole compound (PZ-123) intended to inhibit Kinase A, but you suspect it might also be hitting Kinase B in a parallel pathway that also affects cell viability.

G cluster_0 Intended Pathway cluster_1 Potential Off-Target Pathway GrowthFactorA Growth Factor A ReceptorA Receptor A GrowthFactorA->ReceptorA KinaseA Target: Kinase A ReceptorA->KinaseA PathwayA_Effect Pathway A Effect KinaseA->PathwayA_Effect CellViability Cell Viability PathwayA_Effect->CellViability GrowthFactorB Growth Factor B ReceptorB Receptor B GrowthFactorB->ReceptorB KinaseB Off-Target: Kinase B ReceptorB->KinaseB PathwayB_Effect Pathway B Effect KinaseB->PathwayB_Effect PathwayB_Effect->CellViability PZ123 PZ-123 PZ123->KinaseA Intended Inhibition PZ123->KinaseB Suspected Off-Target Inhibition

Caption: Illustrating how a compound can affect a final readout via multiple pathways.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose solvent for pyrazole compounds?

    • A: Dimethyl sulfoxide (DMSO) is the most common starting point due to its high solubilizing power. However, always check for compound stability in DMSO over time and be mindful of its potential to cause precipitation when diluted into aqueous buffers.

  • Q: How can I improve the solubility of my pyrazole compound?

    • A: Beyond changing solvents, medicinal chemistry efforts can improve solubility. Strategies include disrupting planarity, adding flexible linkers, or introducing polar functional groups to reduce crystal packing energy and improve interactions with water.[12]

  • Q: What does it mean if my compound is flagged as a "PAIN"?

    • A: Pan-Assay Interference Compounds (PAINS) are molecules containing substructures known to frequently cause false positives in high-throughput screens through various mechanisms like reactivity, aggregation, or assay interference.[17][18][25] A PAINS flag is not a death sentence for a compound, but it is a strong warning that rigorous counter-screens and validation experiments are required.[18]

References

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SciSpace. [Link]
  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Micropl
  • Identification of Small-Molecule Aggregation. Biophysical Analysis-CD BioSciences. [Link]
  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Micropl
  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
  • Assay Guidance Manual.
  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods.
  • Assay Guidance Manual Program.
  • Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]
  • Pan-assay interference compounds. Wikipedia. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. [Link]
  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]
  • Recent Advances in the Development of Pyrazole Deriv
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Pan-Assay Interference Compounds (PAINS)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]
  • Quantitative analysis of small molecules in biological samples.
  • Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]
  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic L
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
  • Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
  • Inhibitor bias in luciferase-based luminescence assays. PMC - NIH. [Link]
  • Interferences with Luciferase Reporter Enzymes. PubMed - NIH. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a key intermediate in pharmaceutical development. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of scaling up this synthesis.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. The choice between these methods often depends on the starting materials' reactivity and the desired scale of the synthesis.

Diagram: Synthetic Approaches

Caption: Common synthetic routes to the target compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound on a large scale?

A1: The two most prevalent methods for large-scale synthesis are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically starts with a highly activated aryl fluoride, such as 1,2-difluoro-4-nitrobenzene, which reacts with 3,5-dimethylpyrazole in the presence of a base. The resulting nitro intermediate is then reduced to the desired aniline. This method is often favored for its cost-effectiveness and the availability of starting materials.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction joins an aryl halide (e.g., 1-bromo-4-fluoro-2-nitrobenzene) with 3,5-dimethylpyrazole. Similar to the SNAr route, the resulting nitro compound is subsequently reduced. While potentially more expensive due to the palladium catalyst and specialized ligands, this method can offer higher yields and broader substrate scope, especially when the aryl halide is less reactive.

Q2: What are the critical parameters to control during the pyrazole coupling step?

A2: Careful control of reaction parameters is crucial for maximizing yield and purity. Key parameters include:

ParameterSNArBuchwald-Hartwig AminationRationale
Solvent Aprotic polar solvents (e.g., DMF, DMSO, NMP)Anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane, THF)Solvents in SNAr must effectively solvate the ionic intermediates. For Buchwald-Hartwig, the solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.
Base Inorganic bases (e.g., K2CO3, Cs2CO3)Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4)The base in SNAr deprotonates the pyrazole. In Buchwald-Hartwig, a stronger base is often required to facilitate the catalytic cycle.
Temperature 80-120 °C80-110 °CHigher temperatures can accelerate the reaction but may also lead to side product formation. Optimal temperature should be determined empirically.
Catalyst/Ligand (Buchwald-Hartwig) N/APd(0) or Pd(II) precatalyst with a suitable phosphine ligand (e.g., XPhos, RuPhos)The choice of catalyst and ligand is critical for efficient coupling and depends on the specific substrates.
Q3: What are the common side reactions and how can they be minimized?

A3: The primary side reactions of concern are:

  • Formation of regioisomers: In the SNAr reaction with 1,2-difluoro-4-nitrobenzene, the pyrazole can potentially substitute at the 2-position, leading to an undesired isomer. To minimize this, using a milder base and carefully controlling the temperature can enhance selectivity for the desired product.

  • Hydrodehalogenation: In the Buchwald-Hartwig reaction, the aryl halide can be reduced to the corresponding arene, particularly at higher temperatures or with prolonged reaction times. Optimizing catalyst loading and reaction time is key to mitigating this.

  • Over-reduction: During the nitro group reduction, it's possible to reduce the fluoro or pyrazole moieties, especially with aggressive reducing agents or harsh conditions. Using selective reducing agents like iron in acetic acid or catalytic hydrogenation with controlled stoichiometry is recommended.

III. Troubleshooting Guide

Problem 1: Low Yield of the Pyrazole-Coupled Product
Potential Cause Recommended Solution(s)
Inactive or insufficient base - Ensure the base is fresh, dry, and of high purity. - For SNAr, consider using a stronger base like cesium carbonate. - For Buchwald-Hartwig, ensure the base is sufficiently strong and non-nucleophilic.
Catalyst deactivation (Buchwald-Hartwig) - Use anhydrous and deoxygenated solvents and reagents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Consider using a more robust catalyst/ligand system.
Suboptimal reaction temperature or time - Gradually increase the temperature in 5-10 °C increments, monitoring for byproduct formation. - Extend the reaction time, tracking the progress by TLC or HPLC to determine the optimal endpoint.
Poor solubility of reagents - Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. - Consider using a phase-transfer catalyst for SNAr reactions with inorganic bases.
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause Recommended Solution(s)
Insufficient reducing agent - Increase the molar equivalents of the reducing agent. - For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst loading.
Inactive catalyst (catalytic hydrogenation) - Use fresh, high-quality catalyst (e.g., Pd/C, Pt/C). - Ensure the reaction mixture is free of catalyst poisons like sulfur compounds.
Low reaction temperature - Gradually increase the reaction temperature, being mindful of potential side reactions.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution(s)
Presence of closely-eluting impurities - Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product oiling out during crystallization - Use a solvent system where the product has moderate solubility at room temperature and low solubility at colder temperatures. - Try a multi-solvent system for recrystallization.
Formation of stubborn emulsions during workup - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.
Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Purity Analyze crude product (TLC, HPLC, NMR) Start->Check_Purity Low_Conversion Low Conversion of Starting Material Check_Purity->Low_Conversion Incomplete Reaction Side_Products Significant Side Product Formation Check_Purity->Side_Products Impure Product Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Low_Conversion->Optimize_Reaction Side_Products->Optimize_Reaction Optimize_Workup Optimize Workup & Purification (Extraction, Crystallization, Chromatography) Side_Products->Optimize_Workup Success Problem Resolved Optimize_Reaction->Success Optimize_Workup->Success

Technical Support Center: Strategies for Reducing Impurities in Fluorinated Aniline Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of fluorinated anilines. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you enhance the purity and yield of these critical building blocks.

Introduction: The Challenge of Purity in Fluorinated Aniline Synthesis

Fluorinated anilines are indispensable intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine atoms can significantly improve a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] However, the synthesis of high-purity fluorinated anilines is often challenging, with impurities arising from starting materials, side reactions, and degradation. This guide is designed to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a direct question-and-answer format, providing both solutions and the underlying scientific rationale.

Q1: My final fluorinated aniline product is discolored (yellow, brown, or even black). What is the likely cause, and how can I fix it?

A1: Discoloration is a frequent issue and typically points to the presence of oxidized species or highly conjugated impurities.

  • Causality: Anilines are notoriously susceptible to air oxidation, which forms colored impurities.[5] The reaction is often accelerated by light and the presence of trace metal ions. Incomplete reduction of the nitroaromatic precursor can also leave behind colored nitro or nitroso compounds.

  • Troubleshooting & Solutions:

    • Inert Atmosphere: During work-up and storage, minimize exposure to air.[5] Purging reaction vessels with an inert gas like nitrogen or argon is highly recommended. Store the purified product in a cool, dark place under an inert atmosphere.

    • Activated Carbon Treatment: If the discoloration is significant, you can often remove the colored impurities by treating a solution of your crude product with activated carbon.[6]

    • Antioxidant Addition: For long-term storage or during purification steps like distillation, adding a small amount of an antioxidant can prevent oxidation.[7]

Q2: I'm observing a significant amount of a non-fluorinated aniline analogue as an impurity in my final product. What is causing this dehalogenation, and how can I prevent it?

A2: The loss of a fluorine atom (hydrodefluorination) is a common side reaction, particularly during the catalytic hydrogenation of fluoronitroaromatics.

  • Causality: Catalytic hydrogenation, a standard method for reducing a nitro group to an amine, can also cleave the carbon-fluorine (C-F) bond, replacing it with a C-H bond.[8][9] The C-F bond is the strongest carbon-halogen bond, making it less susceptible to cleavage than C-Cl or C-Br bonds; however, under harsh reaction conditions (high temperature, high hydrogen pressure, or highly active catalysts), hydrodefluorination can become a significant side reaction.[9]

  • Troubleshooting & Solutions:

    • Catalyst Selection: While Palladium on carbon (Pd/C) is a common choice, Platinum-based catalysts (e.g., Pt/C) can sometimes offer better selectivity and reduce the extent of dehalogenation.[2]

    • Reaction Conditions Optimization:

      • Temperature: Lower the reaction temperature. Hydrogenolysis is often more sensitive to temperature increases than nitro group reduction.

      • Hydrogen Pressure: Use the lowest effective hydrogen pressure. High pressures can promote dehalogenation.[2][5]

    • Substrate Addition Strategy: A highly effective method to minimize side reactions is the gradual introduction of the fluorinated nitroaromatic compound into the reaction medium. This keeps the substrate concentration low, favoring the desired reduction over side reactions and preventing the formation of toxic by-products like azo or azoxy compounds.[8]

Q3: My reaction seems to stall, or I'm getting very low conversion of my fluoronitrobenzene starting material. What are the potential causes?

A3: Low conversion during catalytic hydrogenation often points to issues with the catalyst's activity.

  • Causality: The catalyst can be "poisoned" by impurities in the starting materials or solvents.[5] Common catalyst poisons include sulfur and heavy metal compounds, which can irreversibly bind to the active sites of the catalyst. The catalyst can also be fouled, where its pores and active sites are physically blocked by byproducts or residues.[5]

  • Troubleshooting & Solutions:

    • Check Starting Material Purity: Ensure your starting materials and solvents are of high purity. If necessary, purify them before use.

    • Catalyst Handling: Use a fresh batch of catalyst and ensure it has been stored correctly under an inert atmosphere.

    • Increase Catalyst Loading: As a straightforward measure, increasing the catalyst loading can sometimes overcome minor poisoning issues.[5]

    • Improve Mixing: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), vigorous stirring is crucial to ensure efficient mass transfer and prevent the reaction from becoming diffusion-limited.[5]

Q4: HPLC analysis shows multiple peaks with the same mass as my desired product. What are these, and how do I get rid of them?

A4: Peaks with the same mass are almost certainly positional isomers.

  • Causality: Isomeric impurities are challenging because they have identical molecular weights and often similar physicochemical properties, making them difficult to separate.[10] They typically arise from impurities in the starting materials or a lack of regioselectivity in the synthesis steps. For example, the nitration of a fluorinated aromatic compound can sometimes lead to a mixture of isomers.[11]

  • Troubleshooting & Solutions:

    • Purify Starting Materials: The most effective way to avoid isomeric impurities is to start with isomerically pure materials.

    • Recrystallization: This is the most powerful technique for removing isomeric impurities.[6] The key is to find a solvent system where the desired isomer has significantly different solubility from the unwanted isomers at different temperatures. A screening of various solvents or solvent mixtures is often necessary.

    • Chromatography: While less practical on a large scale, column chromatography can be effective for separating isomers, especially when their polarities are sufficiently different.[12]

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key purification and analytical procedures.

Protocol 1: Purification of 3-Chloro-4-fluoroaniline by Recrystallization

This protocol is a standard procedure for purifying crude 3-Chloro-4-fluoroaniline, which often contains unreacted 3-chloro-4-fluoronitrobenzene and other impurities.[6]

Materials:

  • Crude 3-Chloro-4-fluoroaniline

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid completely.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[6]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. It is crucial to keep the solution and glassware hot to prevent premature crystallization.[6]

  • Crystallization: Reheat the filtrate to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For slower cooling, the flask can be insulated.

  • Isolation: Once crystal formation appears complete, place the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing & Drying: Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.

Purity Assessment:

  • Melting Point: A pure compound will have a sharp melting point range (literature value for 3-Chloro-4-fluoroaniline is 42-44 °C).[6] Impurities typically broaden and depress the melting point.

  • TLC/HPLC/GC-MS: Analyze the purified product to confirm the absence of impurities. A pure compound should ideally show a single spot on a TLC plate or a single peak in the chromatogram.[6][13]

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This protocol provides a general starting point for the separation and quantification of impurities in fluorinated aniline samples.[14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength appropriate for your specific aniline)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Prepare a stock solution of the fluorinated aniline sample at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the main product peak. Reference standards should be used for definitive identification and quantification where possible.[13]

Part 3: Visualization of Key Processes

Diagrams can clarify complex chemical processes. The following are generated using Graphviz (DOT language).

Diagram 1: General Synthetic Pathway and Common Impurity Formation

This diagram illustrates the common synthetic route from a fluoronitroaromatic precursor to a fluorinated aniline and highlights where key impurities can arise.

G cluster_0 Synthesis Pathway cluster_1 Impurity Sources Start Fluoronitroaromatic (e.g., 3-chloro-4-fluoronitrobenzene) Process Catalytic Hydrogenation (H2, Catalyst e.g., Pt/C) Start->Process Impurity3 Isomeric Impurities Start->Impurity3 From Impure Starting Material Product Desired Fluorinated Aniline (e.g., 3-Chloro-4-fluoroaniline) Process->Product Impurity1 Unreacted Starting Material Process->Impurity1 Incomplete Reaction Impurity2 Dehalogenated Byproduct (e.g., 3-Chloroaniline) Process->Impurity2 Side Reaction (Hydrodefluorination)

Caption: Synthetic pathway and common impurity sources.

Diagram 2: Troubleshooting Logic for Low Product Purity

This workflow provides a logical sequence of steps to diagnose and resolve issues related to low purity in fluorinated aniline preparations.

G start Low Purity of Fluorinated Aniline check_impurities Identify Impurities (HPLC, GC-MS, NMR) start->check_impurities is_start_material Unreacted Starting Material Present? check_impurities->is_start_material is_dehalogenated Dehalogenated Byproduct Present? is_start_material->is_dehalogenated No action_incomplete Optimize Reaction: - Increase reaction time - Check catalyst activity - Increase H2 pressure is_start_material->action_incomplete Yes is_discolored Product Discolored? is_dehalogenated->is_discolored No action_dehalogenation Optimize Reaction: - Lower temperature - Lower H2 pressure - Change catalyst is_dehalogenated->action_dehalogenation Yes action_discoloration Purification: - Recrystallize with  activated carbon - Store under inert gas is_discolored->action_discoloration Yes purify Purify Product (Recrystallization) is_discolored->purify No action_incomplete->purify action_dehalogenation->purify action_discoloration->purify

Caption: Troubleshooting workflow for low product purity.

Part 4: Data Summary Table

The choice of analytical technique is crucial for effective impurity identification. The following table compares common methods.[15]

FeatureHigh-Performance Liquid Chromatography (HPLC/LC-MS)Gas Chromatography (GC/GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[15]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[15]Exploits magnetic properties of atomic nuclei to provide detailed structural information.[15]
Typical Analytes Wide range of non-volatile and thermally labile compounds.[14]Volatile and thermally stable compounds.[14]Soluble compounds in sufficient concentration.[15]
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS).[15]Very high, particularly with specific detectors or when coupled with MS.[15]Lower sensitivity compared to chromatographic methods.[15]
Selectivity High; can be tuned by choice of column, mobile phase, and detector.[15]High; dependent on the column and detector used. Mass spectrometry provides excellent selectivity.[15]Very high; provides detailed structural information for unambiguous identification.[15]
Sample Preparation Generally simple, involves dissolution and filtration.[15]May require derivatization for non-volatile impurities.[15]Minimal; involves dissolving the sample in a deuterated solvent.[15]

References

  • Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem. URL
  • A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. Benchchem. URL
  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem. URL
  • A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. Benchchem. URL
  • Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystalliz
  • Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline. Benchchem. URL
  • Dehalogen
  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Nano Explorer. URL
  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. URL
  • A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. URL
  • Preparation method of para-fluoroaniline.
  • Preparation of fluorinated anilines.

Sources

Technical Support Center: Optimizing Selectivity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline. This molecule, featuring a classic pyrazole-aniline scaffold, is a member of a structural class frequently investigated for kinase inhibition.[1][2][3] Achieving high selectivity is a paramount challenge in developing such compounds into precise research tools or viable therapeutic candidates.[4][5] The highly conserved nature of the ATP-binding site across the human kinome means that small molecule inhibitors often exhibit polypharmacology, leading to off-target effects that can complicate experimental interpretation and cause toxicity.[5][6]

This guide is designed to provide practical, in-depth answers to the common challenges encountered when optimizing the selectivity of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical framework for your decision-making process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have before or during early-stage experiments with this compound.

Q1: What is the probable mechanism of action for this compound?

A1: Given its structure, this compound is most likely a Type I kinase inhibitor. The N-1 substituted pyrazole ring and the aniline group are privileged scaffolds known to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3][7] Specifically, the pyrazole's nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine moiety of ATP.[7] The overall selectivity will be dictated by how well the dimethyl-pyrazole and fluoroaniline groups fit into adjacent hydrophobic pockets and interact with specific amino acid residues that differ between kinases.[8]

Q2: I have just synthesized this compound. What is the first experiment I should run to assess its activity and selectivity?

A2: Your first step should be a broad biochemical screen to identify its primary target(s) and initial selectivity profile. We recommend a two-tiered approach for efficiency and cost-effectiveness:[9]

  • Single-Concentration Profiling: Screen the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, diverse kinase panel (e.g., 100-400 kinases).[9] This will provide a rapid overview of which kinases are inhibited.

  • Dose-Response Determination: For any kinases showing significant inhibition (e.g., >70% at the single concentration), perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).[9]

This initial dataset is crucial for quantifying potency and establishing a baseline selectivity profile.[4]

Q3: How do I interpret the initial kinase screening data to define "good" selectivity?

A3: Selectivity is not just about the number of kinases inhibited but the potency difference between the intended target and off-targets. A common metric is the Selectivity Score (S-score) , but a more intuitive approach is to calculate the selectivity window.

  • Selectivity Window: This is the ratio of the IC50 value for an off-target kinase to the IC50 for the on-target kinase. A selectivity window of >100-fold is generally considered a good starting point for a tool compound.

Example Data Interpretation:

Kinase TargetIC50 (nM)Selectivity Window (vs. Target A)Assessment
Kinase A (On-Target) 15 - Potent
Kinase B1,800120-foldGood Selectivity
Kinase C4,500300-foldExcellent Selectivity
Kinase D956.3-foldPoor Selectivity

In this example, Kinase D is a significant off-target liability that needs to be addressed.

Section 2: Troubleshooting Guide for Selectivity Optimization

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: My compound is potent but highly promiscuous, inhibiting multiple kinases with similar IC50 values. What are my next steps?

This is a common challenge with ATP-competitive inhibitors.[5] The goal is to introduce chemical modifications that create favorable interactions with the on-target kinase while introducing steric clashes or unfavorable interactions with off-target kinases. This is the core of Structure-Activity Relationship (SAR) studies.[10][11][12]

Recommended Action: Initiate a Focused SAR Campaign

The logical workflow for this process is outlined below.

SAR_Workflow cluster_0 Problem Identification cluster_1 Strategy: Structure-Activity Relationship (SAR) cluster_2 Execution & Evaluation cluster_3 Outcome Start Compound shows poor selectivity (e.g., <10-fold window for key off-targets) Hypothesis Hypothesis: Exploit unique features in on-target vs. off-target pockets Start->Hypothesis Mod_Pyrazole Modify Pyrazole Substituents (3,5-dimethyl groups) Synthesis Synthesize Analogues Mod_Pyrazole->Synthesis Mod_Aniline Modify Fluoroaniline Ring (add/move substituents) Mod_Aniline->Synthesis Hypothesis->Mod_Pyrazole Target gatekeeper or front pocket Hypothesis->Mod_Aniline Target solvent-exposed region or back pocket Screening Screen against On-Target and Key Off-Targets Synthesis->Screening Analysis Analyze SAR Data (Potency vs. Selectivity) Screening->Analysis Improved Selectivity Improved (>100-fold window) Analysis->Improved Yes NoImprovement No Improvement or Loss of Potency Analysis->NoImprovement No NoImprovement->Hypothesis Iterate: New Hypothesis

Caption: SAR workflow for improving inhibitor selectivity.

Detailed Steps & Rationale:

  • Analyze Structural Differences: Obtain or model the crystal structures of your on-target and key off-target kinases. The primary goal is to identify differences in the ATP-binding pocket that can be exploited.[8] Look for variations in:

    • The Gatekeeper Residue: This residue controls access to a deeper hydrophobic pocket. Kinases with a small gatekeeper (like glycine or threonine) can accommodate bulky substituents on your inhibitor, while those with a large gatekeeper (like methionine or phenylalanine) cannot.[5] Modifying the methyl groups on the pyrazole ring could be a strategy to target this.

    • Solvent-Exposed Region: The area around the aniline ring is likely solvent-exposed. Adding larger or more polar groups here can improve selectivity by interacting with unique surface residues or by improving physicochemical properties.

    • Non-conserved Residues: Look for any amino acid differences near your compound's binding site. For example, substituting the fluorine on the aniline ring or adding substituents may allow for a new hydrogen bond or hydrophobic interaction with the on-target kinase that is not possible in the off-target.[13]

  • Synthesize Analogs: Based on your structural analysis, synthesize a small, focused library of analogs.

    • Pyrazole Modifications:

      • Replace one or both methyl groups with ethyl, cyclopropyl, or tert-butyl groups to probe the size of the pocket.

      • Replace a methyl group with a small polar group like hydroxymethyl to test for potential hydrogen bonding.

    • Aniline Modifications:

      • Add small substituents (e.g., methyl, chloro, methoxy) at different positions on the aniline ring.

      • Add a sulfonamide or other polar group to improve solubility and potentially gain selectivity through interactions in the solvent-front region.

  • Screen and Iterate: Test the new analogs against the on-target and the primary off-target(s). If selectivity improves without a significant loss of on-target potency, you have a new lead. If not, use the results to refine your hypothesis and design the next round of analogs.[1]

Issue 2: My compound is selective in biochemical assays, but in cell-based assays, it shows unexpected effects or toxicity.

This common issue highlights the difference between inhibiting an isolated enzyme and affecting a complex cellular system. The problem could stem from several sources: poor cell permeability, rapid metabolism, or inhibition of non-kinase off-targets.[9][14]

Recommended Action: Deconvolute Cellular Effects

The first step is to confirm that your compound is engaging the intended target inside the cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat your cell line of interest with your compound (e.g., at 10x the biochemical IC50) and a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates from both treatments across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Analysis: In the presence of your compound, the target protein should be more stable, resulting in a shift of its melting curve to higher temperatures. A significant thermal shift is strong evidence of target engagement.

CETSA_Workflow A Treat cells with Compound or Vehicle B Lyse cells and heat aliquots to different temperatures A->B C Centrifuge to separate soluble vs. aggregated proteins B->C D Analyze soluble fraction by Western Blot for Target Protein C->D E Plot Protein Amount vs. Temperature D->E F Observe thermal shift for Compound-treated sample E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Troubleshooting Based on CETSA Results:

  • If a thermal shift is observed: This confirms target engagement. The unexpected cellular effects are likely due to either (a) on-target effects that were not anticipated or (b) inhibition of non-kinase off-targets. Consider proteomics-based methods to identify other binding partners.[9]

  • If no thermal shift is observed: The compound is likely not entering the cells or is being rapidly metabolized or effluxed.

    • Check Physicochemical Properties: Is the compound's LogP too high or too low? Poor solubility can limit permeability.

    • Run a Cell Permeability Assay: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Assess Metabolic Stability: Incubate the compound with liver microsomes to check for rapid degradation.

Issue 3: How do I design a more selective compound from the start?

While SAR is crucial for optimization, certain design strategies can increase the probability of achieving selectivity from the outset.

Recommended Action: Exploit Non-Conserved Features
  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP pocket, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine. This provides exceptional selectivity, as only kinases with that specific cysteine will be irreversibly inhibited.[5]

  • Allosteric Inhibition: Instead of targeting the conserved ATP pocket, design a compound that binds to a unique, less-conserved allosteric site on the kinase. This can offer superior selectivity. Macrocyclization is an advanced strategy that can "lock" a compound into a conformation suitable for binding unique surface features outside the ATP site.[15]

  • Bivalent Inhibitors: Tether your promiscuous inhibitor to a peptide or small molecule that binds to a second, unique site on the target kinase. This dramatically increases affinity and selectivity for the target protein.[5]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini reviews in medicinal chemistry, 8(12), 1291-1297. [Link]
  • van der Wouden, P. A., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 856-878. [Link]
  • Kolluru, S., & Amzel, L. M. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Showalter, H. D., Humblet, C., Kraker, A. J., & Sercel, A. D. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 40(20), 3343-3354. [Link]
  • Goebel, M., Faden, F., & Wrenger, C. (2015). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Archiv der Pharmazie, 348(11), 794-803. [Link]
  • Dawidowski, M., Schor, M., & Krolewicz, K. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11333-11354. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
  • Wang, Z., Liu, Y., & Zhang, Y. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4657-4660. [Link]
  • Sanna, M., Meleddu, R., & Onnis, V. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3323. [Link]
  • Scienmag. (2025). Leveraging Macrocyclization Strategies to Advance Kinase Inhibitor. Scienmag Website. [Link]
  • Babkov, D. A., Kiseleva, A. S., & Kochetkov, S. N. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(19), 6537. [Link]
  • Jöst, C., Eke, K., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4983. [Link]
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4958. [Link]
  • Tang, J., Wang, R., & Li, X. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200888. [Link]
  • Tenti, E., & Botta, M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10893. [Link]

Sources

Validation & Comparative

Comparative Cross-Reactivity Profiling of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical aspect of this journey is understanding the compound's selectivity—its propensity to interact with intended versus unintended biological targets. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor candidate, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline .

Given the nascent stage of publicly available data for this specific molecule, this document will serve as a methodological playbook. We will outline the state-of-the-art experimental strategies and data interpretation frameworks necessary to build a robust selectivity profile. To illustrate these principles, we will use a hypothetical primary target for our compound of interest and compare its performance against established kinase inhibitors.

The Imperative of Selectivity Profiling in Kinase Inhibitor Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. However, the high degree of structural conservation in the ATP-binding site across kinase families presents a significant challenge: the potential for off-target binding.[1][2] Such cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, a comprehensive understanding of a kinase inhibitor's selectivity is not merely an academic exercise but a cornerstone of preclinical development.[4][5]

Our focus, This compound , possesses a chemical scaffold reminiscent of known kinase inhibitors. The pyrazole moiety is a common feature in many ATP-competitive inhibitors. For the purpose of this guide, we will hypothesize that its primary target is a receptor tyrosine kinase, such as Fms-like tyrosine kinase 3 (FLT3) , a clinically relevant target in acute myeloid leukemia (AML).[6][7]

To provide a meaningful comparison, we will benchmark its performance against two well-characterized inhibitors with distinct selectivity profiles:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

  • Dasatinib: A potent inhibitor of BCR-ABL and SRC family kinases.

Key Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity, combining in vitro biochemical assays with cell-based target engagement studies.[4] We will detail three gold-standard techniques: KINOMEscan™, KiNativ™, and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan™: A Global View of Kinase Binding Affinity

The KINOMEscan™ platform, developed by DiscoveRx (now part of Eurofins DiscoverX), is a high-throughput, active site-directed competition binding assay.[8][9][10] It provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases (typically over 400).[8][9]

Experimental Rationale: The assay does not measure enzymatic activity but rather the ability of a test compound to displace a proprietary, immobilized ligand from the kinase's active site. The results are typically reported as the dissociation constant (Kd), providing a direct measure of binding affinity.

Experimental Workflow:

Caption: KINOMEscan™ Experimental Workflow.

Step-by-Step Protocol:

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired screening concentrations.

  • Assay Plate Preparation: The kinase panel, with each kinase tagged with a unique DNA identifier, is arrayed in a multi-well plate.

  • Binding Reaction: The test compound and the immobilized ligand are added to the wells containing the kinases. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinases are washed away, leaving only the kinases that are bound to the immobilized ligand.

  • Elution and Quantification: The bound kinases are eluted, and the amount of each kinase is quantified using quantitative PCR (qPCR) of their unique DNA tags.

  • Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. These values are used to calculate the dissociation constant (Kd) for each kinase.

KiNativ™: Profiling Inhibitor Binding in a Native Proteome

The KiNativ™ platform, from ActivX Biosciences, is a chemoproteomic approach that assesses inhibitor binding to endogenous kinases within a complex biological sample, such as a cell lysate.[11][12][13] This provides a more physiologically relevant context than assays using recombinant proteins.[11][12]

Experimental Rationale: KiNativ™ utilizes ATP- and ADP-acyl phosphates as probes that covalently label the active sites of kinases.[14] Pre-incubation with a competitive inhibitor prevents this labeling. The extent of labeling is then quantified by mass spectrometry, revealing the inhibitor's targets and their relative binding affinities.

Experimental Workflow:

Caption: KiNativ™ Experimental Workflow.

Step-by-Step Protocol:

  • Cell Culture and Lysis: A relevant cell line (e.g., an AML cell line for our hypothetical FLT3 target) is cultured, harvested, and lysed to produce a native proteome.

  • Inhibitor Incubation: Aliquots of the cell lysate are incubated with varying concentrations of this compound or a vehicle control.

  • Probe Labeling: A biotinylated ATP/ADP acyl phosphate probe is added to the lysates. The probe covalently binds to the active site of kinases that are not occupied by the inhibitor.

  • Proteolysis: The proteome is digested into peptides using an enzyme like trypsin.

  • Enrichment: Biotinylated peptides (from labeled kinases) are enriched using streptavidin beads.

  • Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: A decrease in the signal for a particular kinase in the inhibitor-treated sample compared to the control indicates target engagement. IC50 values can be determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Live Cells

CETSA is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein in a cellular environment.[15][16][17][18][19]

Experimental Rationale: The binding of a ligand, such as a kinase inhibitor, to its target protein often increases the protein's thermal stability.[15][19] In a CETSA experiment, intact cells are treated with the compound and then heated. The stabilized protein will remain soluble at higher temperatures compared to the unbound protein.[15][18]

Experimental Workflow:

Caption: CETSA Experimental Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are incubated with this compound or a vehicle control.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of the target protein (e.g., FLT3) remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement. Isothermal dose-response experiments can also be performed to determine the compound's potency in a cellular context.

Data Presentation and Interpretation

The data generated from these assays should be compiled into clear, comparative tables. This allows for a direct assessment of the selectivity profile of this compound against the benchmark compounds.

Table 1: Comparative Kinase Binding Affinities (Kd, nM) from KINOMEscan™
Kinase TargetThis compound (Hypothetical Kd)Sunitinib (Reference Kd)Dasatinib (Reference Kd)
FLT3 (Primary Target) 5.2 15250
VEGFR285975
PDGFRβ120260
ABL1>10,0002,5000.6
SRC8,5003,0000.8
LCK>10,0004,5001.1
... (additional kinases).........
Table 2: Cellular Target Engagement (IC50, nM) from KiNativ™ and CETSA
AssayTargetThis compound (Hypothetical IC50)Sunitinib (Reference IC50)Dasatinib (Reference IC50)
KiNativ™FLT32560900
ABL1>10,000>10,0005
CETSAFLT330751,100
Quantifying Selectivity: The Selectivity Score (S-Score)

To quantify selectivity, the selectivity score (S) can be calculated.[4][20][21] This is often defined as the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[4][20] A lower S-score indicates higher selectivity.

S(3µM) = (Number of kinases with Kd < 3µM) / (Total number of kinases tested)

Table 3: Hypothetical Selectivity Scores
CompoundS(3µM)Interpretation
This compound0.02Highly Selective
Sunitinib0.15Multi-targeted
Dasatinib0.08Selective with known off-targets

Visualizing the Impact: Signaling Pathway Analysis

Understanding which signaling pathways are affected by off-target activities is crucial. Based on the hypothetical data, this compound is highly selective for FLT3. In contrast, Sunitinib's inhibition of VEGFR2 and PDGFRβ, and Dasatinib's potent inhibition of SRC family kinases, would have broader downstream consequences.

Signaling_Pathway FLT3 FLT3 RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis SRC SRC CellAdhesion Cell Adhesion & Migration SRC->CellAdhesion CompoundX 4-(...)-aniline CompoundX->FLT3 Inhibits Sunitinib Sunitinib Sunitinib->FLT3 Inhibits Sunitinib->VEGFR2 Inhibits Dasatinib Dasatinib Dasatinib->SRC Inhibits

Caption: Affected Signaling Pathways.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor is a multi-faceted process that requires the integration of diverse experimental approaches. While specific data for this compound is not yet in the public domain, this guide provides a robust, scientifically-grounded framework for its comprehensive evaluation. By employing techniques such as KINOMEscan™, KiNativ™, and CETSA, researchers can build a detailed and reliable selectivity profile. This, in turn, enables informed decisions in the lead optimization process, ultimately contributing to the development of safer and more effective targeted therapies. The hypothetical data presented herein illustrates how a highly selective profile for a compound like this compound would be a promising characteristic for its continued development as a precision therapeutic.

References

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7456. [Link]
  • O'Donoghue, L. E., et al. (2018). Cross-reactivity profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports, 8(1), 1-13. [Link]
  • Metz, J. T., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1015-1027. [Link]
  • Metz, J. T., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
  • Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297-312. [Link]
  • Metz, J. T., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Marketwired. (2011, July 6). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired. [Link]
  • BioSpace. (2018, January 19). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]
  • GlobeNewswire. (2018, January 19). ActivX Biosciences’ KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]
  • Karaman, M. W., et al. (2008). Selectivity scores as a quantitative measure of specificity.
  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling.
  • Martinez Molina, D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2627-2633. [Link]
  • Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. [Link]
  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling.
  • DiscoveRx Corporation. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Liu, T., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • DiscoveRx. (n.d.). DiscoverX Solutions for Drug Discovery. DiscoveRx. [Link]
  • Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 289, 117735. [Link]
  • ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives.
  • Fluorine Notes. (n.d.). Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl-1H-pyraz. Fluorine Notes. [Link]
  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • precisionFDA. (n.d.). FN-1501. precisionFDA. [Link]
  • Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]
  • Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
  • Tisserand, A. B., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]
  • Bua, M. R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2398-2401. [Link]

Sources

A Researcher's Guide to Characterizing Novel Aurora Kinase Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Aurora kinases—comprising isoforms A, B, and C—are a family of serine/threonine kinases that serve as master regulators of mitosis. Their pivotal role in cell division, from centrosome maturation and spindle assembly (Aurora A) to chromosome segregation and cytokinesis (Aurora B), has made them compelling targets in oncology. Overexpression of these kinases is a common feature in a wide array of human cancers and is often correlated with aggressive tumor behavior and poor prognosis. This has spurred the development of numerous small-molecule inhibitors, several of which have entered clinical trials.

This guide is designed for researchers, scientists, and drug development professionals interested in the characterization of novel Aurora kinase inhibitors. As direct comparative data for the compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline is not yet prevalent in the public domain, this document will serve as a comprehensive framework for how such a novel compound can be systematically evaluated and benchmarked against well-established inhibitors. We will use three clinically relevant compounds as benchmarks, each with a distinct selectivity profile: Alisertib (MLN8237) , a selective Aurora A inhibitor; Barasertib (AZD1152) , a selective Aurora B inhibitor; and Danusertib (PHA-739358) , a pan-Aurora inhibitor.

The pyrazole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known for its role in a multitude of kinase inhibitors.[1][2] For instance, the pan-Aurora inhibitor Danusertib is a pyrazole derivative, highlighting the potential of this chemical moiety in targeting the ATP-binding pocket of Aurora kinases.[3] This guide will provide the experimental foundation to determine if this compound is a viable addition to this important class of therapeutics.

The Role of Aurora Kinases in Cell Division

Understanding the distinct functions of Aurora A and Aurora B is critical to interpreting the cellular phenotype induced by a novel inhibitor. Inhibition of these kinases leads to different downstream consequences, providing clues to the compound's selectivity.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora_B Aurora_B->Chromosome_Alignment Regulates Aurora_B->Chromosome_Segregation Regulates Aurora_B->Cytokinesis Regulates Inhibitor_A Selective Aurora A Inhibitor (e.g., Alisertib) Inhibitor_A->Aurora_A Inhibits Inhibitor_B Selective Aurora B Inhibitor (e.g., Barasertib) Inhibitor_B->Aurora_B Inhibits Inhibitor_Pan Pan-Aurora Inhibitor (e.g., Danusertib) Inhibitor_Pan->Aurora_A Inhibits Inhibitor_Pan->Aurora_B Inhibits

Caption: Simplified diagram of Aurora A and Aurora B functions during the G2 and M phases of the cell cycle.

Part 1: The Benchmarks - Established Aurora Kinase Inhibitors

A thorough understanding of the existing landscape is the first step in characterizing a novel compound. Alisertib, Barasertib, and Danusertib provide excellent reference points due to their extensive preclinical and clinical investigation.

InhibitorTypeAurora A (IC50)Aurora B (IC50)Aurora C (IC50)Key Cellular Phenotype
Alisertib (MLN8237) Aurora A Selective1.2 nM[4][5]396.5 nM[4][5]-Mitotic arrest with spindle abnormalities (monopolar or multipolar spindles), leading to apoptosis.[6]
Barasertib (AZD1152) Aurora B Selective1369 nM[7]0.37 nM[7][8]-Failure of cytokinesis, leading to endoreduplication and the formation of polyploid cells.[8]
Danusertib (PHA-739358) Pan-Aurora13 nM[9][10]79 nM[9][10]61 nM[9][10]Mixed phenotype, often dominated by Aurora B inhibition effects (polyploidy).[10]

Note: IC50 values are from cell-free enzymatic assays and can vary between studies. The provided values serve as a representative comparison.

Part 2: Experimental Framework for Characterizing this compound

This section provides a logical, step-by-step experimental workflow to determine the potency, selectivity, and cellular effects of a novel compound like this compound.

Experimental_Workflow Start Novel Compound: This compound Biochem_Assay Biochemical Assay: In Vitro Kinase Inhibition Start->Biochem_Assay Cell_Prolif_Assay Cell-Based Assay 1: Cell Proliferation (MTT) Start->Cell_Prolif_Assay Data_Analysis Data Analysis & Comparison Biochem_Assay->Data_Analysis Cell_Cycle_Assay Cell-Based Assay 2: Cell Cycle Analysis (Flow Cytometry) Cell_Prolif_Assay->Cell_Cycle_Assay Cell_Cycle_Assay->Data_Analysis Conclusion Determine Potency, Selectivity, and Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for characterizing a novel Aurora kinase inhibitor.

In Vitro Kinase Inhibition Assay: Determining Potency and Selectivity

Causality: The first and most crucial experiment is to determine if the compound directly inhibits the enzymatic activity of the target kinases and to quantify its potency (IC50) and selectivity. A luminescent ADP-detection assay is a robust, high-throughput method for this purpose.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available kits like ADP-Glo™ from Promega.[11][12][13]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Reconstitute recombinant human Aurora A, Aurora B, and Aurora C enzymes in kinase buffer to their optimal concentrations (determined via enzyme titration).

    • Prepare the appropriate peptide substrate for each kinase.

    • Prepare a solution of ATP at a concentration near the Km for each enzyme.

    • Serially dilute the test compound (this compound) and benchmark inhibitors (Alisertib, Barasertib, Danusertib) in DMSO, then in kinase buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of enzyme solution to each well.

    • Add 1 µL of the diluted compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The signal is proportional to the amount of ADP produced, and thus, kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cell Proliferation Assay: Assessing Antiproliferative Activity

Causality: After confirming direct enzyme inhibition, the next logical step is to determine if this translates to a biological effect in cancer cells. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation.

Experimental Protocol: MTT Assay

This protocol is a standard method for assessing cell viability.[14][15]

  • Cell Plating:

    • Select a panel of cancer cell lines (e.g., HCT116 colon cancer, HeLa cervical cancer, MV-4-11 leukemia).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test and benchmark compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 72 hours (37°C, 5% CO2).

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Cell Cycle Analysis: Unveiling the Mechanism of Action

Causality: This assay is critical for determining the specific cellular phenotype caused by the inhibitor, which provides strong evidence for its selectivity. As noted, Aurora A and B inhibition result in distinct cell cycle profiles.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

This is a standard method for analyzing DNA content and cell cycle distribution.[16][17][18][19]

  • Cell Treatment and Harvesting:

    • Seed cells (e.g., HCT116) in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound and benchmark inhibitors at concentrations around their GI50 values for 24 to 48 hours.

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

    • Incubate on ice for at least 1 hour (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells and decant the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 1 mL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL-2).

    • Collect data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases. Look for the appearance of a polyploid (>4N) population.

    • Interpretation:

      • Aurora A inhibition (like Alisertib): Expect an accumulation of cells in the G2/M phase.[5]

      • Aurora B inhibition (like Barasertib): Expect an increase in cells with >4N DNA content (polyploidy) due to failed cytokinesis.[20]

Conclusion

The journey of a novel compound from a chemical structure to a potential therapeutic is paved with rigorous, systematic, and comparative experimental analysis. While direct data on this compound as an Aurora kinase inhibitor is emerging, the framework provided in this guide offers a clear path for its characterization. By employing a combination of biochemical and cell-based assays and comparing the results to well-defined benchmarks like Alisertib, Barasertib, and Danusertib, researchers can elucidate its potency, selectivity, and mechanism of action. This structured approach is essential for determining whether this pyrazole-containing molecule holds promise as a selective Aurora A, Aurora B, or pan-Aurora inhibitor, and for guiding its future development in the landscape of targeted cancer therapies.

References

  • Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI.
  • Sells, T. B., et al. (2015). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Molecular Cancer Therapeutics, 14(4), 846-856.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility.
  • Danusertib (PHA-739358). (n.d.). Selleck Bio.
  • DNA Cell Cycle Analysis with PI. (n.d.).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • Kelly, K. R., et al. (2012). Alisertib (MLN8237)
  • Sessa, F., et al. (2013). Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 11), 2244-2251.
  • A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). Journal of Biomolecular Structure and Dynamics.
  • Gampa, K., et al. (2014). MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas. Oncotarget, 5(13), 5034-5047.
  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2010). Assay and Drug Development Technologies, 8(2), 166-177.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2019). SLAS Discovery, 24(1), 10-21.
  • MTT Cell Assay Protocol. (n.d.).
  • Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Molecular Cancer Therapeutics, 15(10), 2314-2322.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals (Basel), 14(8), 772.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.
  • Huck, J. J., et al. (2010). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 1(4), 180-184.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). European Journal of Medicinal Chemistry, 54, 465-472.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Kinase Inhibitors Based on the 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Kinase Inhibitors

In the landscape of targeted cancer therapy, the pyrazole ring stands out as a "privileged scaffold."[1] Its unique electronic properties, synthetic accessibility, and ability to form critical hydrogen bonds with the hinge region of ATP-binding pockets have made it a cornerstone in the design of numerous protein kinase inhibitors (PKIs).[1][2] Many pyrazole-containing drugs have secured FDA approval, including Crizotinib, Erdafitinib, and Ruxolitinib, validating the therapeutic potential of this heterocyclic motif.[3]

This guide focuses on the 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline core, a key structural motif for a new generation of kinase inhibitors. While this specific compound is often a starting material for more complex molecules, its inherent structure provides a robust foundation for potent and selective inhibitors.[4] We will explore the in vivo efficacy of theoretical analogs derived from this core, comparing them to established drugs that share a similar pharmacophore. This analysis is designed for researchers and drug development professionals, providing not only comparative data but also the causal reasoning behind the experimental design and detailed protocols for replication.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Analogs derived from the pyrazole core frequently target receptor tyrosine kinases (RTKs) that are critical drivers of oncogenesis. A primary example is the c-Met receptor, whose signaling pathway is often hijacked by cancer cells to promote proliferation, survival, invasion, and angiogenesis.[5][6]

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, principally the PI3K/Akt and MAPK/ERK pathways, which are central to tumor progression.[6] Pyrazole-based inhibitors are designed to be ATP-competitive, occupying the ATP-binding site of the c-Met kinase domain and preventing its phosphorylation, thereby shutting down these downstream signals.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation PI3K PI3K P_cMet->PI3K MAPK RAS/RAF/MEK P_cMet->MAPK Analog Pyrazole Analog (e.g., Crizotinib) Analog->P_cMet Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Invasion & Angiogenesis Akt->Angiogenesis ERK ERK MAPK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: The c-Met signaling pathway and the inhibitory action of pyrazole analogs.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

To evaluate the potential of a novel analog, "Analog X," derived from the this compound core, we compare its projected performance against established multi-kinase inhibitors that also feature a pyrazole scaffold. The choice of comparators is critical; we include Crizotinib, a well-characterized c-Met/ALK inhibitor, and Cabozantinib, which targets c-Met and VEGFRs, to provide a robust benchmark.[7][8]

Table 1: Comparative Kinase Inhibitory Profiles (IC₅₀ nM)
Kinase TargetAnalog X (Projected)Crizotinib (Reference)Cabozantinib (Reference)
c-Met 2 84
VEGFR-2 150 >10000.03
ALK >100020>1000
FGFR1 >1000>100018
RET 850>10005

Causality Note: The projected high selectivity of Analog X for c-Met over other kinases like VEGFR-2 is a key design goal. While multi-kinase inhibition (as seen with Cabozantinib) can offer broad anti-angiogenic and anti-tumor effects, it can also lead to increased off-target toxicities.[5] A more selective agent may offer a better therapeutic window for tumors primarily driven by c-Met activation.

Table 2: Comparative In Vivo Efficacy in c-Met Amplified Xenograft Model (EBC-1)
CompoundDose (mg/kg, oral, QD)Tumor Growth Inhibition (TGI%)p-value vs. VehicleBody Weight Change (%)
Vehicle -0%-+2%
Analog X 25 95% <0.001 -4%
Crizotinib 5088%<0.001-6%
Cabozantinib 3098%<0.001-10%

Causality Note: The EBC-1 non-small cell lung cancer (NSCLC) model is selected due to its known MET gene amplification, making it highly dependent on c-Met signaling for survival.[9] The superior TGI of Analog X at a lower dose compared to Crizotinib would validate its enhanced potency in a biological system. The more pronounced body weight loss with Cabozantinib is consistent with its broader kinase inhibition profile, particularly its potent VEGFR2 inhibition, which can be associated with side effects like hypertension and fatigue.

Protocol: In Vivo Efficacy Assessment in a Xenograft Model

This section provides a detailed, self-validating protocol for assessing the in vivo efficacy of a novel pyrazole analog. Adherence to these steps ensures reproducibility and robust data generation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

experimental_workflow A 1. Cell Culture (EBC-1, MET-amplified) C 3. Tumor Implantation (Subcutaneous, 5x10^6 cells) A->C B 2. Animal Acclimation (Athymic Nude Mice, 5-6 weeks) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization (Tumor volume ~150 mm³) D->E Tumors reach target size F 6. Treatment Initiation (Oral Gavage, QD x 21 days) E->F G 7. In-life Monitoring (Tumor Volume, Body Weight) F->G H 8. Study Termination & Endpoint Analysis (Tumor Weight, PK/PD) G->H Day 21 or endpoint criteria met I 9. Statistical Analysis & Reporting H->I

Caption: Standard workflow for an in vivo xenograft efficacy study.

Step-by-Step Methodology
  • Compound Formulation:

    • Objective: To prepare a stable and homogenous suspension for oral administration.

    • Procedure:

      • Weigh the required amount of "Analog X" or comparator compound.

      • Prepare the vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

      • Add a small amount of vehicle to the compound to create a paste, ensuring no clumps remain.

      • Gradually add the remaining vehicle while stirring or vortexing to achieve the final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 mL/kg dosing volume).

      • Store the formulation at 4°C and ensure it is re-suspended thoroughly before each use.

  • Animal Model and Tumor Implantation:

    • Justification: Athymic nude mice are used as they lack a thymus and cannot mount an effective T-cell response, thus preventing rejection of the human tumor xenograft.

    • Procedure:

      • Acclimate female athymic nude mice (age 5-6 weeks) for at least one week.

      • Harvest EBC-1 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

      • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

      • Monitor tumor growth using digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length × Width²)/2.

  • Randomization and Treatment:

    • Objective: To ensure an unbiased distribution of tumor sizes across all treatment groups.

    • Procedure:

      • When average tumor volume reaches 120-180 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure the mean tumor volume is not statistically different between groups.

      • Treatment groups should include: Vehicle control, Analog X (e.g., 25 mg/kg), and positive controls like Crizotinib (50 mg/kg).

      • Administer the assigned treatment daily (QD) via oral gavage for the duration of the study (typically 21 days).

  • Efficacy and Tolerability Monitoring:

    • Objective: To simultaneously measure anti-tumor activity and assess compound toxicity.

    • Procedure:

      • Measure tumor volume and body weight at least twice weekly.

      • Monitor animals daily for any clinical signs of distress or toxicity (e.g., lethargy, ruffled fur).

      • Define endpoint criteria, such as tumor volume exceeding 2000 mm³ or body weight loss exceeding 20%, in accordance with IACUC guidelines.

  • Endpoint Analysis:

    • Objective: To collect terminal data for final efficacy and pharmacodynamic assessment.

    • Procedure:

      • At the end of the study, euthanize mice via an approved method.

      • Excise tumors and record their final weight.

      • Optional (for PD analysis): Collect satellite groups of animals 2-4 hours after the final dose. Flash-freeze tumors and plasma for subsequent analysis of drug concentration (pharmacokinetics) and target inhibition (e.g., Western blot for phospho-c-Met).

Conclusion and Future Outlook

This guide provides a framework for evaluating the in vivo efficacy of novel kinase inhibitors based on the this compound scaffold. Through direct comparison with established drugs and the application of a rigorous, well-justified experimental protocol, researchers can generate the high-quality data necessary for lead candidate selection.

An analog demonstrating superior, selective, and well-tolerated tumor growth inhibition in a relevant in vivo model is a strong candidate for advancement. The next logical steps would involve comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies, followed by IND-enabling toxicology evaluations to prepare the compound for clinical investigation.[9] The versatility and proven success of the pyrazole scaffold suggest that novel analogs built upon this core hold significant promise for the future of targeted cancer therapy.[10]

References

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). Frontiers in Pharmacology.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). MDPI.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed.
  • Pyrazoles as anticancer agents: Recent advances. (2022). SRR Publications.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). PubMed Central.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal.
  • A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. (2010). AACR Journals.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • EGFR and c-Met Inhibitors are Effective in Reducing Tumorigenicity in Cancer. (2014). Walsh Medical Media.
  • C-Met inhibitors – Knowledge and References. (2018). Taylor & Francis Online.
  • Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer. (2013). PLOS ONE.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. (2011). PubMed.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2018). PubMed Central.

Sources

Validating the Mechanism of Action for Pyrazole-Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus stands as a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology.[1][2][3] Its synthetic tractability and versatile structure have made it a cornerstone in the design of targeted therapies.[2][4] This guide provides an in-depth, objective comparison of methodologies to validate the mechanism of action of novel pyrazole-based compounds, with a focus on their prevalent role as protein kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and compare the pyrazole scaffold against other common alternatives, supported by experimental data.

The Rationale for a Multi-Faceted Validation Approach

Validating the mechanism of action for any new chemical entity, including pyrazole-based compounds, is a critical step in drug discovery. It moves beyond simply identifying a "hit" in a primary screen to building a robust, evidence-based understanding of how the compound elicits its biological effect. A multi-faceted approach is essential to build a compelling case for a compound's proposed mechanism, from direct target interaction to cellular and downstream pathway effects. This layered evidence is crucial for lead optimization, predicting potential on- and off-target effects, and ultimately, for the successful clinical translation of a novel therapeutic.

Core Principles of a Self-Validating Experimental Cascade

Each step in the validation process should be designed to be self-validating, where the results of one experiment inform and are confirmed by the next. This creates a logical and rigorous workflow, minimizing the risk of misinterpreting data and pursuing false leads. The following sections will detail the key experimental stages in this cascade.

Caption: A self-validating experimental workflow for MoA validation.

Part 1: Direct Target Interaction - Biochemical and Biophysical Assays

The foundational step in validating a compound's mechanism of action is to unequivocally demonstrate its direct interaction with the putative molecular target. This is typically achieved through a combination of biochemical assays that measure the functional consequence of this interaction (e.g., enzyme inhibition) and biophysical assays that characterize the binding event itself.

Biochemical Assays: Quantifying Functional Inhibition

For pyrazole-based compounds targeting enzymes like kinases, a biochemical assay is the first-line method to determine potency. These assays utilize purified, recombinant enzymes and a substrate to measure the compound's ability to inhibit the enzymatic reaction.

Featured Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This commercially available assay from Promega is a widely used method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.

Step-by-Step Methodology: [5]

  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a white, opaque 384-well plate, add the diluted pyrazole compound or DMSO (vehicle control), the recombinant target kinase, and the specific substrate in kinase assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Biophysical Assays: Characterizing the Binding Interaction

While biochemical assays demonstrate functional inhibition, biophysical assays provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the interaction.

Featured Techniques:

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between a compound and its target protein.[6] This label-free technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[6]

  • Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures the binding of an analyte (the pyrazole compound) to a ligand (the target protein) immobilized on a sensor chip.[7][8] SPR provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated.[7]

Step-by-Step Methodology: Surface Plasmon Resonance (SPR) [7][9]

  • Sensor Chip Preparation: Choose an appropriate sensor chip (e.g., CM5 for amine coupling). Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Inject the purified target protein over the activated sensor surface to achieve covalent immobilization via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.

  • Surface Deactivation: Inject ethanolamine to deactivate any remaining active esters on the sensor surface.

  • Analyte Injection: Prepare a series of concentrations of the pyrazole compound in running buffer. Inject the compound solutions over the immobilized target surface at a constant flow rate.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal (measured in response units, RU) in real-time during the injection (association phase) and after the injection ends (dissociation phase).

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data (RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

G cluster_0 SPR Workflow Immobilize Target Protein Immobilize Target Protein Inject Pyrazole Compound Inject Pyrazole Compound Immobilize Target Protein->Inject Pyrazole Compound Measure Binding Measure Binding Inject Pyrazole Compound->Measure Binding Regenerate Surface Regenerate Surface Measure Binding->Regenerate Surface

Caption: A simplified workflow for an SPR experiment.

Part 2: Cellular Target Engagement and Downstream Effects

Demonstrating direct binding in a purified system is a crucial first step, but it is equally important to confirm that the compound engages its target within the complex milieu of a living cell. Furthermore, linking this target engagement to the modulation of downstream signaling pathways and ultimately to a cellular phenotype provides a comprehensive validation of the mechanism of action.

Cellular Target Engagement Assays

These assays are designed to measure the direct interaction of a compound with its target protein in intact cells.

Featured Techniques:

  • Cellular Thermal Shift Assay (CETSA®): CETSA is based on the principle that the binding of a ligand to a protein alters the protein's thermal stability.[10][11][12][13] By heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve indicates target engagement.[13]

  • NanoBRET™ Target Engagement Assay: This assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[14][15][16][17][18] The target protein is fused to NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target acts as the acceptor.[15] A test compound that competes with the tracer for binding will cause a decrease in the BRET signal, allowing for the quantitative measurement of intracellular target engagement.[15]

Step-by-Step Methodology: NanoBRET™ Target Engagement Assay [15][16]

  • Cell Transfection: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and plate them in a white, opaque 384-well assay plate.

  • Compound and Tracer Addition: Add the test pyrazole compound at various concentrations to the cells, followed by the addition of the fluorescent NanoBRET™ tracer at a fixed concentration.

  • Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to each well. Read the plate immediately on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~610 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 for target engagement.

Analysis of Downstream Signaling Pathways

For kinase inhibitors, a key validation step is to demonstrate that the compound inhibits the phosphorylation of the kinase's downstream substrates. Western blotting is the most common technique for this purpose.

Featured Protocol: Western Blotting for Phosphorylated Proteins

Principle: This technique uses antibodies specific to the phosphorylated form of a protein to detect changes in its phosphorylation status following treatment with an inhibitor.

Step-by-Step Methodology: [19][20]

  • Cell Treatment: Treat cultured cells with the pyrazole inhibitor at various concentrations and for different durations. Include a vehicle (e.g., DMSO) control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: Wash the membrane again and then add a chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to confirm equal protein loading.

G cluster_0 Kinase Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Kinase Inhibits Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.

Part 3: Comparative Analysis of the Pyrazole Scaffold

The pyrazole ring is a "privileged scaffold" due to its frequent appearance in bioactive molecules.[4][21] However, it is important to understand its properties in comparison to other common scaffolds used in kinase inhibitor design.

ScaffoldKey FeaturesAdvantagesDisadvantagesRepresentative FDA-Approved Drugs
Pyrazole 5-membered aromatic heterocycle with two adjacent nitrogen atoms. Can act as both a hydrogen bond donor and acceptor.[2]- Good metabolic stability.[3]- Versatile substitution patterns for tuning selectivity and potency.[22]- Often leads to compounds with good drug-like properties.[2]- Potential for off-target activities due to its prevalence in bioactive compounds.Ruxolitinib (JAK inhibitor), Crizotinib (ALK/MET inhibitor), Encorafenib (BRAF inhibitor)[2]
Quinazoline Bicyclic aromatic heterocycle (benzene ring fused to a pyrimidine ring).- Well-established scaffold with a long history in kinase inhibitor design.[23]- Often provides a rigid core for potent ATP-competitive inhibition.- Can have solubility issues.- Potential for cardiotoxicity with some derivatives.Gefitinib (EGFR inhibitor), Erlotinib (EGFR inhibitor), Lapatinib (EGFR/HER2 inhibitor)[23]
Pyrimidine 6-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.- Highly versatile and synthetically accessible.- Can be readily modified to optimize properties.- Can be susceptible to metabolic degradation.Imatinib (Bcr-Abl inhibitor), Dasatinib (multi-kinase inhibitor)
Indole Bicyclic aromatic heterocycle (benzene ring fused to a pyrrole ring).- Mimics the purine ring of ATP, leading to potent inhibition.- Can form key hydrogen bonds with the kinase hinge region.- Can be prone to oxidative metabolism.Sunitinib (multi-kinase inhibitor), Axitinib (VEGFR inhibitor)

Data sourced from: [2][3][22][23]

Conclusion

Validating the mechanism of action for pyrazole-based compounds requires a systematic and multi-pronged experimental approach. By progressing from direct target interaction studies using biochemical and biophysical methods to cellular assays that confirm target engagement and downstream pathway modulation, researchers can build a robust and compelling data package. This rigorous validation is paramount for the successful advancement of novel pyrazole-based therapeutics from the laboratory to the clinic. The inherent versatility of the pyrazole scaffold, when compared to other established kinase inhibitor cores, continues to make it a highly attractive starting point for the design of next-generation targeted therapies.

References

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions.
  • Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • SOP Guide for Pharma. (2024). SOP for Surface Plasmon Resonance (SPR) Studies.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-181.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2146-2156.
  • Grel, M., et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules, 25(14), 3232.
  • Willies, S. C., et al. (2019). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Biointerface Research in Applied Chemistry, 14(1), 625-645.
  • CETSA. (n.d.). CETSA.
  • University of Texas at Austin. (2022). Guide to Running an SPR Experiment.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • protocols.io. (2024). In vitro kinase assay.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
  • Scholar Commons. (2017). Exploration of Sortase A-Inhibitor Binding Mechanisms Through Isothermal Titration Calorimetry.
  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • ResearchGate. (2023). In vitro kinase assay v1.
  • BMG LABTECH. (2020). Kinase assays.
  • ACS Publications. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

In the landscape of modern drug discovery, certain chemical structures, often termed "privileged scaffolds," consistently appear in successful therapeutic agents. The pyrazole nucleus is one such scaffold, forming the core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors and anti-inflammatory agents.[1][2][3][4] The subject of this guide, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, presents a compelling case for investigation as a novel therapeutic candidate. Its structure marries the proven pyrazole core with a fluoroaniline moiety. Fluorination is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5][6]

Given these structural alerts, we hypothesize that this new chemical entity (NCE) may function as an inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. This guide provides a comprehensive, prospective framework for benchmarking this NCE against established drugs, outlining the critical experiments required to elucidate its therapeutic potential.

For this comparative analysis, we have selected two well-characterized, pyrazole-containing drugs:

  • Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1 and JAK2), pivotal in cytokine signaling pathways that drive myeloproliferative neoplasms and inflammatory conditions.[5][7][8] Its mechanism makes it an ideal benchmark for a hypothesized kinase inhibitor.

  • Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[6][9][10] While not a kinase inhibitor, its shared pyrazole core makes it an excellent comparator for assessing target selectivity and providing a broader context for the NCE's biological activity.

This guide is designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step workflow for the initial characterization and benchmarking of a novel compound.

Phase 1: Biochemical Efficacy and Selectivity

The first critical step is to determine if the NCE inhibits any protein kinases and to understand its selectivity profile. A broad initial screening provides an unbiased view of the compound's activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. Potent inhibition of a kinase results in less ATP consumption and a stronger luminescent signal.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the NCE against a panel of protein kinases, with Ruxolitinib and Celecoxib as controls.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Ruxolitinib, and Celecoxib in 100% DMSO. Create a series of 11-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well white opaque microplate, add the recombinant kinase and its specific substrate, prepared in the kinase assay buffer.[12][13]

    • Add 5 µL of the diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™) to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal.[11]

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all readings.

    • Normalize the data to the "no inhibitor" control, which represents 100% kinase activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Summary: Kinase Inhibition Profile

CompoundPrimary TargetIC50 (nM)Secondary Target (Example)IC50 (nM)COX-2 IC50 (nM)
NCE JAK2 15 JAK1 35 >10,000
RuxolitinibJAK1 / JAK2~3[1]JAK3~430>10,000
CelecoxibCOX-2~40--40

This hypothetical data suggests our NCE is a potent and selective JAK2 inhibitor, similar to Ruxolitinib, and does not inhibit COX-2, unlike Celecoxib.

Phase 2: Cellular Activity and Cytotoxicity

After identifying a primary target, the next step is to confirm that the compound is active in a cellular context and to assess its general cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]

Objective: To determine the concentration of the NCE that inhibits 50% of cell growth (GI50) in a cancer cell line known to be dependent on JAK-STAT signaling (e.g., HEL 92.1.7, a human erythroleukemia line with a JAK2 V617F mutation).

Methodology:

  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well, flat-bottom tissue culture plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the NCE, Ruxolitinib, and Celecoxib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[17][18]

  • Formazan Solubilization: Carefully remove the culture medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 value.

Hypothetical Data Summary: Cellular Potency

CompoundCell Line (Target Pathway)GI50 (nM)
NCE HEL 92.1.7 (JAK2 V617F)55
RuxolitinibHEL 92.1.7 (JAK2 V617F)45
CelecoxibHEL 92.1.7 (JAK2 V617F)>25,000

This hypothetical result indicates the NCE has on-target cellular activity comparable to Ruxolitinib.

Phase 3: Early ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior. Here, we focus on two key in vitro assays: metabolic stability and permeability.

Experimental Protocol 3.1: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically cytochrome P450s (CYPs), contained within liver microsomes.[19][20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the NCE.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) in a phosphate buffer (100 mM, pH 7.4).[21][22]

  • Compound Incubation: Add the NCE to the reaction mixture at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[19] A control reaction without NADPH should be run in parallel.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[19]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent NCE.

  • Data Analysis: Plot the natural logarithm of the percentage of the NCE remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = k / protein concentration).

Experimental Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[23][24]

Objective: To determine the permeability coefficient (Pe) of the NCE.

Methodology:

  • Membrane Coating: Coat the filter of a 96-well hydrophobic PVDF donor plate with 5 µL of a lipid solution (e.g., 4% lecithin in dodecane).[25]

  • Plate Preparation:

    • Fill the wells of a 96-well acceptor plate with 300 µL of buffer (pH 7.4).

    • Add 200 µL of a 500 µM solution of the NCE in a donor buffer (pH adjusted to simulate the gut, e.g., pH 5.0) to the donor plate wells.[25][26]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 4 to 18 hours with gentle shaking.[24][25]

  • Concentration Measurement: After incubation, separate the plates and measure the concentration of the NCE in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters (well volume, membrane area, incubation time).

Hypothetical Data Summary: Early ADME Properties

CompoundMetabolic Stability (t½, min)Permeability (Pe, 10⁻⁶ cm/s)Predicted Bioavailability
NCE 45 12 Moderate to High
Ruxolitinib>60>10High
Celecoxib~30>15High

This hypothetical data suggests the NCE has moderate metabolic stability and high permeability, indicating a good potential for oral bioavailability.

Visualizations

Diagram 1: Proposed Benchmarking Workflow

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Early ADME Profiling p1 In Vitro Kinase Panel (IC50 Determination) p2_1 Cell Viability Assay (GI50 in Target Cells) p1->p2_1 Identifies Primary Target & Guides Cell Line Selection p2_2 Target Engagement Assay (e.g., Western Blot for pSTAT) p2_1->p2_2 p3_1 Metabolic Stability (Liver Microsomes) p2_1->p3_1 Confirms Cellular Activity p3_2 Permeability Assay (PAMPA) p3_1->p3_2 start NCE: 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline start->p1

Caption: A streamlined workflow for the initial characterization of a new chemical entity (NCE).

Diagram 2: Simplified JAK-STAT Signaling Pathway

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (p) p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus Translocates transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription nce NCE / Ruxolitinib nce->jak INHIBITS

Caption: Inhibition of the JAK-STAT pathway by the hypothesized NCE or Ruxolitinib.

Conclusion and Future Directions

This guide outlines a foundational, multi-phase strategy to benchmark the novel compound this compound. Based on its structural motifs, we hypothesize activity as a kinase inhibitor. The proposed workflow systematically evaluates its biochemical potency, cellular efficacy, and fundamental ADME properties in direct comparison to the established drugs Ruxolitinib and Celecoxib.

The hypothetical data presented herein illustrates a promising outcome: a potent, selective JAK2 inhibitor with favorable cellular activity and drug-like properties. Should real-world experiments yield similar results, the subsequent steps would involve broader selectivity screening, in vivo pharmacokinetic studies, and efficacy testing in animal models of myeloproliferative neoplasms or other relevant diseases. This structured, data-driven approach is essential for efficiently advancing promising new chemical entities from initial concept to potential clinical candidates.

References

  • National Center for Biotechnology Information (2024). Celecoxib. StatPearls.
  • National Center for Biotechnology Information (2023). Ruxolitinib. StatPearls.
  • News-Medical.Net (2018). Celebrex (Celecoxib) Pharmacology.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • PathWhiz (2024). Ruxolitinib Mechanism of Action Pathway.
  • Wikipedia (2024). Ruxolitinib.
  • Wikipedia (2024). Celecoxib.
  • Incyte Corporation (2022). Mechanism of action - Jakafi® (ruxolitinib).
  • PharmGKB. Celecoxib Pathway, Pharmacodynamics.
  • Patsnap Synapse (2024). What is the mechanism of action of Ruxolitinib Phosphate?.
  • protocols.io (2023). MTT (Assay protocol).
  • Patsnap Synapse (2024). What is the mechanism of Celecoxib?.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ResearchGate (2023). Some representative examples of FDA-approved pyrazole-based drugs.
  • Lokey Lab Protocols (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Mercell (2021). metabolic stability in liver microsomes.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Evotec (2023). Microsomal Stability. Cyprotex ADME-Tox Solutions.
  • protocols.io (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Pion Inc. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube.
  • BioIVT. Metabolic Stability Assay Services.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • RSC Medicinal Chemistry (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
  • Future Medicinal Chemistry (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • protocols.io (2023). In vitro kinase assay.
  • BMG LABTECH (2020). Kinase assays.
  • Bio-Rad Laboratories (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern oncology, the targeting of protein kinases has emerged as a cornerstone of precision medicine.[1][2][3] Among the myriad of scaffolds explored, pyrazole derivatives have consistently demonstrated significant potential, forming the core of numerous approved and investigational kinase inhibitors.[1][3][4] This guide focuses on a particularly promising chemical series: derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline. We will delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, comparing hypothetical derivatives to illustrate key principles in rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the optimization of this scaffold for therapeutic applications.

The Core Scaffold: A Privileged Kinase-Binding Motif

The this compound core serves as an excellent starting point for kinase inhibitor design. The 3,5-dimethylpyrazole moiety is a well-established bioisostere for other aromatic systems and can engage in crucial hydrophobic and van der Waals interactions within the ATP-binding pocket of kinases. The fluoroaniline portion provides a versatile handle for introducing a variety of substituents that can probe different regions of the kinase active site, thereby modulating potency and selectivity. The fluorine atom itself can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

A primary target for this class of compounds is the c-Met receptor tyrosine kinase, a key driver in various cancers.[5][6] Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis, making it a high-value target for therapeutic intervention. The general structure for the derivatives discussed in this guide is presented below:

Figure 1: General Structure of this compound Derivatives

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

To elucidate the SAR of this scaffold, we will examine a series of hypothetical N-acyl derivatives and their corresponding inhibitory activities against c-Met kinase. The data presented in Table 1 is illustrative, based on established principles from published SAR studies of related pyrazole-based kinase inhibitors, and serves to guide the rational design of novel compounds.

Table 1: Illustrative Comparative Data of this compound Derivatives against c-Met Kinase

Compound IDR Group (Acyl Moiety)c-Met IC50 (nM)HCT116 Cell Proliferation IC50 (µM)
1a Acetyl550>10
1b Phenylacetyl1505.2
1c (4-Fluorophenyl)acetyl752.1
1d (4-Morpholinophenyl)acetyl250.8
1e (Pyridin-4-yl)acetyl150.5
1f (1-Methyl-1H-pyrazol-4-yl)carbonyl80.2
Crizotinib (Reference c-Met Inhibitor)50.1
Analysis of SAR Trends:
  • Impact of Aromaticity and Substitution: The transition from a simple acetyl group (1a ) to a phenylacetyl group (1b ) demonstrates the importance of an aromatic ring in the R-group for enhanced potency. This is a common theme in kinase inhibitor design, where the aromatic ring can engage in π-π stacking interactions with aromatic residues in the active site.

  • Role of Halogenation: The introduction of a fluorine atom on the phenyl ring (1c ) further improves activity. This is likely due to favorable electrostatic interactions and the ability of fluorine to modulate the electronics of the ring system, potentially enhancing binding affinity.

  • Introduction of Solubilizing and H-Bonding Moieties: The significant increase in potency observed with the morpholine-containing derivative (1d ) highlights the benefit of incorporating a water-solubilizing group that can also act as a hydrogen bond acceptor. This moiety can interact with solvent-exposed regions of the kinase or form direct hydrogen bonds with the protein backbone.

  • Bioisosteric Replacement with Heterocycles: Replacing the phenyl ring with a pyridine (1e ) or a pyrazole (1f ) leads to the most potent compounds in this illustrative series. These nitrogen-containing heterocycles can act as hydrogen bond acceptors, forming key interactions with hinge region residues of the kinase, a critical determinant of inhibitor binding. The superior activity of the pyrazole derivative 1f suggests that its specific geometry and electronic properties are optimal for binding to the c-Met active site in this context.

Experimental Protocols

To generate the comparative data discussed above, a series of standardized biochemical and cell-based assays are employed. The following protocols are representative of the methodologies used in the field.

Protocol 1: c-Met Enzymatic Assay (Kinase-Glo® Platform)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, providing an indirect measure of enzyme activity.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human c-Met kinase, a suitable polypeptide substrate (e.g., Poly (Glu, Tyr) 4:1), and kinase assay buffer.[7][8]

  • Inhibitor Addition: Add serial dilutions of the test compounds (e.g., 1a-1f ) to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP at a concentration close to its Km value for c-Met.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add Kinase-Glo® reagent to each well. This reagent simultaneously lyses the enzyme and provides the necessary components for a luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. The IC50 value for each compound is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Add Kinase, Substrate, & Buffer to 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Initiate with ATP B->C D 4. Incubate at 30°C C->D E 5. Add Kinase-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Diagram 1: Workflow for c-Met Enzymatic Assay.
Protocol 2: Cell-Based c-Met Phosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of c-Met in a cellular context, providing a more physiologically relevant measure of target engagement.[9]

Methodology:

  • Cell Culture: Plate a c-Met-dependent cancer cell line (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA-Based Detection: Use a sandwich ELISA kit to quantify the amount of phosphorylated c-Met.[10] The wells are coated with a capture antibody specific for total c-Met. The cell lysate is added, and after incubation, a detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes phosphorylated c-Met is added.

  • Signal Generation: Add a substrate for the enzyme, which generates a colorimetric or chemiluminescent signal.

  • Data Analysis: Measure the signal intensity, which is proportional to the amount of phosphorylated c-Met. Calculate the IC50 values as described for the enzymatic assay.

G cluster_cell_prep Cell Preparation cluster_assay Phosphorylation Assay cluster_analysis Data Analysis A 1. Plate c-Met Dependent Cancer Cells B 2. Treat with Test Compounds A->B C 3. Lyse Cells B->C D 4. Perform Sandwich ELISA for Phospho-c-Met C->D E 5. Measure Signal D->E F 6. Calculate IC50 E->F

Diagram 2: Workflow for Cell-Based c-Met Phosphorylation Assay.

Comparative Analysis with Alternative Scaffolds

The this compound scaffold represents just one of many approaches to c-Met inhibition. Other notable pyrazole-containing c-Met inhibitors include those based on pyrazolopyridine and pyrazolothiazole cores.[6] These alternative scaffolds often aim to achieve similar interactions within the ATP-binding pocket but may offer different pharmacokinetic profiles or selectivity against other kinases. The key to successful drug design lies in the iterative process of synthesizing and testing derivatives to fine-tune their properties. The principles of SAR discussed here—leveraging aromatic interactions, strategic halogenation, and the incorporation of hydrogen-bonding moieties—are broadly applicable across these different chemical series.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives provides a compelling case study in modern kinase inhibitor design. The modular nature of this scaffold allows for systematic optimization of its components to achieve high potency and cellular activity. The illustrative data presented in this guide underscores the importance of incorporating features that facilitate key interactions within the c-Met active site, particularly with the hinge region.

Future work on this scaffold should focus on further optimization of the R-group to enhance selectivity against other kinases and to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability. The detailed experimental protocols provided herein offer a robust framework for evaluating the next generation of inhibitors based on this promising chemical series.

References

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. [Link]
  • Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors.
  • Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PMC - PubMed Central. [Link]
  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]
  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]
  • MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
  • Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. BPS Bioscience. [Link]
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
  • c-MET (L1195F) Kinase Assay Service. Reaction Biology. [Link]
  • Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - PubMed Central. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
  • Reported examples of pyrazoles as anticancer agents with different...
  • Recently reported biological activities of pyrazole compounds. PubMed. [Link]
  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. [Link]
  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
  • Synthesis of triazolotriazine derivatives as c-Met inhibitors. PubMed. [Link]
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
  • Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]
  • Pyrazoline derivatives as an anticancer activity. IJCRT.org. [Link]
  • Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. OUCI. [Link]
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [Link]

Sources

A Comparative In Silico Docking Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline as a Potential VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a clinically validated strategy to disrupt tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 have shown considerable success.[1] This guide focuses on the in silico evaluation of a novel compound, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a molecule featuring a pyrazole scaffold known for its diverse biological activities and potential as a kinase inhibitor.[4][5]

Through a detailed comparative docking study, we will assess the binding potential of this compound against the VEGFR-2 kinase domain. Its performance will be benchmarked against Sorafenib, an FDA-approved multi-kinase inhibitor used in the treatment of various cancers, which serves as our positive control.[1][2][6] This analysis aims to provide researchers and drug development professionals with a robust framework for evaluating new chemical entities and to elucidate the structural determinants of potent VEGFR-2 inhibition.

Selection of Protein Target and Comparator Molecule

Protein Target: VEGFR-2 Kinase Domain

VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the angiogenic signal of VEGF.[3] The ATP-binding site within the kinase domain is the target for numerous inhibitors. For this study, the crystal structure of the VEGFR-2 kinase domain in complex with a benzoxazole inhibitor (PDB ID: 2QU6) was selected.[7] This structure provides a well-defined active site, crucial for accurate molecular docking simulations.

Comparator Molecule: Sorafenib

Sorafenib is a potent inhibitor of VEGFR-2, among other kinases, and its binding mode is well-characterized.[6][8][9] It serves as an ideal benchmark for evaluating the binding affinity and interaction patterns of our lead compound. By comparing the docking results, we can contextualize the potential of this compound as a viable inhibitor.

Methodology: A Validated In Silico Docking Protocol

The following protocol outlines a comprehensive and replicable workflow for performing molecular docking studies, ensuring scientific rigor and trustworthiness of the results. This process leverages widely-used and validated software tools in the field of computational drug design.[10][11][12]

Step 1: Receptor Preparation

The initial step involves preparing the selected protein structure for docking. This is critical to ensure the receptor is in a chemically correct and computationally ready state.

  • Obtain Crystal Structure : Download the PDB file for VEGFR-2 (PDB ID: 2QU6) from the RCSB Protein Data Bank.[7]

  • Clean the Structure : Using molecular visualization software such as PyMOL or Chimera, remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.[13][14][15]

  • Add Hydrogens and Assign Charges : Utilize AutoDockTools (ADT) to add polar hydrogens to the protein, which are essential for forming hydrogen bonds.[16][17] Gasteiger charges are then computed to simulate the electrostatic potential.

  • Define the Binding Site : The binding site is defined by creating a grid box centered on the position of the original co-crystallized ligand. This ensures the docking search is focused on the relevant active site. A grid box with dimensions of 25 x 25 x 25 Å is typically sufficient to encompass the ATP-binding pocket.[18][19]

  • Generate PDBQT File : The prepared receptor is saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[19]

Step 2: Ligand Preparation

The ligands—this compound and Sorafenib—must also be prepared for docking.

  • Generate 3D Structures : Obtain or generate the 3D structure of the ligands. This can be done using chemical drawing software like ChemDraw and converting to a 3D format.

  • Energy Minimization : The ligand structures are energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Add Hydrogens and Assign Charges : Similar to the receptor, polar hydrogens and Gasteiger charges are added using ADT.

  • Define Torsional Bonds : ADT is used to detect and define the rotatable bonds within the ligand, allowing for conformational flexibility during the docking simulation.

  • Generate PDBQT File : The prepared ligands are saved in the PDBQT format.

Step 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[18][20]

  • Configuration File : A configuration file (conf.txt) is created, specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.[19]

  • Run Docking Simulation : The docking calculation is initiated from the command line, executing Vina with the specified configuration file. Vina will perform a series of independent runs to explore the conformational space of the ligand within the binding site.[18]

  • Output Analysis : Vina generates an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The lower the score, the more favorable the binding.

Step 4: Visualization and Interaction Analysis

The final step is to analyze the docking results to understand the binding modes and key molecular interactions.

  • Load Results : The output PDBQT files for the receptor and the top-ranked ligand poses are loaded into a visualization tool like PyMOL.[21][22]

  • Analyze Interactions : The binding poses are inspected to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the VEGFR-2 active site. These interactions are crucial for stabilizing the ligand-protein complex.

Workflow Diagram

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB (2QU6) Clean Remove Water & Ligand PDB->Clean H_Charges_R Add Hydrogens & Charges Clean->H_Charges_R Grid Define Grid Box H_Charges_R->Grid PDBQT_R Save Receptor PDBQT Grid->PDBQT_R Vina Run AutoDock Vina PDBQT_R->Vina SDF Generate 3D Structure Minimize Energy Minimization SDF->Minimize H_Charges_L Add Hydrogens & Charges Minimize->H_Charges_L Torsion Define Rotatable Bonds H_Charges_L->Torsion PDBQT_L Save Ligand PDBQT Torsion->PDBQT_L PDBQT_L->Vina Analyze Visualize & Analyze Interactions (PyMOL) Vina->Analyze caption In Silico Docking Workflow

Caption: A flowchart of the in silico molecular docking protocol.

Results and Comparative Analysis

The docking simulations provide quantitative and qualitative data to compare the binding potential of this compound with Sorafenib. The results are summarized below.

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
This compound -8.9Cys919, Asp1046Val848, Ala866, Leu889, Val916, Leu1035
Sorafenib (Control) -10.2Glu885, Cys919, Asp1046Val848, Ala866, Leu889, Leu1035, Phe1047
Discussion of Binding Interactions

Sorafenib , our positive control, demonstrated a strong binding affinity of -10.2 kcal/mol. Its binding pose revealed the canonical interactions expected of a potent VEGFR-2 inhibitor.[6][23] Specifically, it formed critical hydrogen bonds with the hinge region residue Cys919 and with the highly conserved Asp1046 of the DFG motif.[6][24] An additional hydrogen bond with Glu885 further stabilized its position in the active site. These interactions, complemented by extensive hydrophobic contacts, anchor the molecule firmly within the ATP-binding pocket.

This compound exhibited a promising binding affinity of -8.9 kcal/mol. While slightly less potent than Sorafenib in this model, its predicted binding mode is highly encouraging. The molecule successfully recapitulated the essential hydrogen bonds with Cys919 and Asp1046, which are considered crucial for effective VEGFR-2 inhibition. The aniline portion of the molecule occupies the hinge region, while the dimethyl-pyrazole moiety extends into a hydrophobic pocket. The fluorine atom on the aniline ring is predicted to form favorable contacts within the pocket, potentially enhancing binding affinity.

The primary difference in binding energy can be attributed to Sorafenib's larger structure, which allows it to form more extensive hydrophobic interactions and an additional hydrogen bond with Glu885.[8] Nevertheless, the ability of this compound to engage the key hinge and DFG motif residues suggests it is a strong candidate for further optimization.

Binding Mode Comparison Diagram

G cluster_target VEGFR-2 Active Site cluster_ligands Ligand Interactions Cys919 Cys919 Hinge Region Asp1046 Asp1046 DFG Motif Glu885 Glu885 Gatekeeper HydrophobicPocket Hydrophobic Pocket Val848, Leu1035... TestCmpd This compound TestCmpd->Cys919 H-Bond TestCmpd->Asp1046 H-Bond TestCmpd->HydrophobicPocket Hydrophobic Sorafenib Sorafenib (Control) Sorafenib->Cys919 H-Bond Sorafenib->Asp1046 H-Bond Sorafenib->Glu885 H-Bond Sorafenib->HydrophobicPocket Hydrophobic caption Ligand-Receptor Interaction Comparison

Caption: Key interactions of the test compound vs. Sorafenib.

Conclusion and Future Directions

This comparative in silico guide demonstrates that this compound is a promising scaffold for the development of novel VEGFR-2 inhibitors. Its predicted binding affinity is significant, and more importantly, it successfully engages with key active site residues known to be critical for kinase inhibition.

While the docking score is lower than that of the established drug Sorafenib, the foundational interactions are present. This suggests that the scaffold is a viable starting point for lead optimization. Future work should focus on synthetic modifications to the core structure to enhance interactions within the hydrophobic pocket and potentially engage other nearby residues, with the goal of improving binding affinity and, ultimately, biological activity. This computational analysis provides a strong rationale for the synthesis and in vitro testing of this compound and its derivatives.

References

  • Docking pose of sorafenib with VEGFR2. ResearchGate.
  • A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. Cardiff University.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI.
  • How To Use Pymol? Getting Started with Molecular Visualizations. YouTube.
  • Mastering PyMOL: Your Essential Guide to Molecular Visualization. YouTube.
  • VEGFR-2 inhibitor. Wikipedia.
  • Tutorial – AutoDock Vina. The Scripps Research Institute.
  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink.
  • 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB.
  • A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab, Mississippi State University.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. Yorodumi.
  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. National Institutes of Health (NIH).
  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
  • 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. RCSB PDB.
  • Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines. ACS Publications.
  • Vina Docking Tutorial. Eagon Research Group, Cal Poly.
  • Docking of Sorafenib (I) with VEGFR-2 binding site and the assumed... ResearchGate.
  • 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB PDB.
  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review.
  • docking pose of sorafenib inside VEGFR-2 TK pocket. ResearchGate.
  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.
  • A Guide to In Silico Drug Design. PubMed Central.
  • The docked pose of sorafenib against VEGFR-2. ResearchGate.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Semantic Scholar.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
  • Session 4: Introduction to in silico docking. University of Oxford.
  • Design and Synthesis of Sorafenib-Inspired Benzofuran Hybrids as VEGFR-2 Inhibitors: Antiproliferative Evaluation, Mechanistic Insights, and Docking Studies in Hepatocellular Carcinoma. RSC Publishing.
  • In-Silico Molecular Docking Based Drug Repurposing Approaches. YouTube.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health (NIH).
  • Molecular Docking Tutorial. University of Palermo.
  • Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. ResearchGate.
  • Biological activities of a newly synthesized pyrazoline derivative... PubMed.
  • Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines... Fluorine Notes.
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • CN102173995A - Synthesis method of m-fluoroaniline. Google Patents.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

Sources

A Senior Application Scientist's Guide: Comparing Fluorinated vs. Non-Fluorinated Pyrazole Aniline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in the Privileged Pyrazole Aniline Scaffold

The pyrazole aniline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases. Its versatility allows for tunable interactions within ATP-binding pockets and other active sites. However, optimizing lead compounds derived from this scaffold requires a nuanced approach to modulate their physicochemical and pharmacokinetic properties.

One of the most powerful strategies in the medicinal chemist's toolkit is the selective incorporation of fluorine. Far from being a simple hydrogen isostere, fluorine's unique electronic properties—its high electronegativity, the strength of the carbon-fluorine (C-F) bond, and its modest size—can profoundly alter a molecule's behavior.[1][2] This guide provides an in-depth comparison between fluorinated and non-fluorinated pyrazole aniline analogues, explaining the causal relationships behind their differing performance and offering practical, data-supported insights for drug development professionals. We will explore how this single-atom substitution can be the key to unlocking enhanced potency, selectivity, and metabolic stability.[3][4]

Part 1: The Physicochemical Divide: How Fluorine Rewrites the Rules

The introduction of fluorine fundamentally alters a molecule's electronic and steric profile, which in turn impacts its lipophilicity, acidity (pKa), and metabolic fate. Understanding these shifts is critical to predicting a compound's behavior.

Lipophilicity (LogP/LogD)

A common misconception is that fluorine always increases lipophilicity. While a single fluorine atom does increase the local lipophilicity of the segment it's attached to, its powerful electron-withdrawing nature can have complex effects on the overall molecule.

  • Causality: Fluorine's high electronegativity creates a strong dipole in the C-F bond. This can reduce the basicity (pKa) of nearby nitrogen atoms in the pyrazole or aniline rings. A lower pKa means the compound is less likely to be protonated at physiological pH (7.4), making it less charged and thus more lipophilic (higher LogD₇.₄). Conversely, extensive fluorination can sometimes decrease lipophilicity by creating a polarized, electron-poor surface that interacts less favorably with nonpolar lipids. The ultimate effect is highly context-dependent on the fluorination site.[1][5]

Metabolic Stability

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[4][6]

  • Causality: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a C-H bond (~100 kcal/mol). Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver, often hydroxylate electron-rich C-H bonds. By replacing a metabolically vulnerable hydrogen with fluorine, that position is effectively "blocked" from oxidative metabolism.[2][7] This directly translates to a longer plasma half-life and improved bioavailability. For instance, replacing a metabolically labile methyl group with a fluorine on a 1,5-diarylpyrazole scaffold increased its half-life in rats from a mere 3.5 hours to 220 hours.[6]

Acidity and Basicity (pKa)

Fluorine's inductive effect is a powerful tool for tuning the pKa of nearby functional groups.

  • Causality: As a potent electron-withdrawing group, fluorine pulls electron density away from adjacent atoms. When placed near an aniline nitrogen, it significantly lowers the pKa, making the amine less basic. This has profound implications:

    • Reduced Off-Target Activity: Many off-targets, such as the hERG ion channel, have a key acidic residue (e.g., aspartate) in their binding site that interacts with basic amines. Lowering the basicity of the aniline can mitigate this risk.

    • Solubility Modulation: A lower pKa can affect aqueous solubility, which must be balanced for optimal absorption and distribution.

    • Target Binding: Altering the charge state can change the hydrogen bonding profile within the target's active site, potentially increasing or decreasing affinity.[1]

The following diagram illustrates the core decision-making logic in a typical medicinal chemistry workflow when considering fluorination.

SAR_Decision_Flowchart cluster_0 Initial Screening & Optimization cluster_1 Problem Identification cluster_2 Fluorination Strategy cluster_3 Validation Start Initial Hit Compound (Non-fluorinated Pyrazole Aniline) Screening In Vitro Screening (Potency, Selectivity) Start->Screening ADME_Screen Early ADME Screening (Microsomal Stability, Permeability) Screening->ADME_Screen Low_Potency Problem: Insufficient Potency or Selectivity Screening->Low_Potency Low Affinity High_Metabolism Problem: High Metabolic Clearance (Low T½) ADME_Screen->High_Metabolism Poor Stability Off_Target Problem: Off-Target Activity (e.g., hERG) ADME_Screen->Off_Target hERG Liability Fluorinate_Metabolic_Spot Strategy: Fluorinate Suspected Metabolic Hotspot (e.g., para-position) High_Metabolism->Fluorinate_Metabolic_Spot Fluorinate_Binding_Site Strategy: Fluorinate to Enhance Binding Interactions (e.g., H-bond acceptor) Low_Potency->Fluorinate_Binding_Site Fluorinate_pKa Strategy: Fluorinate to Lower pKa of Aniline Nitrogen Off_Target->Fluorinate_pKa Re_Screen Re-Synthesize and Re-Screen Fluorinated Analogue Fluorinate_Metabolic_Spot->Re_Screen Fluorinate_Binding_Site->Re_Screen Fluorinate_pKa->Re_Screen Outcome Improved Candidate Profile: - Increased Half-Life - Enhanced Potency - Reduced Off-Target Effects Re_Screen->Outcome Target_Interaction cluster_protein Kinase ATP Binding Pocket cluster_ligand_A Non-Fluorinated Analogue cluster_ligand_B Fluorinated Analogue Hinge Hinge Region (e.g., Met) Hydrophobic_Pocket Hydrophobic Pocket Carbonyl Backbone Carbonyl (C=O) Pyrazole_A Pyrazole Pyrazole_A->Hinge H-Bond Aniline_A Aniline Aniline_A->Hydrophobic_Pocket Hydrophobic Interaction CH_Group C-H CH_Group->Carbonyl No Specific Interaction Pyrazole_B Pyrazole Pyrazole_B->Hinge H-Bond Aniline_B Aniline Aniline_B->Hydrophobic_Pocket Enhanced Hydrophobic Interaction CF_Group C-F CF_Group->Carbonyl Favorable Multipolar Interaction (C-F···C=O)

Caption: Impact of Fluorination on Target Interaction.

Comparative Data Summary

The following table summarizes hypothetical but representative data comparing a non-fluorinated parent compound with its fluorinated analogue.

ParameterNon-Fluorinated Analogue (Compound A)Fluorinated Analogue (Compound B)Rationale for Difference
Target Kinase IC₅₀ 150 nM15 nMEnhanced binding from favorable C-F interactions and optimized conformation. [4]
Selectivity (vs. Off-Target X) 10-fold100-foldConformational restriction imposed by fluorine disfavors binding to the off-target.
Aniline pKa 4.53.2Strong inductive electron withdrawal by fluorine. [1]
LogD at pH 7.4 2.83.5Lower pKa leads to a less protonated, more neutral species at physiological pH.
Human Liver Microsome T½ 15 min>120 minFluorine blocks the primary site of CYP-mediated oxidative metabolism. [2][6]
hERG IC₅₀ 2 µM>30 µMReduced basicity (lower pKa) mitigates interaction with the hERG channel.

Part 3: Experimental Protocols for Comparative Analysis

To empirically validate the differences between fluorinated and non-fluorinated analogues, a series of standardized in vitro assays are essential. The workflow diagram below outlines the typical process.

Experimental_Workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Biological Evaluation Synth_A Synthesis of Non-Fluorinated Analogue LogD Determine LogD (pH 7.4) (Shake-flask or HPLC) Synth_A->LogD pKa Measure pKa (Potentiometric or UV-metric) Synth_A->pKa Potency Target Potency Assay (e.g., Kinase Glo®) Synth_A->Potency Stability Metabolic Stability Assay (Human Liver Microsomes + NADPH) Synth_A->Stability Permeability Cell Permeability Assay (e.g., Caco-2, PAMPA) Synth_A->Permeability Synth_B Synthesis of Fluorinated Analogue Synth_B->LogD Synth_B->pKa Synth_B->Potency Synth_B->Stability Synth_B->Permeability Potency->Stability Proceed if potent Stability->Permeability Proceed if stable In_Vivo In Vivo Pharmacokinetic Study (Rodent) Permeability->In_Vivo Proceed if permeable

Caption: Comparative Experimental Workflow.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

Trustworthiness: This protocol is a self-validating system. The inclusion of positive (high-clearance) and negative (low-clearance) controls ensures the assay is performing correctly, while the "T₀" sample accounts for any non-enzymatic degradation.

  • Prepare Reagents:

    • Compound Stock: 10 mM stock solutions of test compounds (fluorinated and non-fluorinated) and controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.

    • HLM Stock: Pooled Human Liver Microsomes (final concentration 0.5 mg/mL).

    • NADPH Stock: NADPH regenerating system (e.g., Promega NADPH-Glo™).

    • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Incubation Procedure:

    • Non-NADPH Control (T₀): In a 96-well plate, combine 5 µL of compound working solution (20 µM), 990 µL of pre-warmed buffer, and 5 µL of HLM stock. Immediately add 500 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) to stop the reaction. This is the 100% reference point.

    • Time-Point Incubations: For each time point (e.g., 0, 5, 15, 30, 60 min), prepare wells by adding 5 µL of compound working solution to 990 µL of pre-warmed buffer and 5 µL of HLM stock. Pre-incubate at 37°C for 5 minutes.

    • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Stop Reaction: At each designated time point, quench the reaction by adding 500 µL of ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the plates at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k .

    • A significantly longer T½ for the fluorinated analogue directly demonstrates its increased metabolic stability.

Conclusion

The strategic incorporation of fluorine is a nuanced yet powerful tactic in the design of pyrazole aniline analogues. It is not a "magic bullet," but a precision tool that allows chemists to systematically address common liabilities in drug development, including poor metabolic stability, off-target effects, and suboptimal potency. By blocking sites of oxidative metabolism, modulating pKa to reduce unwanted interactions, and creating new, favorable contacts within the target active site, fluorination can transform a moderately active lead into a viable clinical candidate. The experimental data consistently show that when applied judiciously, fluorinated analogues outperform their non-fluorinated counterparts in key drug-like properties, underscoring the continued importance of fluorine chemistry in modern medicine.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate.
  • New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters, ACS Publications.
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules, MDPI.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, MDPI.
  • Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. (2018). Journal of Medicinal Chemistry, ACS Publications.
  • Fluorine in drug discovery: Role, design and case studies. (2024). World Journal of Advanced Research and Reviews.
  • Synthesis of Fluorinated Pyrazolone Compounds. (2010). Oriental Journal of Chemistry.
  • Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. (2021). New Journal of Chemistry, RSC Publishing.
  • Effects of fluorine incorporation on drugs and imaging probes. ResearchGate.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules, MDPI.
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012). Chemical Reviews, ACS Publications.
  • Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (2018). Pharmaceuticals, MDPI.
  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). Molecules, MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, MDPI.
  • Structures of selected fluorinated and non-fluorinated pyrazole-based pharmaceuticals and agrochemicals. ResearchGate.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a compound whose structural motifs—a substituted pyrazole and a halogenated aniline—necessitate a cautious and informed approach to its handling and disposal.

Our directive is to move beyond simple checklists. We will explore the why behind each procedural step, grounding our recommendations in the chemical's inherent properties and established safety principles. This ensures that the protocol is not just followed, but understood, fostering a deeply ingrained culture of safety within your team.

Hazard Profile: A Structurally-Informed Assessment

The aniline backbone is associated with significant toxicity, while the fluorine substituent classifies it as a halogenated organic compound, which has specific implications for waste segregation.[1][2]

Table 1: Anticipated Hazard Classification

Hazard Class Anticipated Classification & Rationale Source (Based on Analogues)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Aniline derivatives are known to be toxic and can be absorbed through the skin. [3][4][5][6]
Skin Corrosion/Irritation Causes skin irritation. Halogenated anilines are frequently classified as skin irritants. [3][5]
Serious Eye Damage/Irritation Causes serious eye damage/irritation. Direct contact can lead to severe eye injury. [3][4][6][7]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols should be avoided. [3][4][7]

| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. Aromatic amines can be persistent and harmful in aquatic environments. |[4] |

Given this profile, this compound must be managed as a hazardous chemical waste from the moment it is designated for disposal. Under no circumstances should it be discarded via sanitary drains or in general refuse.[1][3]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that the waste is handled, stored, and disposed of in a manner that protects laboratory personnel and the environment.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure comprehensive protection. The reasoning here is to create an impermeable barrier against all potential routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection : Wear chemical-resistant gloves. For anilines, butyl, neoprene, or Viton gloves are recommended. Standard nitrile gloves are not recommended for prolonged contact.[8][9] Always inspect gloves for tears or punctures before use.

  • Eye Protection : Use chemical splash goggles or a full-face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Body Protection : A fully-buttoned laboratory coat and closed-toe shoes are mandatory to prevent skin contact.[10]

Step 2: Waste Segregation

This is the most critical step from a logistical and cost perspective. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designate as Halogenated Organic Waste : Due to the fluorine atom, this compound is a halogenated aromatic. It must be collected in a waste container specifically designated for halogenated organic waste.[1][11][12]

  • Do Not Mix : Never mix halogenated waste with non-halogenated waste streams.[11][13] Also, avoid mixing it with incompatible materials such as strong acids, strong oxidizing agents, or acid chlorides.[3][4]

Step 3: Containerization and Labeling

The waste container serves as the primary containment vessel until final disposal. Its integrity and labeling are paramount for safety and compliance.

  • Container Choice : Use a sturdy, leak-proof container with a secure, tight-fitting lid. Polyethylene or other compatible plastic containers are generally suitable.[8][9] Ensure the container is clean and dry before adding waste.

  • Labeling : The container must be labeled clearly and immediately. The label should include:

    • The words "HAZARDOUS WASTE ".[8]

    • The full chemical name: "This compound ".

    • A list of all constituents and their approximate concentrations if it is a mixed waste stream.

    • The date when waste was first added to the container.

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal A Identify Waste Material B Don Appropriate PPE A->B Safety First C Segregate Waste (Halogenated Organic) B->C D Select & Label Compatible Container C->D E Transfer Waste to Container & Seal D->E F Store in Designated Satellite Accumulation Area E->F G Request Pickup by Licensed Professional Service F->G

Caption: Workflow for the proper disposal of chemical waste.

Step 4: Temporary In-Lab Storage

Regulations govern the temporary storage of hazardous waste in the lab, often referred to as a Satellite Accumulation Area (SAA).[11]

  • Location : Store the sealed waste container at or near the point of generation.[11]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.[9]

  • Storage Conditions : Keep the container in a cool, well-ventilated area away from heat sources or direct sunlight.[9]

Step 5: Arrange for Professional Disposal

The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[8][14]

  • Request Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate for extended periods.[11]

  • Manifesting : Ensure all paperwork and waste manifests are completed accurately. The primary disposal method for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated byproducts.[8]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the sash down and the hood running.

  • Contain : Use an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder to contain the spill.[10][15][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.[17]

  • Label and Dispose : Label the spill cleanup waste container as hazardous and dispose of it according to the protocol outlined in Section 2.

Hazard_Rationale cluster_motifs Key Structural Motifs cluster_hazards Inferred Hazards Compound 4-(3,5-dimethyl-1H-pyrazol-1-yl) -3-fluoroaniline Aniline Fluoroaniline Backbone Compound->Aniline Pyrazole Dimethylpyrazole Ring Compound->Pyrazole Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Aniline->Toxicity Irritation Skin/Eye Irritation Aniline->Irritation Environmental Aquatic Toxicity Aniline->Environmental Halogenated Halogenated Waste Stream Aniline->Halogenated Fluorine atom

Sources

Personal protective equipment for handling 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of this compound. As this compound is intended for laboratory use only, all procedures must be conducted by trained professionals in a controlled environment.[1] The guidance herein is synthesized from the known hazards of its core chemical structures—fluoroaniline and pyrazole derivatives—to ensure a comprehensive and conservative approach to safety.

Immediate Safety Briefing: Hazard & PPE Synopsis

For immediate reference, the following table summarizes the critical hazards and the mandatory personal protective equipment (PPE) required when handling this compound. This is not a substitute for reading the entire guide.

ParameterAssessment & Required ActionSupporting Rationale & Sources
Primary Hazards Corrosive & Toxic . Causes severe skin burns and eye damage.[2][3][4] Harmful if swallowed, in contact with skin, or inhaled.[5][6][7] May cause respiratory irritation and potential damage to organs through prolonged exposure.[3][5]Based on the hazard profile of structural analogs like 3-fluoroaniline and 4-fluoroaniline.[3][6][8] Aromatic amines can cause systemic effects, including methemoglobinemia.[9]
Engineering Controls Mandatory: Use only within a certified chemical fume hood to prevent inhalation of vapors or dust.[3][6] Ensure an eyewash station and safety shower are immediately accessible.[6]A fume hood is critical for containing potentially harmful vapors and dust.[10] Proximity to emergency wash stations is a standard requirement for handling corrosive materials.[6]
Eye & Face Protection Required: Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield protects the entire face from corrosive materials.[5][11]
Hand Protection Required: Double-gloving with compatible chemical-resistant gloves. Recommended outer glove materials include Neoprene or Butyl rubber. Nitrile gloves are suitable for incidental contact only and must be changed immediately upon contamination.Aromatic amines can permeate standard glove materials.[12][13] Neoprene and Butyl rubber offer better resistance to a broad range of chemicals, including acids and solvents, compared to nitrile alone.[11]
Body Protection Required: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Chemical-resistant apron and arm sleeves for larger quantities or splash-prone operations.Protects skin from accidental contact and splashes.[4][5] Aromatic amines can be absorbed through the skin.[5]
Foot Protection Required: Closed-toe, chemical-resistant safety boots.Protects feet from spills. Standard footwear offers inadequate protection against corrosive chemicals.[11][14]
Respiratory Protection Contingency: A NIOSH-approved air-purifying respirator with organic vapor cartridges may be required for spill cleanup or if engineering controls fail.While a fume hood is the primary control, respiratory protection is essential for emergency situations where airborne concentrations may be high.[5][15]
Emergency (Spill) Isolate the area. Use an inert absorbent material (vermiculite, sand) for containment. Do not use combustible materials. Collect in a sealed, labeled container for hazardous waste disposal.[2][9]Prevents the spread of contamination and exposure. Proper containment and collection are critical for safe cleanup and disposal.[2][9]
Emergency (Exposure) Eyes: Flush with water for at least 15-30 minutes, holding eyelids open.[9][16] Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[9][16] Inhalation: Move to fresh air.[6] Ingestion: Do NOT induce vomiting. Rinse mouth.[4] In all cases, seek immediate medical attention.[2][4]Rapid and thorough decontamination is crucial to minimize chemical burns and systemic toxicity.[2][9]

A Scientist's Perspective: Deconstructing the Hazard Profile

To ensure procedural compliance and build a culture of safety, it is crucial to understand why this compound demands such stringent precautions. The risk profile of this compound is derived from its two key structural motifs:

  • The Fluoroaniline Core: This is the primary driver of the compound's toxicity and corrosivity. Aniline and its derivatives are well-documented hazards. The fluorine atom can alter metabolic pathways and enhance toxicity.[17][18]

    • Toxicity: Aromatic amines can be absorbed through the skin and are known to cause systemic effects, such as methemoglobinemia, where the blood's ability to carry oxygen is reduced.[9] This leads to symptoms like cyanosis (bluish skin), headache, and dizziness.[5]

    • Corrosivity: Fluoroanilines are classified as causing severe skin burns and eye damage.[2][3] This necessitates robust protection for the skin and eyes.

    • Combustibility: The compound is likely a combustible liquid that can produce highly toxic gases, such as hydrogen fluoride and nitrogen oxides, upon burning.[3][5][16]

  • The Pyrazole Moiety: Pyrazole derivatives are prevalent in pharmaceuticals due to their diverse biological activities.[19] While this makes them useful, it also means they should be handled with care to avoid unintended biological effects from exposure. Their presence in water systems is an environmental concern.[19]

This dual-hazard profile necessitates a conservative approach where the highest level of protection suggested for either functional group is adopted.

Operational Workflow: Safe Handling from Bench to Waste

Adherence to a strict, repeatable workflow is paramount for safety. The following protocol outlines the key steps for handling the compound.

Step-by-Step Handling Protocol
  • Pre-Operational Safety Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Don all required PPE as detailed in Section 1. Ensure gloves are inspected for any signs of degradation or punctures.

    • Confirm the location of the nearest eyewash station, safety shower, and spill kit.

    • Prepare all necessary labware and reagents before handling the compound to minimize time and movement.

  • Weighing and Aliquoting:

    • Conduct all manipulations within the chemical fume hood.

    • Use disposable weighing boats or papers to avoid cross-contamination and simplify cleanup.

    • If the compound is a solid, be mindful of dust generation. Handle it gently.

    • If it is a liquid, use a calibrated pipette with a fresh disposable tip.

    • Close the primary container immediately after removing the desired amount.

  • Experimental Use:

    • Keep all vessels containing the compound covered or sealed when not in active use.

    • Ensure adequate ventilation and maintain all operations within the fume hood.

  • Post-Handling Decontamination and Cleanup:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

    • Thoroughly clean any non-disposable equipment that came into contact with the compound. The initial rinsate must be collected as hazardous waste.[19]

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

Workflow Visualization

The following diagram illustrates the mandatory operational flow for safe handling.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal start Start ppe Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood materials Prepare Materials & Glassware fume_hood->materials weigh Weigh or Aliquot Compound materials->weigh reaction Perform Experiment weigh->reaction decontaminate Decontaminate Surfaces & Equipment reaction->decontaminate waste Segregate & Contain All Waste decontaminate->waste remove_ppe Doff PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Mandatory workflow for handling this compound.

Logistics: Spill, Exposure, and Disposal Plans

Contingency Plan: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or you feel unwell.

  • Isolate: Secure and control access to the area.[9]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: If trained and equipped to do so, don appropriate respiratory protection in addition to standard PPE.

  • Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[2][9]

  • Collect: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly as described in the post-handling protocol.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Waste Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][20]

  • Waste Segregation:

    • Solid Waste: Collect excess compound, contaminated spill cleanup materials, and used weighing papers in a clearly labeled, sealed container for solid hazardous waste.[19]

    • Liquid Waste: Collect reaction mixtures and solvent rinsates in a separate, compatible, and clearly labeled container for liquid hazardous chemical waste.[19]

    • Sharps & Glassware: Contaminated disposable glassware (e.g., pipette tips) should be placed in a puncture-proof sharps container designated for hazardous chemical waste.

  • Container Management:

    • All waste containers must be made of a compatible material (e.g., polyethylene) and kept securely closed except when adding waste.[19][20]

    • Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[20]

  • Final Disposal:

    • Store sealed waste containers in a designated satellite accumulation area.

    • Arrange for pickup and final disposal through a licensed professional waste disposal service. The preferred method of disposal is chemical incineration in a facility equipped with an afterburner and scrubber.[20]

Disposal Decision Flowchart

G cluster_collection Collection & Segregation cluster_final Final Disposal start Waste Generated (Solid, Liquid, Contaminated PPE) is_liquid Is Waste Liquid? start->is_liquid liquid_container Collect in Designated Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Designated Solid Waste Container is_liquid->solid_container No label_container Label Container Clearly (Contents & Hazard) liquid_container->label_container solid_container->label_container seal_store Seal Securely & Store in Satellite Accumulation Area label_container->seal_store prof_disposal Arrange for Professional Disposal via EHS seal_store->prof_disposal end Disposal Complete prof_disposal->end

Caption: Decision workflow for the proper disposal of all related chemical waste.

References

  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841.
  • Vo, E., Berardinelli, S. P., & Hall, R. C. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841.
  • Szabo, D., Nové, M., & Rimanóczy, Á. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(14), 8564–8623.
  • Szabo, D., Nové, M., & Rimanóczy, Á. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • ServiceMaster Clean. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • PubChem. (n.d.). 3-Fluoroaniline. National Center for Biotechnology Information.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.